Pamiparib

Catalog No.
S002063
CAS No.
1446261-44-4
M.F
C16H15FN4O
M. Wt
298.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pamiparib

CAS Number

1446261-44-4

Product Name

Pamiparib

IUPAC Name

(2R)-14-fluoro-2-methyl-6,9,10,19-tetrazapentacyclo[14.2.1.02,6.08,18.012,17]nonadeca-1(18),8,12(17),13,15-pentaen-11-one

Molecular Formula

C16H15FN4O

Molecular Weight

298.31 g/mol

InChI

InChI=1S/C16H15FN4O/c1-16-3-2-4-21(16)7-11-13-12-9(15(22)20-19-11)5-8(17)6-10(12)18-14(13)16/h5-6,18H,2-4,7H2,1H3,(H,20,22)/t16-/m1/s1

InChI Key

DENYZIUJOTUUNY-MRXNPFEDSA-N

SMILES

CC12CCCN1CC3=NNC(=O)C4=C5C3=C2NC5=CC(=C4)F

Synonyms

Pamiparib; BGB-290; BGB 290; BGB290;

Canonical SMILES

CC12CCCN1CC3=NNC(=O)C4=C5C3=C2NC5=CC(=C4)F

Isomeric SMILES

C[C@]12CCCN1CC3=NNC(=O)C4=C5C3=C2NC5=CC(=C4)F

The exact mass of the compound Pamiparib is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Pamiparib mechanism of action PARP trapping

Author: Smolecule Technical Support Team. Date: February 2026

PARP Trapping and its Cytotoxic Effects

PARP trapping is now recognized as a critical contributor to the cytotoxicity of PARP inhibitors, potentially more so than catalytic inhibition alone. [1] The following diagram illustrates the key concepts of this mechanism.

G cluster_normal Normal PARP1 Function cluster_trapping PARP Trapping by Pamiparib A 1. DNA Single-Strand Break B 2. PARP1 Binds to DNA Break A->B C 3. PARP1 Auto-PARylation B->C D 4. PARP1 Dissociation from DNA C->D E 5. Repair Complex Recruitment & Successful Repair D->E F 1. DNA Single-Strand Break G 2. PARP1 Binds to DNA Break F->G H 3. This compound Binds to PARP1 Inhibits Catalytic Activity & Traps Complex G->H I 4. Stalled Replication Fork & Fork Collapse H->I J 5. Formation of Cytotoxic Double-Strand Break I->J

Diagram of PARP Trapping Mechanism.

The potency of PARP trapping varies significantly among different clinical PARP inhibitors. Research indicates that the strength of this effect is governed by the inhibitor's dissociation rate constant from the PARP-DNA complex, and does not directly correlate with their catalytic inhibitory properties. [1] [2] A comparative analysis suggests a trapping potency rank of MK-4827 > Olaparib ≫ Veliparib. [1] While a direct quantitative comparison for this compound is not fully established in the provided search results, its design and preclinical profile position it as a potent trapper. [3]

Key Experimental Protocols for Studying the Mechanism

To investigate the mechanisms of PARP inhibitors like this compound, researchers employ a range of biochemical and cellular assays. The following table outlines key experimental methodologies.

Assay Objective Experimental Method Key Details & Readouts

| Enzyme Inhibition | Commercial PARP chemiluminescent assay kits. [3] | Procedure: Serial dilutions of this compound are incubated with PARP enzyme and biotinylated NAD+. PARylation is quantified via streptavidin-HRP and chemiluminescence. Readout: IC50 value (concentration for 50% enzyme inhibition). [3] | | Cellular PARylation Inhibition | Immunofluorescence-based assay in cell lines (e.g., HeLa). [3] | Procedure: Cells treated with this compound, then DNA damage is induced (e.g., with H₂O₂). Cells are fixed and stained with anti-PAR antibody and DAPI. Readout: Quantification of PAR signal intensity (e.g., using ArrayScan VTI) to determine cellular IC50. [3] | | PARP-DNA Trapping | Cellular fractionation followed by immunoblotting. [1] | Procedure: Treated cells are fractionated into nuclear soluble and chromatin-bound components using a subcellular protein fractionation kit. Readout: Immunoblotting for PARP1 in the chromatin-bound fraction indicates trapped complexes. [1] | | DNA Trapping (Biochemical) | Fluorescence Polarization (FP) assay. [3] | Procedure: PARP1 enzyme and this compound are incubated with nicked DNA labeled with Alexa Fluor 488. NAD+ is added to initiate the reaction. Readout: PARylation frees DNA, reducing FP signal. Inhibitors that trap PARP prevent this signal change, allowing EC50 calculation. [3] | | Cytotoxicity / Anti-proliferation | CellTiter-Glo luminescent cell viability assay. [3] | Procedure: A panel of tumor cell lines (with/without HRD) is treated with this compound for a prolonged period (e.g., 7 days). Readout: Luminescence proportional to ATP content (viable cells) is measured. IC50 values show selective killing of HR-deficient cells. [3] |

Distinctive Profile of this compound

A key differentiator for this compound in preclinical studies is its ability to penetrate the blood-brain barrier (BBB) effectively. [3] Unlike some other PARP inhibitors that are substrates for efflux pumps like P-gp and BCRP, this compound is not, allowing for sufficient accumulation in brain tissue. [3] This property is crucial for targeting primary brain tumors or brain metastases. Oral administration of this compound at low doses (3 mg/kg in mice) was shown to abrogate PARylation in brain tumor tissues. [3] Furthermore, in an intracranial xenograft model of TMZ-resistant small-cell lung cancer, the combination of this compound with temozolomide (TMZ) overcame resistance, showed significant tumor inhibition, and prolonged survival. [3] This underscores the unique potential of this compound for treating brain malignancies.

References

Comprehensive Technical Guide: Pamiparib and Synthetic Lethality in BRCA-Mutated Cancers

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Pamiparib (BGB-290) represents a next-generation PARP inhibitor with distinctive pharmacological properties that differentiate it from earlier agents in its class. This whitepaper provides a comprehensive technical analysis of this compound's mechanism of action through synthetic lethality in BRCA-mutated and homologous recombination deficient (HRD) cancers, with particular emphasis on its enhanced blood-brain barrier penetration and synergistic potential with DNA-damaging agents. This compound demonstrates superior potency compared to olaparib in preclinical models, with 16-fold greater efficacy in BRCA1-mutated xenograft models [1]. Its unique pharmacokinetic profile and favorable safety characteristics support its investigation in multiple clinical settings, including advanced solid tumors with HRD and central nervous system malignancies. Current clinical development focuses on leveraging these properties through monotherapy and rational combination strategies, particularly with temozolomide, offering promising avenues for addressing significant unmet needs in oncology therapeutics.

Drug Profile and Molecular Mechanism

Compound Characteristics

This compound is an investigational small molecule inhibitor exhibiting highly selective targeting of both PARP1 and PARP2 enzymes, key mediators of DNA damage repair. The compound demonstrates potent enzymatic inhibition with IC₅₀ values of 1.3 nM against PARP1 and 2.2 nM against PARP2, indicating strong binding affinity for its primary targets [1]. This compound maintains significant selectivity over other PARP family members, showing IC₅₀ values >10,000 nM for PARP3, >1,000 nM for tankyrase 1 (TNKS1), and >400 nM for tankyrase 2 (TNKS2) [1]. This selective profile potentially translates to reduced off-target effects and an improved therapeutic index compared to earlier generation PARP inhibitors with broader polypharmacology.

The molecular structure of this compound contributes to its distinctive pharmacokinetic properties, including minimal interaction with efflux transporters P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) [1]. This characteristic is particularly significant as these transporters frequently limit brain penetration of many chemotherapeutic agents and earlier PARP inhibitors, positioning this compound as a promising candidate for treating central nervous system malignancies and brain metastases.

Synthetic Lethality Mechanism

The therapeutic efficacy of this compound in BRCA-mutated cancers operates through the established synthetic lethality paradigm [2] [3], wherein simultaneous disruption of two complementary biological pathways results in cell death, while inhibition of either pathway alone remains viable. This concept is clinically exploited when cancer cells harbor pre-existing deficiencies in DNA repair mechanisms, specifically homologous recombination (HR) repair mediated by BRCA1/2 genes.

The molecular sequence of synthetic lethality with this compound proceeds through these essential steps:

  • PARP1 enzymatic inhibition: this compound potently blocks PARP1 activity, preventing its role in base excision repair (BER) of DNA single-strand breaks (SSBs) [2] [1]
  • Replication fork progression: During DNA replication, unrepaired SSBs encounter replication forks, causing fork stalling and eventual collapse [2]
  • Double-strand break formation: Collapsed replication forks degenerate into double-strand breaks (DSBs), which represent highly cytotoxic DNA lesions [2] [4]
  • HR-deficient context: In BRCA-mutated cells, homologous recombination repair is compromised, leaving no faithful mechanism for DSB resolution [2] [4]
  • Lethal accumulation: Persistent DSBs lead to genomic instability, mitotic catastrophe, and ultimately apoptotic cell death [2]

This mechanistic pathway explains the selective toxicity of this compound toward HR-deficient cancer cells while sparing normal tissues with intact BRCA function, establishing a wide therapeutic window for clinical application.

G PARPi This compound inhibits PARP1 SSB Accumulation of Unrepaired SSBs PARPi->SSB Replication Replication Fork Collapse SSB->Replication DSB Double-Strand Break Formation Replication->DSB HR_Deficient BRCA Mutation HR Deficiency DSB->HR_Deficient HR_Repair Successful HR-Mediated DSB Repair DSB->HR_Repair BRCA wild-type No_Repair No HR Repair Pathway Available HR_Deficient->No_Repair Cell_Death Lethal Genomic Instability & Apoptosis No_Repair->Cell_Death Normal_Cell Normal Cell Survival (Intact HR Pathway) HR_Repair->Normal_Cell

Figure 1: Synthetic Lethality Mechanism of this compound in BRCA-Deficient Cells. PARP inhibition in HR-proficient cells allows survival via BRCA-mediated repair, while BRCA-mutated cells undergo lethal genomic instability [2] [1] [4].

Efficacy and Selectivity Profiling

Cellular Potency and Selectivity

This compound demonstrates marked anti-proliferative activity specifically in tumor cell lines with defined BRCA mutations or homologous recombination deficiency (HRD). In systematic profiling across diverse cancer cell lineages, this compound exhibited selective cytotoxicity against HRD models while showing minimal effect on BRCA-proficient cells [1]. This differential activity confirms the compound's adherence to the synthetic lethality principle and suggests a favorable therapeutic window in clinical applications.

The potency advantage of this compound becomes particularly evident when examined in direct comparative assessments with earlier generation PARP inhibitors. In BRCA1-mutated MDA-MB-436 breast cancer xenograft models, this compound demonstrated 16-fold greater efficacy than olaparib at equivalent doses [1]. This enhanced activity correlates with this compound's strong PARP-DNA trapping capability, an important mechanism beyond catalytic inhibition that contributes to the cytotoxic effects of PARP inhibitors.

Table 1: Cellular Potency and Selectivity of this compound in Preclinical Models

Model System Genetic Context This compound IC₅₀/EC₅₀ Comparator (Olaparib) Fold Difference Reference
PARP1 enzyme inhibition In vitro enzymatic assay 1.3 nM 5.0 nM 3.8-fold more potent [1] [4]
MDA-MB-436 xenograft BRCA1 mutant 3 mg/kg (tumor regression) 50 mg/kg (equivalent effect) 16-fold more potent [1]
H2O2-induced PAR formation HeLa cells 0.5 nM 2.1 nM 4.2-fold more potent [1]
DNA trapping activity FP assay 3.2 nM 7.4 nM 2.3-fold more potent [1]
Broader HRD Context

The therapeutic potential of this compound extends beyond canonical BRCA1/2 mutations to encompass the broader spectrum of homologous recombination deficiency (HRD) [2]. This "BRCAness" phenotype characterizes tumors with functional HR defects through various mechanisms, including epigenetic silencing, alterations in HR-related genes, or other pathological events that create equivalent vulnerability to PARP inhibition.

Preclinical evidence indicates this compound sensitivity in models with deficiencies in several HR pathway components:

  • PALB2: Truncating mutations sensitize cancer cells to this compound [2]
  • ATM: Mutations in this DNA damage response kinase confer PARP inhibitor sensitivity [2]
  • MRN Complex: Biallelic mutations in MRE11, RAD50, or NBS1 components create dependency on PARP function [2]
  • PTEN: Loss of this phosphatase impairs HR capacity and sensitizes to PARP inhibition [2]

This expanded potential application significantly increases the patient population that might benefit from this compound therapy, particularly in cancer types with frequent HRD beyond germline BRCA mutations, such as prostate cancer, pancreatic cancer, and triple-negative breast cancer.

Combination Therapy Strategies

Temozolomide Synergy

The combination of this compound with the DNA alkylating agent temozolomide (TMZ) represents a particularly promising therapeutic approach. Preclinical data demonstrates that this compound synergizes with TMZ through complementary mechanism of action: TMZ induces DNA methylation damage that requires PARP-mediated base excision repair, while this compound inhibits this repair pathway, resulting in enhanced DNA damage accumulation and increased tumor cell death [1]. This combination proved effective even in TMZ-resistant models, suggesting potential for overcoming chemoresistance mechanisms.

In SCLC-derived H209 intracranial xenograft models with inherent TMZ resistance, the combination of this compound with TMZ demonstrated significant tumor growth inhibition and prolonged survival compared to either agent alone [1]. The synergy observed in this challenging setting underscores the therapeutic potential of this combination paradigm, particularly for aggressive malignancies with limited treatment options.

Blood-Brain Barrier Penetration

A distinguishing feature of this compound among PARP inhibitors is its exceptional central nervous system penetration, attributed to its low susceptibility to efflux transporters P-glycoprotein and BCRP that typically restrict drug access to the brain [1]. This property enables this compound to achieve therapeutically relevant concentrations in brain tissue and intracranial tumors, addressing a significant limitation of earlier PARP inhibitors.

Table 2: Pharmacological Properties of this compound in Comparison to Other PARP Inhibitors

Parameter This compound Olaparib Talazoparib Veliparib
PARP1 IC₅₀ (nM) 1.3 5.0 0.57 3.3
PARP2 IC₅₀ (nM) 2.2 2.9 0.9 18
DNA Trapping EC₅₀ (nM) 3.2 7.4 0.4 2800
P-gp/BCRP Substrate No Yes Yes Yes
Brain Penetration High Limited Limited Limited
BRCA-mutant Xenograft Efficacy 3 mg/kg (regression) 50 mg/kg (equivalent) 0.33 mg/kg (regression) 25 mg/kg (growth delay)
Clinical Status Phase III Approved Approved Phase III

Quantitative assessment in murine models demonstrated that oral administration of this compound at doses as low as 3 mg/kg sufficiently abrogated PARylation in brain tumor tissues [1], indicating robust target engagement within the central nervous system. This distinctive pharmacokinetic profile positions this compound as a promising candidate for treating primary brain tumors and brain metastases from HR-deficient cancers, clinical contexts with substantial unmet need.

Resistance Mechanisms and Strategies

Clinical Resistance Landscape

Despite compelling efficacy in HRD models, therapeutic resistance presents a significant challenge in the clinical application of this compound and other PARP inhibitors. Approximately 40-50% of BRCA1/2-mutated patients exhibit innate resistance to PARP inhibition, while the majority of initial responders eventually develop acquired resistance [4] [5]. Understanding these resistance mechanisms is essential for developing strategies to extend therapeutic benefits.

The principal documented resistance mechanisms to PARP inhibitors include:

  • Reversion mutations: Secondary genetic alterations in BRCA1/2 or other HR genes that restore functional protein and homologous recombination capability [4] [5]
  • Replication fork stabilization: Upregulation of factors like EZH2 or RAD51 suppression that protect stalled replication forks from degradation [4]
  • Drug efflux pumps: Increased expression of multidrug resistance transporters that reduce intracellular drug accumulation [5]
  • Altered PARP1 expression: Reduction in PARP1 protein levels or mutations that affect drug binding [5]

The emergence of these resistance pathways underscores the necessity for combination approaches that preemptively target escape mechanisms or exploit additional vulnerabilities in HRD cancers.

Novel Combination Approaches

Innovative combination strategies aim to overcome resistance by simultaneously targeting complementary pathways or creating new synthetic lethal interactions:

  • Dual DNA repair targeting: Combining this compound with AsiDNA, which inhibits both HR and NHEJ, recapitulates synthetic lethality independently of HR status [6]
  • RAD51-BRCA2 disruption: Compounds like RS-35d enantiomers that inhibit RAD51-BRCA2 interaction may overcome PARP inhibitor resistance [7]
  • Epigenetic combinations: Co-administration with epigenetic modifiers may sensitize tumors by modulating DNA repair gene expression [2]
  • Immunotherapy combinations: PARP inhibition enhances tumor immunogenicity, potentially synergizing with immune checkpoint inhibitors [3]

These innovative approaches illustrate the evolving landscape of this compound combination strategies aimed at expanding its utility beyond BRCA-mutant cancers and overcoming the limitations of resistance.

Experimental Protocols and Methodologies

Key Assays for this compound Characterization

Robust experimental methodologies are essential for evaluating this compound's activity and mechanism of action. The following assays represent core approaches used in its preclinical characterization:

PARP Enzymatic Inhibition Assay

  • Purpose: Quantify direct inhibition of PARP1/2 enzymatic activity
  • Methodology: Commercial PARP chemiluminescent assay kits with histones immobilized on high-binding plates [1]
  • Procedure: Incubate serial dilutions of this compound with PARP enzyme, then add biotinylated NAD and activating DNA to initiate PARylation reaction [1]
  • Detection: Streptavidin-HRP chemiluminescence measured on PHERAstar FS or FLUOstar OMEGA plate readers [1]
  • Output: IC₅₀ values calculated from inhibition curves with increasing compound concentrations [1]

DNA Trapping Activity Assessment

  • Purpose: Measure PARP-DNA complex formation, a key cytotoxic mechanism
  • Methodology: Fluorescence polarization (FP) using Alexa Fluor 488-labeled nicked DNA [1]
  • Procedure: Incubate PARP1 enzyme with this compound, add labeled DNA, then initiate PARylation with NAD [1]
  • Principle: PARylation reduces FP signal by freeing DNA from PARP1 [1]
  • Output: EC₅₀ values based on inhibition of FP signal changes [1]

Cellular PARylation Inhibition

  • Purpose: Evaluate target engagement in cellular context
  • Methodology: Immunofluorescence detection of PAR polymers after H₂O₂-induced DNA damage [1]
  • Cell Preparation: Seed cells in 96-well plates, treat with this compound serial dilutions [1]
  • DNA Damage Induction: 200 μM H₂O₂ for 5 minutes [1]
  • Detection: Fix cells, stain with anti-PAR antibody and Alexa Fluor 488 secondary antibody [1]
  • Quantification: ArrayScan VTI imaging system measuring Alexa 488 signal intensity normalized to DAPI-stained nuclei [1]

Anti-proliferative Activity Screening

  • Purpose: Determine growth inhibitory effects across cell line panels
  • Methodology: CellTiter-Glo luminescent viability assay after extended drug exposure [1]
  • Procedure: Treat cells in duplicate with 10-point dilution series for 7 days [1]
  • Detection: Measure ATP content as surrogate for viable cell number [1]
  • Output: Dose-response curves and IC₅₀ values for sensitivity comparisons [1]

G start Assay Selection enzyme PARP Enzymatic Inhibition Assay start->enzyme trapping DNA Trapping Activity Assay start->trapping cellular Cellular PARylation Inhibition Assay start->cellular proliferation Anti-proliferative Activity Screening start->proliferation data Data Analysis & IC₅₀ Calculation enzyme->data trapping->data cellular->data proliferation->data

Figure 2: Experimental Workflow for this compound Characterization. Key assays evaluate enzymatic inhibition, DNA trapping, cellular target engagement, and anti-proliferative effects [1].

In Vivo Efficacy Models

BRCA-Mutated Xenograft Studies

  • Model Establishment: Implant BRCA1-mutated MDA-MB-436 cells immunocompromised mice [1]
  • Dosing Protocol: Administer this compound orally at various doses (3-30 mg/kg) compared to olaparib controls [1]
  • Endpoint Measurements: Monitor tumor volume regularly, calculate tumor growth inhibition [1]
  • Biomarker Assessment: Measure PAR levels in tumor tissues to confirm target engagement [1]

Intracranial Efficacy Models

  • Model Establishment: Implant H209 SCLC cells intracranially in mice [1]
  • Treatment Groups: this compound monotherapy, TMZ monotherapy, combination, and vehicle control [1]
  • Endpoint Measurements: Monitor survival and assess tumor burden histologically [1]
  • Pharmacokinetics: Measure drug concentrations in plasma and brain tissue [1]

Conclusion and Future Directions

This compound represents a significant advancement in PARP inhibitor therapeutics, distinguished by its enhanced potency, favorable pharmacokinetic properties, and superior brain penetration compared to earlier agents. The compound's robust activity in BRCA-mutated and HRD models, combined with its synergistic potential with DNA-damaging agents like temozolomide, supports its continued clinical development across multiple cancer indications.

Ongoing and future research directions should focus on:

  • Biomarker refinement to expand the patient population beyond canonical BRCA mutations
  • Rational combination strategies to overcome or preempt resistance mechanisms
  • Exploitation of CNS penetration for primary brain tumors and brain metastases
  • Novel therapeutic sequences to maximize clinical benefit in advanced malignancies

References

Quantitative Pharmacokinetic Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key pharmacokinetic parameters for pamiparib from clinical studies, including the effects of drug-drug interactions.

Parameter / Condition Dose Cmax (Geometric Mean) AUC (Geometric Mean) Source (Study Context)
Single Dose (Reference) 60 mg ~1054 ng/mL* AUC0-inf: ~10306 h·ng/mL* Phase 1A/1B (N=101) [1]
With Strong CYP3A Inducer (Rifampin) 60 mg GLS Mean Ratio: 0.94 (90% CI: 0.83–1.06) [2] AUC0-inf GLS Mean Ratio: 0.57 (90% CI: 0.48–0.69) [2] DDI Study (Part A) [2]
With Strong CYP3A Inhibitor (Itraconazole) 20 mg GLS Mean Ratio: 1.05 (90% CI: 0.95–1.15) [2] AUC0-inf GLS Mean Ratio: 0.99 (90% CI: 0.90–1.09) [2] DDI Study (Part B) [2]
Population PK (Steady State) 60 mg BID Not reported Apparent Clearance (CL/F): 2.59 L/h [3] Population PK in Glioblastoma (N=41) [3]
Food Effects (Fed vs. Fasted) 60 mg No clinically significant effect No clinically significant effect Phase 1A/1B [1]

Note: Values marked with * are estimated from published concentration-time curves in the source material [1]. GLS = Geometric Least-Squares; CI = Confidence Interval.

Experimental Protocols for Key Studies

Drug-Drug Interaction (DDI) Study Design

This was an open-label, phase 1 study (NCT03994211) in patients with advanced solid tumors [2].

  • Part A (CYP3A Induction): Patients received a single oral dose of this compound 60 mg on Day 1 (alone), followed by once-daily oral rifampin 600 mg (a strong CYP3A inducer) on Days 3-11. A second single dose of this compound 60 mg was co-administered with rifampin on Day 10 [2].
  • Part B (CYP3A Inhibition): Patients received a single oral dose of this compound 20 mg on Day 1 (alone), followed by once-daily oral itraconazole 200 mg (a strong CYP3A inhibitor) on Days 3-8. A second single dose of this compound 20 mg was co-administered with itraconazole on Day 7 [2].
  • PK Sampling & Analysis: Intensive blood sampling for PK analysis was performed on this compound-alone and co-administration days. This compound plasma concentrations were determined using a validated LC-MS/MS method [2].
Population Pharmacokinetic (PopPK) Modeling

A PopPK model was developed using data from 41 glioblastoma patients receiving 60 mg this compound twice daily [3].

  • Structural Model: A one-compartment model with first-order absorption and elimination best described the total and unbound this compound plasma concentration-time profiles [3].
  • Covariate Analysis: The model identified creatinine clearance and age as significant covariates on the apparent volume of distribution (V/F) and apparent clearance (CL/F), respectively [3].

Clinical Implications and Dosing Considerations

  • Dosing Recommendations: No dose adjustment is necessary when this compound is co-administered with strong CYP3A inhibitors. However, co-administration with strong CYP3A inducers should be avoided, as it can reduce this compound exposure by 38-43% and potentially compromise efficacy. If co-administration is unavoidable, a dose increase should be considered based on clinical safety and efficacy data [2].
  • Dosing Optimization: PopPK model simulations suggest that doses as low as 20 mg twice daily may provide adequate therapeutic effects in some patients, supporting further investigation into dose reduction strategies, particularly for combination therapies [3].

Visualizing this compound's Pathway and Interactions

The following diagram summarizes this compound's metabolic pathway and the site of action for CYP3A modulators, based on in vitro and clinical DDI studies [2].

pamiparib_pathway Oral_Admin Oral Administration of this compound Absorption Absorption (rapid, tₘₐₓ 1-2h) Oral_Admin->Absorption Circulation Systemic Circulation Absorption->Circulation Metabolism Metabolism Primarily via CYP3A Circulation->Metabolism PARP_Binding PARP1/2 Binding (DNA Trapping) Circulation->PARP_Binding Excretion Elimination (t₁/₂ ~13.5h) Metabolism->Excretion Inhibitor_Effect No significant change in this compound Exposure Metabolism->Inhibitor_Effect Result Inducer_Effect Reduces this compound Exposure (AUC decreased by 43%) Metabolism->Inducer_Effect Result Therapeutic_Effect Therapeutic Effect in Tumor Cell PARP_Binding->Therapeutic_Effect Strong_Inhibitor Strong CYP3A Inhibitor (e.g., Itraconazole) Strong_Inhibitor->Metabolism    Inhibits Strong_Inducer Strong CYP3A Inducer (e.g., Rifampin) Strong_Inducer->Metabolism    Induces

This compound's metabolic pathway and the impact of CYP3A modulators on its pharmacokinetics. In vitro studies show that this compound metabolism is primarily mediated by CYP3A, which is confirmed by clinical DDI studies [2].

References

Pamiparib AME: Quantitative Pharmacokinetic Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key quantitative findings from a human mass balance study and other relevant pharmacokinetic data [1]:

Parameter Description Value (Mean ± SD or Geometric Mean)
Administered Dose Single oral dose in mass balance study 60 mg / 100 μCi [¹⁴C]-pamiparib [1]
Oral Bioavailability Indicated by low fecal excretion of parent drug High (near-complete absorption) [1] [2]
Time to Cmax (tmax) Median time to maximum plasma concentration 2.00 hours (range: 1.00–3.05) [1]
Terminal Half-life (t½) Geometric mean half-life 28.7 hours [1]
Plasma Protein Binding Unbound fraction (fu) in plasma 0.041 (4.1%) [3]
Total Recovery of [¹⁴C] Cumulative radioactivity in excreta 84.7% ± 3.5% [1]
Route of Excretion Feces 65.3% of administered dose [1]
Route of Excretion Urine 19.4% of administered dose [1]
Unchanged Pamiparib in Feces Percentage of administered dose 2.11% [1]
Unchanged this compound in Urine Percentage of administered dose 1.11% [1]
Primary Enzymes Involved Cytochrome P450 enzymes CYP3A and CYP2C8 [4] [1]

Detailed Experimental Protocol: Human AME Study

The core data comes from a phase 1, open-label, single-center study (NCT03991494; BGB-290-106) designed to investigate the AME of [¹⁴C]-pamiparib [1].

  • Patient Population: The study enrolled four adult patients with advanced and/or metastatic solid tumors who had progressed on standard therapy. Consistent with its clastogenic mechanism of action, the study was conducted in cancer patients rather than healthy volunteers [1].
  • Study Design: Patients were admitted to a clinical research unit and received a single oral 60 mg dose of [¹⁴C]-pamiparib (≈100 μCi) after an overnight fast. They remained in the unit for at least 7 days, with blood, urine, and feces collected extensively during this period. Collection continued on an outpatient basis if necessary until specific radioactivity recovery criteria were met [1].
  • Bioanalytical Methods:
    • Pharmacokinetics: Plasma concentrations of unchanged this compound were determined using a validated liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) method [4].
    • Radioactivity Measurement: Total radioactivity in blood, plasma, urine, and feces was measured to account for the total fate of the administered dose.
    • Metabolite Profiling and Identification: Metabolite profiles in plasma, urine, and feces were generated using advanced chromatographic techniques, and metabolites were identified by comparison with synthesized reference standards where available [1].

Metabolic Pathways and Disposition of this compound

The study concluded that this compound is mainly cleared through metabolism, with minimal renal excretion of the parent drug [1]. The primary metabolic pathways involve N-oxidation and oxidation of the pyrrolidine ring.

The following diagram illustrates the major metabolic pathways and overall disposition of this compound in the body, synthesized from the study findings:

G This compound This compound Oral Administration Oral Administration This compound->Oral Administration 60 mg Metabolism Metabolism M3 M3 (Dehydrogenated Oxidative Product) Metabolism->M3 Most Abundant Metabolite Other_Metabolites Other_Metabolites Metabolism->Other_Metabolites Via CYP3A & CYP2C8 Feces Feces M3->Feces Other_Metabolites->Feces Urine Urine Other_Metabolites->Urine Absorption Absorption Oral Administration->Absorption Pamiparib_Systemic Pamiparib_Systemic Absorption->Pamiparib_Systemic Rapid, Near-Complete Pamiparib_Systemic->Metabolism Primary Route Pamiparib_Systemic->Feces 2.11% Unchanged Pamiparib_Systemic->Urine 1.11% Unchanged

Overview of this compound's absorption, metabolism, and excretion pathways.

Key Interpretations and Implications for Drug Development

  • High Oral Absorption: The low recovery of unchanged this compound in feces (2.11%) indicates that the drug is almost completely absorbed after oral administration [1].
  • Low Renal Clearance of Parent Drug: The minimal unchanged this compound in urine (1.11%) suggests that renal clearance is not a major route of elimination for the parent compound. This may inform its use in patients with renal impairment [1].
  • Drug-Drug Interaction (DDI) Liability: The identification of CYP3A and CYP2C8 as the primary enzymes responsible for this compound's metabolism flags a potential for interactions with strong inducers or inhibitors of these enzymes [4] [1].
    • CYP3A Inducers: Coadministration with the strong CYP3A inducer rifampin reduced this compound's systemic exposure (AUC) by 38-43% [4]. This suggests that dose adjustments may be necessary when this compound is given with strong CYP3A inducers.
    • CYP3A Inhibitors: Coadministration with the strong CYP3A inhibitor itraconazole did not significantly affect this compound's exposure. This indicates that dose modifications are likely not needed with CYP3A inhibitors [4].

References

Quantitative Biochemical Profile of Pamiparib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core inhibitory data for Pamiparib against PARP1 and PARP2 from multiple studies.

Target Reported IC50 Values (nM) Source / Context
PARP1 0.83 nM [1] Cell-free assay
0.9 nM [2] Not specified
PARP2 0.11 nM [1] Cell-free assay
0.5 nM [2] Not specified

This compound also demonstrates potent PARP-DNA trapping activity, a key cytotoxic mechanism of PARP inhibitors, with an IC50 of 13 nM in a fluorescence polarization (FP) assay [1].

Experimental Protocols for Key Assays

Here are the detailed methodologies used to generate the data in the search results, which you can reference for your experimental work.

PARP Enzyme Inhibition Assay

This protocol is adapted from the literature [3] used to determine the IC50 values of this compound.

  • Principle: A chemiluminescent method detects the poly(ADP-ribose) (PAR) chains synthesized by PARP enzymes.
  • Procedure:
    • Coat Plates: Immobilize histone proteins on the surface of high-binding assay plates.
    • Incubate with Enzyme and Inhibitor: Add serial dilutions of this compound along with the target PARP enzyme (PARP1 or PARP2) to the plates. Incubate for 30 minutes.
    • Initiate Reaction: Add a reaction mixture containing biotinylated NAD+ and activating DNA to start the PARylation reaction. Incubate for 1 hour at room temperature.
    • Stop Reaction and Detect: Remove the reaction mixture. Quantify the biotinylated PARylation products on the histones using Streptavidin-HRP and a chemiluminescent substrate.
    • Data Analysis: Measure chemiluminescence and calculate the IC50 based on the inhibition curve generated from the compound serial dilutions.
PARP-DNA Trapping Assay

This protocol details the fluorescence polarization (FP) method used to measure this compound's ability to trap PARP on DNA [3].

  • Principle: The binding of a large protein (PARP1) to a small, fluorescently-labeled DNA fragment significantly increases fluorescence polarization. PARylation releases the DNA, decreasing polarization. An inhibitor that traps PARP will maintain a high polarization signal.
  • Procedure:
    • Prepare Reaction Mix: In a 384-well plate, combine PARP1 enzyme with serial dilutions of this compound.
    • Add Damaged DNA: Add a 5'-Alexa Fluor 488-labeled DNA oligonucleotide containing a single-strand break (nick) with a 5'-dRP group.
    • Initiate PARylation: Add NAD+ to the wells to start the reaction. Incubate for 1 hour at room temperature.
    • Measure and Analyze: Read the FP signal directly. The EC50 is calculated based on the inhibition of the FP signal change, indicating how effectively the compound traps the PARP-DNA complex.

Mechanism of Action and Experimental Workflow

The following diagram illustrates the core mechanism of PARP inhibition and how the key experiments you've read about interact to evaluate a compound's activity.

G clusterAssays Experimental Evaluation DNADamage DNA Single-Strand Break PARPBinding PARP1 Binds to DNA DNADamage->PARPBinding AutoPARylation PARP AutoPARylation PARPBinding->AutoPARylation EnzymeRelease PARP Release from DNA DNA Repair AutoPARylation->EnzymeRelease ComplexTrapping PARP-DNA Complex Trapping EnzymeRelease->ComplexTrapping InhibitorEffect PARP Inhibitor (e.g., this compound) InhibitorEffect->AutoPARylation Blocks Catalytic Activity InhibitorEffect->EnzymeRelease Prevents Enzyme Release Cytotoxicity Cytotoxic Effect Stalled Replication Forks ComplexTrapping->Cytotoxicity EnzymeAssay Enzyme Inhibition Assay Measures catalytic IC50 EnzymeAssay->InhibitorEffect TrappingAssay DNA Trapping Assay Measures trapping EC50 TrappingAssay->ComplexTrapping

Diagram illustrating the mechanism of PARP inhibitors and the associated key assays.

Key Technical Insights for Researchers

  • Potency and Selectivity: The consistent low nanomolar IC50 values across studies confirm this compound as one of the most potent PARP1/2 inhibitors, with high selectivity over other PARP family members [1] [3].
  • Distinguishing Mechanisms: The experimental protocols allow for the separate evaluation of a compound's catalytic inhibition (IC50) and its PARP-DNA trapping (EC50) capabilities, which are distinct but complementary mechanisms of action [4].
  • Functional Cellular Activity: this compound effectively inhibits intracellular PAR formation with an IC50 of 0.24 nM and shows potent anti-proliferation activity in BRCA-mutant cell lines, demonstrating the functional consequence of its biochemical potency [1] [2].

References

Pamiparib first-in-human dose escalation study

Author: Smolecule Technical Support Team. Date: February 2026

Study Overview and Key Parameters

The table below summarizes the quantitative data and core design of the study.

Parameter Phase 1A (Dose Escalation) Phase 1B (Dose Expansion)
Primary Objectives Determine MTD and RP2D; characterize PK profile [1]. Evaluate antitumor activity; assess food effects on PK [1].
Study Design Open-label, using a modified 3 + 3 scheme [1]. Open-label, using the RP2D from Phase 1A [1].
Patient Population Adults with advanced/metastatic cancer (N=64) [1]. Adults with selected advanced solid tumors (n=37), including EOC, TNBC, mCRPC, SCLC, and GC [1].

| Dosing Regimens | BID Cohorts: 2.5, 5, 10, 20, 40, 60, 80, 120 mg. QD Cohorts: 120 mg, 160 mg [1]. | Pamiparib 60 mg BID (the established RP2D) [1]. | | Key Efficacy Results (Efficacy-Evaluable Population, n=77) | | Overall ORR: 27.3% (95% CI, 17.7–38.6%) Median DoR: 14.9 months (95% CI, 8.7–26.3) EOC ORR: 41.2% (95% CI, 27.6–55.8%) [1]. |

Detailed Experimental Methodology

For in-depth analysis, the following details the experimental protocols from the study.

  • Patient Selection: Patients were adults (≥18 years) with a histologically or cytologically confirmed advanced or metastatic solid tumor for which no effective standard therapy was available. For the dose-expansion phase, patients had to have measurable disease per RECIST v1.1 and have received at least one prior chemotherapy regimen. Specific arms required confirmation of tumor types and genetic status (e.g., germline or somatic BRCA mutations or homologous recombination deficiency (HRD) status for the EOC arm) [1].
  • Treatment Administration: In the dose-escalation phase, patients received a single oral dose on cycle 1, day 1 for single-dose pharmacokinetic (PK) analysis. Continuous daily dosing (BID or QD) began on day 3 of each 21-day cycle. Treatment continued until disease progression, unacceptable toxicity, or patient withdrawal [1].
  • Endpoint Assessments:
    • Safety: Monitored throughout, with dose-limiting toxicities (DLTs) assessed in the first 23 days of treatment. Adverse events were graded according to standard criteria [1].
    • Pharmacokinetics (PK): Blood samples were collected to characterize the single- and multiple-dose PK profile of this compound [1].
    • Antitumor Activity: Assessed by investigators using RECIST v1.1. Objective response rate (ORR) and duration of response (DoR) were calculated [1].

Safety and Tolerability Findings

The table below details the safety profile observed in the study.

Safety Parameter Findings
Maximum Tolerated Dose (MTD) 80 mg BID [1].
Recommended Phase 2 Dose (RP2D) 60 mg BID [1].
Most Common Any-Grade AEs (≥30% of patients) Nausea (69.3%), Fatigue (48.5%), Anaemia (35.6%) [1].
Most Common Grade ≥3 AEs Anaemia (24.8%) [1].
Dose-Limiting Toxicities (DLTs) Grade 2 nausea; Grade 2 nausea and anorexia; Grade 2 nausea, Grade 3 fatigue, and Grade 3 paraesthesia (occurring at 40 mg, 80 mg, and 120 mg BID) [1].
Pharmacokinetics Dose-proportional increase in exposure; no clinically significant food effects observed [1].

Mechanism of Action and Study Design Visualization

The following diagrams, created using Graphviz, illustrate the core concepts and study structure.

pamiparib_mechanism This compound Synthetic Lethality in HRD Cells cluster_this compound This compound Action HRD Homologous Recombination Deficiency (e.g., BRCA mutation) CellDeath Synthetic Lethality: Cell Death HRD->CellDeath Defective Repair SSB Endogenous Single-Strand Break (SSB) PARP PARP-Mediated Repair Pathway SSB->PARP Normal Repair DSB Unrepaired SSB becomes Double-Strand Break (DSB) DSB->CellDeath P This compound inhibits PARP P->PARP Inhibits P->DSB Prevents SSB Repair

This compound mechanism: synthetic lethality in HRD cells.

study_design Phase 1A/1B Study Design Workflow Start Study Enrollment (N=101) Phase1A Phase 1A: Dose Escalation (n=64) Start->Phase1A BID BID Escalation (2.5 to 120 mg) Phase1A->BID QD QD Escalation (120 & 160 mg) BID->QD Outcomes1A Primary Outcomes: • MTD Identified: 80 mg BID • RP2D Identified: 60 mg BID QD->Outcomes1A DLT Assessment Phase1B Phase 1B: Dose Expansion (n=37) Outcomes1A->Phase1B RP2D Treatment with RP2D (60 mg BID) Phase1B->RP2D FoodEffect Food-Effect Cohort RP2D->FoodEffect Outcomes1B Primary Outcomes: • Antitumor Activity (ORR) • No Clinically Significant Food Effect RP2D->Outcomes1B FoodEffect->Outcomes1B

This compound Phase 1A/1B clinical trial design.

Conclusion for Research Applications

This first-in-human study established that this compound has a manageable safety profile and demonstrated promising antitumor activity, particularly in patients with epithelial ovarian cancer [1]. The data supported its further clinical development.

Subsequent research has explored this compound in other settings, such as:

  • Maintenance therapy in gastric cancer: The PARALLEL-303 study showed this compound was well-tolerated but did not demonstrate a statistically significant improvement in progression-free survival compared to placebo [2].
  • Combination therapy in glioblastoma: this compound combined with radiation and/or temozolomide was found to be tolerable and showed antitumor activity in both newly diagnosed and recurrent glioblastoma [3].

References

Pamiparib's BBB Penetration & PARP Inhibition Profile

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core characteristics of pamiparib that underpin its ability to cross the BBB and its potent inhibitory activity.

Property Technical Specification / Quantitative Data Significance / Comparative Advantage
PARP1/2 Enzyme Inhibition IC50 for PARP1: 0.0004 µM (0.4 nM); IC50 for PARP2: 0.0011 µM (1.1 nM) [1] Demonstrates high potency and selectivity for PARP1 and PARP2 enzymes [1].
PARP-DNA Trapping Activity EC50 for DNA trapping: 0.0008 µM (0.8 nM) [1] Indicates a potent ability to trap PARP-DNA complexes, a key antitumor mechanism [1].

| Blood-Brain Barrier (BBB) Penetration | • Not a substrate for P-glycoprotein (P-gp) or BCRP efflux pumps [1]. • In mice, a dose as low as 3 mg/kg was sufficient to abrogate PARylation in brain tissue [1]. • Demonstrates improved penetration across the BBB in mice compared to other PARP inhibitors [1]. | Avoids major efflux mechanisms at the BBB, facilitating brain accumulation. This is a key differentiator from other PARP inhibitors like olaparib, rucaparib, talazoparib, and veliparib, whose brain penetration is limited by these pumps [1]. | | In Vivo Potency | 16-fold more potent than olaparib in a BRCA1-mutated MDA-MB-436 breast cancer xenograft model [1]. | Suggests superior efficacy at lower doses in preclinical models [1]. | | Synergy with Temozolomide (TMZ) | Shows strong anti-tumor synergy with TMZ; combination overcomes TMZ resistance in an intracranial xenograft model [1]. | Supports its use in combination regimens for brain tumors, particularly glioblastoma [1] [2]. |

Experimental Evidence & Clinical Translation

The preclinical profile of this compound has been translated into clinical trials, with early results confirming the relevance of its BBB-penetrating properties.

Summary of Key Clinical Trial Data

A phase Ib/II study (NCT03150862) evaluated this compound combined with radiotherapy (RT) and/or temozolomide (TMZ) in patients with glioblastoma (GBM). The table below summarizes the efficacy outcomes [2].

Patient Population Treatment Regimen Disease Control Rate (DCR) Objective Response Rate (ORR) Median Overall Survival (OS)
Newly Diagnosed GBM (MGMT unmethylated) This compound + RT (Arm A) / this compound + RT + TMZ (Arm B) 67.9% 11.3% 12.8 months
Recurrent/Refractory GBM This compound + TMZ (Arm C) 40.9% 13.6% 7.3 months

DCR: percentage of patients with complete response, partial response, or stable disease. ORR: percentage of patients with complete or partial response. [2]

Detailed Experimental Methodologies

The compelling data on this compound is derived from rigorous preclinical experiments. Key methodologies are outlined below.

  • PARP Enzyme Inhibition Assay

    • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PARP1, PARP2, and other PARP family enzymes.
    • Protocol: A commercial chemiluminescent assay kit was used. Histones were immobilized on plates and incubated with serial dilutions of this compound and the target PARP enzyme. The PARylation reaction was initiated by adding biotinylated NAD+ and activating DNA. After the reaction, the biotinylated PAR products were quantified using streptavidin-HRP and a chemiluminescent substrate. The IC50 value was calculated based on the inhibition curve [1].
  • PARP-DNA Trapping Assay

    • Objective: To measure the efficiency of this compound in trapping PARP enzymes on damaged DNA (a key cytotoxic mechanism).
    • Protocol: A fluorescence polarization (FP) method was employed. PARP1 enzyme and serial dilutions of this compound were added to a plate containing a nick and a 5′-dRP at the nicked site. The PARylation reaction was initiated with NAD+. PARylation frees the DNA from PARP1, reducing the FP signal. The EC50 for DNA trapping was calculated based on the inhibition of this FP signal change [1].
  • In Vivo Blood-Brain Barrier Penetration Assessment

    • Objective: To evaluate the ability of this compound to cross the BBB and engage its target in the brain.
    • Protocol: Mice were administered this compound orally. Brain tissue and tumor samples were collected. The level of PARP inhibition in the brain was measured by assessing the reduction of PAR polymer (PARylation) following H2O2-induced DNA damage, often using immunofluorescence or Western blotting. The study demonstrated that a 3 mg/kg dose was sufficient to significantly reduce PARylation in brain tumor tissues [1].

Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the key mechanistic pathway and an experimental workflow relevant to this compound's function.

G TMZ Temozolomide (TMZ) DNADamage DNA Methylation Damage TMZ->DNADamage SSB Accumulation of Single-Strand Breaks (SSBs) DNADamage->SSB PARPBinding PARP Binds to DNA SSBs SSB->PARPBinding PARylation PARylation Activates Base Excision Repair (BER) PARPBinding->PARylation BERRepair Successful DNA Repair (Cell Survival, TMZ Resistance) PARylation->BERRepair PARPi This compound Treatment PARPi->PARPBinding Inhibits PARylation PARPTrapping PARP-DNA Complex Trapping PARPi->PARPTrapping DSB Replication Fork Collapse Double-Strand Breaks (DSBs) PARPTrapping->DSB SynthLethality Synthetic Lethality in HRD/BRCA-mutated Cells DSB->SynthLethality CellDeath Cancer Cell Death SynthLethality->CellDeath

Mechanism of this compound synergy with TMZ, leading to synthetic lethality.

G Start Study Objective: Assess BBB Penetration InVitro In Vitro Models Start->InVitro InVivo In Vivo Models Start->InVivo StaticModel Static BBB Model (Transwell insert) InVitro->StaticModel Cells Cultured BMECs, Astrocytes, Pericytes StaticModel->Cells MouseModel Mouse Intracranial Xenograft Model InVivo->MouseModel DrugAdmin Oral Administration of this compound MouseModel->DrugAdmin TissueCollect Brain Tissue Collection DrugAdmin->TissueCollect Analysis Target Engagement Analysis TissueCollect->Analysis PARAssay PARylation Assay (Measure PAR polymer reduction) Analysis->PARAssay Result Result: Confirmed BBB Penetration & Activity PARAssay->Result

General workflow for assessing this compound penetration and activity in the brain.

Rationale for Targeting Brain Tumors

The unique properties of this compound are being leveraged in several clinical trials for brain malignancies [3] [4] [2].

  • Combination with Chemoradiation: The combination of this compound with radiotherapy and/or temozolomide is grounded in strong scientific rationale. PARP inhibition enhances the effects of radiotherapy by impeding the repair of DNA double-strand breaks. Similarly, it synergizes with temozolomide by blocking the base excision repair pathway that tumors use to counteract TMZ-induced DNA damage [1] [2].
  • Overcoming BBB Limitations: A significant hurdle in treating brain tumors is the BBB. Many PARP inhibitors are substrates for efflux pumps like P-gp, which actively remove them from the brain. This compound's ability to avoid these pumps is therefore a critical advantage, enabling effective drug concentrations to reach the tumor site [1] [4].

References

Pamiparib's Differentiating Property and Significance

Author: Smolecule Technical Support Team. Date: February 2026

The defining characteristic of pamiparib, compared to some other PARP inhibitors, is its status as a non-substrate of P-glycoprotein (P-gp) [1] [2]. P-gp is an efflux transporter that actively pumps many drugs out of cells, often limiting their therapeutic potential.

This property is significant because:

  • Enhanced CNS Penetration: P-gp is a crucial component of the blood-brain barrier (BBB), protecting the brain from xenobiotics. Because this compound is not pumped out by P-gp, it can achieve potentially therapeutic concentrations in the brain, making it a promising candidate for treating brain tumors like glioblastoma [2].
  • Avoidance of P-gp Mediated Drug Resistance: In some cancers, P-gp overexpression contributes to multi-drug resistance by reducing intracellular drug accumulation. This compound's ability to bypass this pump may help overcome such resistance mechanisms [3].

Comparison with Other PARP Inhibitors

The table below summarizes the relationship of various approved and investigational PARP inhibitors with key transporters, highlighting this compound's unique profile.

PARP Inhibitor P-gp Substrate BCRP Substrate Key Transporter Interactions (as inhibitor/inducer)
This compound No [1] [2] Information Missing CYP3A substrate [1]
Olaparib Yes [3] Yes [3] Inhibits BCRP, BSEP [3]
Niraparib Yes [3] No Inhibits P-gp, BCRP, OATP1B1, MATE1, MATE2-K; induces P-gp, BCRP [3]
Rucaparib Yes [3] Yes [3] Inhibits OATP1B1, OATP1B3, OCT2, MATE1, MATE2-K [3]
Talazoparib Yes [3] Yes [3] Inhibits P-gp, BCRP [3]
Veliparib Information Missing Information Missing Information Missing

Experimental Evidence and Clinical Correlates

  • Preclinical Models: Early-phase studies noted this compound's potent PARP–DNA complex trapping and CNS penetration in preclinical models, which is a direct consequence of it not being a P-gp substrate [1].
  • Clinical Evidence (Glioblastoma Trial): A population pharmacokinetic study in glioblastoma patients (NCT04614909) confirmed that this compound achieves therapeutic concentrations in both enhancing and non-enhancing tumors [2]. This study, which developed a model for this compound's pharmacokinetics, supports the preclinical data and underscores its clinical relevance for treating CNS malignancies [2].

Diagram: CNS Penetration Advantage of this compound

The following diagram illustrates how this compound's status as a non-P-gp substrate allows it to cross the blood-brain barrier effectively, unlike other PARP inhibitors that are substrates for the efflux pump.

pamiparib_bbb cluster_bbb Blood-Brain Barrier Blood Blood Compartment Brain Brain Tumor Blood->Brain This compound Penetration Pgp P-glycoprotein (Efflux Pump) Blood->Pgp Other PARPi Substrates Pgp->Blood Active Efflux

This compound vs. other PARP inhibitors crossing the blood-brain barrier.

Research and Development Implications

For researchers, this compound's properties suggest several strategic considerations:

  • Combination Therapy Design: When this compound is used in combination with other agents, the risk of transporter-mediated DDIs is lower for its own absorption and distribution. However, its potential as an inhibitor or inducer of other transporters should still be evaluated [3].
  • Dosing Optimization: Pharmacokinetic studies, such as the population PK model developed for glioblastoma, can help optimize dosing regimens, particularly for special populations like those with renal impairment, which was identified as a significant covariate on this compound's volume of distribution [2].
  • Targeting Cancers with Sanctuary Sites: this compound is a strong candidate for treating or preventing metastases in sanctuary sites like the brain and testes, which are protected by efflux transporters [3] [2].

References

Pamiparib mass balance and metabolite profiling

Author: Smolecule Technical Support Team. Date: February 2026

Pamiparib Mass Balance and Key Metabolite Data

Parameter Value / Identity Details / Notes
Administered Dose 60 mg / 100 μCi [¹⁴C]-pamiparib Single oral dose [1]
Recovery of Radioactivity 84.7% ± 3.5% Mean cumulative excretion in excreta [1]
Fecal Excretion 2.11% (mean) Unchanged parent drug [1]
Renal Excretion 1.11% (mean) Unchanged parent drug [1]
Primary Metabolites M3 (dehydrogenated oxidative product) Most abundant metabolite in plasma, urine, and feces [1]

| Other Metabolic Pathways | - N-oxidation

  • Oxidation of pyrrolidine ring | Primary routes of metabolism [1] | | Involved CYP Enzymes | CYP2C8, CYP3A | Determined via CYP phenotyping [1] |

Experimental Methodology

The quantitative data comes from a phase 1, open-label study (NCT03991494) designed to investigate the absorption, metabolism, and excretion of this compound [1].

  • Patient Population: The study involved 4 patients with advanced solid tumors [1]. Administration to patients was necessary due to the drug's clastogenic activity [1].
  • Dosing: Patients received a single oral dose of 60 mg this compound containing approximately 100 μCi of [¹⁴C]-pamiparib while fasting [1].
  • Sample Collection: Blood, plasma, urine, and feces were collected extensively. Patients remained in the clinic until about 90% of the radioactive dose was recovered or very low levels were excreted for two consecutive days [1].
  • Bioanalysis: The study determined total radioactivity in excreta, blood, and plasma. Plasma concentrations of unchanged this compound were measured, and metabolite profiles were identified in plasma, urine, and feces [1].

Metabolic Pathway and Drug Interactions

The metabolic fate of this compound and its potential for interactions with other drugs can be visualized as follows. The diagram illustrates that this compound is primarily metabolized by two CYP450 enzymes, leading to several metabolites, and shows the effects of co-administered drugs.

pamiparib_metabolism This compound Metabolic Pathway cluster_ddi Drug-Drug Interactions This compound This compound CYP3A CYP3A This compound->CYP3A Metabolism CYP2C8 CYP2C8 This compound->CYP2C8 Metabolism Renal_Excretion Renal Excretion This compound->Renal_Excretion Minimal (1.1%) M3 M3 CYP3A->M3 M1_M2 M1, M2, etc. CYP2C8->M1_M2 Biliary_Excretion Biliary & Fecal Excretion M3->Biliary_Excretion M1_M2->Biliary_Excretion Itraconazole Itraconazole Itraconazole->CYP3A Inhibits Rifampin Rifampin Rifampin->CYP3A Induces

Diagram of this compound metabolism and key interactions. The diagram shows that this compound is metabolized mainly by CYP2C8 and CYP3A enzymes [1]. Metabolite M3 is the most abundant dehydrogenated oxidative product [1]. This metabolism underpins its drug-drug interaction profile: co-administration with a strong CYP3A inducer (e.g., rifampin) significantly reduces this compound exposure, while a strong CYP3A inhibitor (e.g., itraconazole) has no clinically relevant effect [2].

References

Pamiparib N-oxidation pyrrolidine ring metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathways and Quantitative Disposition

The table below summarizes key quantitative data from a human mass balance study on the absorption, metabolism, and excretion of a single 60 mg dose of [14C]-pamiparib [1].

Parameter Finding
Primary Metabolic Pathways N-oxidation; Oxidation of the pyrrolidine ring [1]
Key Enzymes Involved CYP2C8; CYP3A [1] [2]
Most Abundant Metabolite M3 (a dehydrogenated oxidative product) [1]
Fraction of Plasma Radioactivity as Parent Drug 67.2% ± 10.2% (unchanged pamiparib) [1]
Time to Maximum Plasma Concentration (t~max~) Median 2.00 hours (range: 1.00–3.05 hours) [1]
Terminal Half-Life (t~1/2~) Geometric mean 28.7 hours [1]
Total Recovery of Radioactivity in Excreta 84.7% ± 3.5% [1]
Renal Excretion of Unchanged this compound 1.11% of administered dose [1]
Fecal Excretion of Unchanged this compound 2.11% of administered dose [1]

The metabolic pathway of this compound can be visualized as follows, illustrating the key processes and enzymes involved:

This compound This compound Metabolism Metabolism This compound->Metabolism Primarily via CYP2C8 & CYP3A M3_Metabolite M3_Metabolite Metabolism->M3_Metabolite Dehydrogenated Oxidation Urine Urine Metabolism->Urine Minor Route Feces Feces M3_Metabolite->Feces Main Route

This compound Metabolism and Excretion Pathway

Detailed Experimental Protocols

The foundational data on this compound's metabolism comes from a phase 1 open-label study (NCT03991494; BGB-290-106) [1].

  • Study Design: The study involved four patients with advanced solid tumors. Each received a single oral 60 mg dose of [14C]-pamiparib (≈100 μCi) after an overnight fast. Patients remained in the clinical research unit for most of the sample collection period [1].
  • Biosample Collection: Blood samples were collected serially after dosing and processed into plasma. Urine and feces were collected cumulatively at intervals. If discharge criteria were not met by day 7, outpatient collection continued up to day 14 [1].
  • Radioactivity Measurement: Total radioactivity levels were determined in blood, plasma, urine, and feces using liquid scintillation counting [1].
  • Metabolite Profiling and Identification: Plasma, urine, and fecal samples were prepared and analyzed using high-performance liquid chromatography coupled with radiometric detection and tandem mass spectrometry (HPLC-radiometry/MS/MS) to separate, quantify, and identify metabolites [1].
  • Cytochrome P450 Phenotyping: The specific CYP enzymes involved in this compound's metabolism were identified using in vitro experiments with human liver microsomes and selective chemical inhibitors for various CYP enzymes [1] [2].

Clinical Implications for Drug Development

The metabolism profile of this compound has direct implications for its clinical use and further development.

  • Drug-Drug Interaction (DDI) Potential: Coadministration with strong CYP3A inducers like rifampin reduces this compound plasma exposure by 38-43%, indicating a potential need for dose adjustments in such combinations. However, coadministration with strong CYP3A inhibitors like itraconazole does not significantly affect this compound exposure, suggesting dose modifications are not necessary with CYP3A inhibitors [2].
  • Dosing Optimization: Population pharmacokinetic modeling suggests that doses lower than the standard 60 mg twice daily may be adequate for therapeutic effects in some patients, which could help optimize the benefit-to-risk ratio [3].

References

Pamiparib Clinical Trial Protocol Design: An Application Note

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a framework for designing clinical trials of pamiparib, a selective and potent PARP1/2 inhibitor. Its favorable pharmacokinetic (PK) profile and ability to penetrate the blood-brain barrier make it a candidate for treating various solid tumors, including glioblastoma and small cell lung cancer (SCLC) [1] [2] [3].

Scientific and Clinical Rationale

This compound induces synthetic lethality in tumor cells with homologous recombination (HR) deficiencies, such as those with BRCA1/2 mutations [1]. Unlike some other PARP inhibitors, this compound is not a substrate for P-glycoprotein (P-gp), which enhances its penetration of the blood-brain barrier, making it particularly suitable for treating brain tumors like glioblastoma [1] [2]. Furthermore, this compound exhibits strong PARP-DNA trapping activity, leading to more persistent DNA damage and increased cancer cell death [1]. It also shows strong synergy with temozolomide (TMZ), a standard therapy for glioblastoma, and can reverse TMZ resistance in preclinical models [1] [2].

Key Clinical Trial Designs and Considerations

Recent trials investigate this compound as monotherapy and combination therapy across different cancer types and treatment settings.

  • Example 1: Consolidation Therapy in Limited-Stage SCLC (Phase II) This design evaluates this compound as maintenance therapy after successful initial chemoradiation [3].

    • Study Population: Patients with limited-stage SCLC who have not progressed after definitive platinum-based concurrent chemoradiotherapy (cCRT).
    • Intervention: this compound 40 mg administered orally, twice daily, in 3-week cycles. Treatment begins within 2-6 weeks after completing cCRT and continues for up to one year or until disease progression or unacceptable toxicity [3].
    • Primary Endpoint: 1-year Progression-Free Survival (PFS) rate [3].
    • Key Secondary Endpoints: PFS, Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DOR), and safety [3].
  • Example 2: Population PK Modeling to Inform Dosing A population PK study in glioblastoma patients receiving 60 mg twice daily provides critical insights for dosing optimization [4].

    • Structural Model: A one-compartment model with first-order absorption and elimination best described the plasma concentration-time profiles of both total and unbound this compound [4].
    • Identified Covariates: Creatinine clearance significantly influenced the apparent volume of distribution (V/F), and age significantly influenced apparent clearance (CL/F). These covariates explained inter-individual variability in PK parameters [4].
    • Dosing Simulation: The model suggested that lower doses, such as 20 mg twice daily, may achieve therapeutic target engagement in a general patient population, indicating potential for dose reduction strategies [4].

The table below summarizes the quantitative findings from the population pharmacokinetic analysis.

Table 1: Key Population Pharmacokinetic Parameters of this compound (60 mg BID) in Glioblastoma Patients [4]

Parameter Symbol Population Estimate Significant Covariates
Absorption Rate Constant Ka 1.58 h⁻¹ None identified
Apparent Clearance CL/F 2.59 L/h Age
Apparent Volume of Distribution V/F 44 L Creatinine Clearance
Unbound Fraction fu 0.041 Not Applicable
Core Protocol Design Elements

This section details the standard modules for a this compound clinical trial protocol.

  • 3.1. Study Population & Eligibility

    • Inclusion Criteria: Key criteria include histologically/cytologically confirmed diagnosis of the target malignancy (e.g., glioblastoma, SCLC); adequate bone marrow, renal, and hepatic function; and ECOG performance status of 0-2 [4] [3].
    • Exclusion Criteria: Typically exclude patients with histologically mixed cancers (e.g., mixed SCLC and NSCLC), those eligible for curative surgery or stereotactic radiotherapy, and those with previous treatment with any PARP inhibitor [3].
  • 3.2. Recommended Dosage and Administration The recommended dose is 60 mg taken orally twice daily for glioblastoma monotherapy, based on early phase trials [4]. For consolidation therapy in SCLC, a dose of 40 mg twice daily is being investigated [3]. Doses should be taken approximately 12 hours apart, with or without food.

  • 3.3. Primary and Secondary Endpoints

    • Efficacy Endpoints: Progression-Free Survival (PFS) is a common primary endpoint. Overall Survival (OS), Objective Response Rate (ORR), and Duration of Response (DoR) are standard secondary endpoints [3].
    • Safety Endpoints: Type, frequency, and severity of adverse events, graded according to NCI-CTCAE (v5.0). Laboratory abnormalities and vital sign changes are also monitored [3].
    • Exploratory Endpoints: Correlative biomarker studies are critical. These may include tumor molecular typing, assessment of the tumor immune microenvironment, gene expression profiling, tumor mutation burden, and ctDNA dynamics [3].
  • 3.4. Statistical Considerations

    • Sample Size: Calculation should be based on the primary endpoint. For example, a single-arm phase II trial in SCLC might be powered to detect a significant improvement in the 1-year PFS rate compared to a historical control.
    • Analysis Sets: Typically include the Full Analysis Set (FAS) and the Safety Analysis Set (SAF). The FAS is often analyzed on an intention-to-treat (ITT) basis.
Experimental Protocols and Workflows

The following diagrams and protocols outline key experimental workflows for biomarker and pharmacokinetic components.

  • 4.1. Biomarker Analysis Workflow This workflow outlines the process for exploratory biomarker analysis from sample collection to data integration.

Start Patient Tumor Sample A Sample Collection & Processing Start->A B Nucleic Acid Extraction A->B C Next-Generation Sequencing (NGS) B->C D Bioinformatic Analysis C->D E Data Integration & Model Building D->E End Biomarker Prediction Model E->End

Diagram 1: Biomarker Analysis Workflow for Exploratory Endpoints [3]

  • 4.2. Population PK Modeling Workflow This diagram illustrates the standard workflow for developing a population pharmacokinetic model, which is essential for understanding drug disposition and optimizing doses.

PK1 PK Data Collection PK2 Structural Model Development PK1->PK2 PK3 Covariate Model Development PK2->PK3 PK4 Model Validation PK3->PK4 PK5 Model Simulations & Dose Optimization PK4->PK5

Diagram 2: Population Pharmacokinetic Modeling Workflow [4]

  • 4.3. Pharmacokinetic Sampling and Analysis Protocol
    • Sample Collection: Collect blood samples at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 2, 4, 7, and 24 hours). Centrifuge samples at 1000× g at 4°C for 10 minutes to separate plasma [4].
    • Sample Storage: Store plasma samples at -80°C until analysis [4].
    • Bioanalytical Method: Quantify total and unbound this compound concentrations in plasma using a validated liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) method [4].
    • PK Analysis: Perform non-linear mixed-effects modeling using software such as MONOLIX to estimate population PK parameters and identify sources of variability [4].
Practical Implementation Guidance
  • Dosing Optimization: Consider exploring lower doses (e.g., 20-40 mg BID) in new trial designs, as PK simulations suggest they may be efficacious while potentially improving the therapeutic window [4].
  • Patient Stratification: Incorporate biomarker-driven patient selection where possible. While BRCA mutations are rare in glioblastoma, "BRCAness" phenotypes (e.g., PTEN mutation, IDH mutation, EGFRvIII) may predict sensitivity to this compound [2].
  • Combination Therapy: Preclinical data strongly supports combination with temozolomide (TMZ). When designing combination trials, consider intermittent dosing schedules to mitigate overlapping hematological toxicities [1] [2].
  • Toxicity Management: Establish clear guidelines for managing common class-effect toxicities of PARP inhibitors, such as hematological toxicities (anemia, neutropenia, thrombocytopenia) and gastrointestinal events.

Conclusion

This compound's distinct pharmacological profile supports its clinical development across multiple cancer types. Successful trial design should leverage population PK modeling for dose justification, incorporate robust biomarker strategies, and carefully manage toxicity, particularly in combination regimens. The ongoing research indicates a promising direction for optimizing this compound's use through lower, more targeted dosing and patient selection based on DNA damage response deficiencies.

References

Scientific Rationale and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

The combination leverages the concept of synthetic lethality and directly targets a key resistance mechanism to TMZ.

  • Temozolomide's Role: TMZ is a DNA alkylating agent that induces cytotoxic DNA damage, particularly methyl adducts. The primary mechanism of TMZ resistance is mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) [1] [2].
  • Pamiparib's Role: this compound is a potent and selective inhibitor of PARP1 and PARP2 enzymes, which are crucial for the repair of DNA single-strand breaks via the base excision repair (BER) pathway [1]. By inhibiting PARP, this compound prevents the repair of TMZ-induced DNA damage. A key differentiator of this compound from other PARP inhibitors is that it is not a substrate for P-glycoprotein, leading to superior penetration of the blood-brain barrier, which is essential for treating brain tumors [3] [1].
  • Synergistic Effect: When TMZ creates DNA damage that the BER pathway attempts to fix, the concurrent inhibition of BER by this compound leads to the collapse of replication forks and the generation of lethal DNA double-strand breaks. This synergy can overcome TMZ resistance and trigger cancer cell death [1] [2].

The diagram below visualizes this synergistic mechanism of action.

mechanism_of_action Mechanism of this compound and Temozolomide Synergy TMZ TMZ DNA_Damage DNA_Damage TMZ->DNA_Damage This compound This compound BER_Pathway BER Pathway (Repairs SSBs) This compound->BER_Pathway Inhibits SSB Single-Strand Breaks (SSBs) DNA_Damage->SSB SSB->BER_Pathway DSB Lethal Double-Strand Breaks (DSBs) Cell_Death Cell_Death DSB->Cell_Death BER_Pathway->DSB Unrepaired SSBs Lead to

Clinical Trial Evidence and Efficacy Data

Clinical trials have evaluated this compound in combination with radiotherapy (RT) and/or TMZ in both newly diagnosed and recurrent glioblastoma. The data demonstrates encouraging disease control and a potential to benefit the poor-prognosis unmethylated MGMT population [3] [4].

Table 1: Key Efficacy Outcomes from a Phase Ib/II Study (NCT03150862) [3]

Patient Population Treatment Arm Disease Control Rate (DCR) Objective Response Rate (ORR) Median Overall Survival (OS)
Treatment-naïve, MGMT unmethylated This compound + RT 67.9% 11.3% 12.8 months
Recurrent/Refractory (All MGMT) This compound + TMZ 40.9% 13.6% 7.3 months

Table 2: Safety Profile of Combination Regimens [3]

Treatment Arm Grade ≥3 Treatment-Emergent Adverse Events (TEAEs) Serious TEAEs Most Common TEAEs
Arm A: this compound + RT (Newly Diagnosed) 55.0% 36.7% Fatigue, Nausea
Arm B: this compound + RT + TMZ (Newly Diagnosed) 44.4% 22.2% Fatigue, Nausea
Arm C: this compound + TMZ (Recurrent) 66.0% 38.3% Fatigue, Nausea, Cytopenias*

Note: Treatment-emergent cytopenia (e.g., anemia, neutropenia) was a notable adverse effect but was generally manageable and reversible with dose modifications [3] [5].

Detailed Experimental Protocols

The following protocols are synthesized from the referenced clinical trials and can serve as a guideline for preclinical or clinical study design.

Protocol 1: In Vitro Assessment of Combination Efficacy

This protocol is designed to evaluate the synergistic anti-proliferative effects of this compound and TMZ in glioma cell lines.

  • Cell Lines: Use a panel of glioblastoma cell lines with varying MGMT and HRD status. Culture cells in DMEM or RPMI-1640 supplemented with 10% FBS at 37°C and 5% CO2 [1].
  • Compound Treatment: Treat cells in duplicate with a 10-point serial dilution of this compound (e.g., 0.02–200 nM) and TMZ. Include single-agent and vehicle control groups [1].
  • Viability Assay: After 5-7 days of continuous exposure, assess cell viability using the CellTiter-Glo luminescent assay, which quantifies ATP as a proxy for metabolically active cells [1].
  • Data Analysis: Calculate IC50 values for each single agent and the combination. Use the Combination Index (CI) method (e.g., Chou-Talalay) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: Clinical Dosing for Newly Diagnosed Glioblastoma (Unmethylated MGMT)

This regimen was established as the recommended Phase II dose in the NCT03150862 study [3].

  • Concurrent Phase:
    • This compound: 60 mg orally, twice daily (BID), throughout the course of radiotherapy (6-7 weeks).
    • Radiotherapy (RT): Standard focal RT at 2 Gy per fraction, 5 days per week, for a total dose of 60 Gy.
  • Maintenance Phase (following a 4-week rest after RT):
    • This compound: 60 mg orally, twice daily.
    • Temozolomide: 60 mg orally, once daily, on days 1-7 of each 28-day cycle.
    • Treatment Duration: Continue until disease progression, unacceptable toxicity, or patient withdrawal.
Protocol 3: Clinical Dosing for Recurrent Glioblastoma

This protocol outlines the combination therapy for patients with recurrent or progressive disease [3] [5].

  • Dosing Regimen:
    • This compound: 60 mg orally, twice daily, continuously.
    • Temozolomide: 20-60 mg orally, once daily, continuously (metronomic dosing) or on days 1-7 of a 28-day cycle.
  • Dose Modifications: Proactively monitor blood counts. For Grade ≥3 hematologic toxicities, interrupt this compound and TMZ until recovery to ≤ Grade 1, then consider resuming at a reduced dose (e.g., this compound 40 mg BID) [3].

The workflow for the key clinical trial is summarized in the diagram below.

trial_workflow Phase Ib/II Trial of this compound Combos in Glioblastoma Patients Patients Arm_A Arm A: Newly Diagnosed Unmethylated MGMT Patients->Arm_A Arm_B Arm B: Newly Diagnosed Unmethylated MGMT Patients->Arm_B Arm_C Arm C: Recurrent/Refractory All MGMT Patients->Arm_C Regimen_A This compound + Radiotherapy Arm_A->Regimen_A Regimen_B This compound + Radiotherapy + Temozolomide Arm_B->Regimen_B Regimen_C This compound + Temozolomide Arm_C->Regimen_C Endpoints Primary Endpoints: Safety & Tolerability (Phase Ib) Efficacy (Phase II) Regimen_A->Endpoints Regimen_B->Endpoints Regimen_C->Endpoints

Discussion and Future Directions

The combination of this compound and TMZ is a scientifically grounded strategy for glioblastoma. Its ability to potentially overcome MGMT-mediated resistance is particularly valuable for the unmethylated patient population [3]. However, several challenges and future directions must be considered.

  • Predictive Biomarkers: Beyond MGMT status, there is a need to identify additional biomarkers, such as homologous recombination deficiency (HRD), to better select patients most likely to respond [2].
  • Toxicity Management: Hematologic toxicity, while manageable, requires careful monitoring and dose adjustments. Future studies should explore optimized scheduling to improve the therapeutic window [3] [5].
  • Novel Combinations: Research is ongoing to combine PARP inhibitors like this compound with other modalities, including immunotherapy, anti-angiogenic agents, and other targeted therapies, to enhance efficacy [2].
  • Recent Findings in IDH-Mutant Gliomas: A 2025 study (NCT03749187) in recurrent IDH-mutant gliomas found that while this compound achieved excellent brain penetration, the combination with TMZ did not produce a meaningful objective response rate, though some patients experienced prolonged progression-free survival. This highlights that efficacy may be highly context-dependent based on tumor genetics [5] [6].

References

Comprehensive Application Notes and Protocols: Pamiparib in Combination with PD-L1 Checkpoint Inhibitors for Cancer Immunotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanistic Rationale

The strategic combination of poly (ADP-ribose) polymerase inhibitors (PARPi) with immune checkpoint inhibitors (ICIs) represents a promising frontier in cancer therapeutics that leverages synergistic mechanisms to overcome tumor resistance. PARPi, including the investigational agent pamiparib, exert their primary anti-tumor effects through synthetic lethality in tumors with deficient homologous recombination (HR) repair pathways, particularly those harboring BRCA1/2 mutations. This synthetic lethality occurs when PARP inhibition prevents repair of DNA single-strand breaks, which collapse into double-strand breaks during DNA replication; in HR-deficient cells, these lesions become lethal [1] [2]. Beyond this direct cytotoxic effect, emerging research has revealed that PARPi significantly influence the tumor immune microenvironment (TIME) through multiple immunomodulatory mechanisms [3].

The scientific premise for combining this compound with PD-1/PD-L1 inhibitors rests on compelling mechanistic interactions. DNA damage induced by PARPi activates the cGAS-STING pathway, leading to increased production of type I interferons that enhance tumor immunogenicity and promote T-cell infiltration [3]. Additionally, PARPi have been demonstrated to upregulate PD-L1 expression on tumor cells through activation of the JAK2/STAT3 signaling pathway, creating a compensatory immune resistance mechanism that can be effectively targeted with PD-1/PD-L1 blockers [4]. This combination strategy simultaneously increases tumor antigenicity through enhanced DNA damage while blocking adaptive immune resistance pathways, resulting in synergistic anti-tumor activity [2] [3] [4].

Scientific Background and Experimental Evidence

This compound Pharmacological Profile

This compound (BGB-290) is a potent and selective inhibitor of PARP1 and PARP2 with distinctive pharmacological properties. Preclinical studies demonstrate that this compound exhibits 16-fold greater potency than olaparib in BRCA1-mutated MDA-MB-436 breast cancer xenograft models [1]. A key differentiator of this compound is its favorable blood-brain barrier penetration, which is not compromised by efflux transporters P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) that limit central nervous system exposure to other PARPi [1]. This property makes this compound particularly relevant for treating tumors with brain metastases or primary brain malignancies. This compound effectively inhibits PARP enzymatic activity at low doses, with oral administration of just 3 mg/kg sufficient to abrogate PARylation in brain tumor tissues [1].

Preclinical Evidence for Combination Therapy

Groundbreaking research has demonstrated that this compound treatment significantly upregulates PD-L1 expression on cancer cells, creating a rational basis for combination with PD-1/PD-L1 inhibitors. In pancreatic cancer models, this compound induced dose-dependent and time-dependent PD-L1 upregulation through activation of the JAK2/STAT3 pathway [4]. This increased PD-L1 expression represents an adaptive immune resistance mechanism that can be exploited therapeutically by adding PD-L1 blockade. In vivo studies showed that while this compound monotherapy attenuated tumor growth, combination with PD-L1 inhibitors resulted in significantly enhanced therapeutic efficacy compared to either agent alone [4]. The combination approach altered the tumor immune microenvironment, notably increasing CD8+ T cell infiltration and activity, suggesting robust immune-mediated anti-tumor responses [4].

Table 1: Key Preclinical Findings Supporting this compound and PD-L1 Inhibitor Combination

Experimental Model Treatment Conditions Key Findings Reference
Pancreatic cancer cells (SW1990, BxPC-3) This compound (5-100 μM) for 6-24h Dose- and time-dependent PD-L1 upregulation via JAK2/STAT3 pathway [4]
Mouse allograft tumor model (Pan-02 cells) This compound (3 mg/kg) twice daily + anti-PD-L1 Significant tumor growth inhibition; altered immune microenvironment [4]
BRCA-mutated cancer models PARPi + anti-PD-1/PD-L1 Increased CD8+ T cell infiltration and activation; synergistic anti-tumor effect [3]
Intracranial xenograft models This compound + temozolomide Improved blood-brain barrier penetration; efficacy in brain tumor models [1]
Clinical Trial Landscape

The compelling preclinical evidence for this compound combination therapy has transitioned to clinical evaluation. While specific clinical trials focusing on this compound with PD-L1 inhibitors are ongoing, the broader category of PARPi-ICI combinations has demonstrated promising results in various malignancies. The JASPER trial (NCT04633902) is specifically evaluating the combination of this compound with the PD-1 inhibitor tislelizumab in patients with advanced solid tumors [3]. Preliminary data from other PARPi-ICI combinations provide supportive evidence for this approach, showing enhanced response rates in ovarian cancer, breast cancer, and prostate cancer patients [2] [3]. However, challenges remain regarding optimal patient selection, management of overlapping toxicities, and understanding resistance mechanisms.

Experimental Protocols

In Vitro Assessment of PD-L1 Expression

Objective: To evaluate the effect of this compound on PD-L1 expression in cancer cell lines and elucidate the underlying molecular mechanisms.

Materials and Reagents:

  • Cancer cell lines (e.g., SW1990, BxPC-3 pancreatic cancer cells)
  • This compound (prepare 10 mM stock solution in DMSO)
  • Cell culture media and supplements
  • Antibodies for flow cytometry: anti-PD-L1-APC, isotype control
  • Western blot reagents: anti-PD-L1, anti-p-STAT3, anti-STAT3, anti-β-actin
  • JAK2 inhibitors (e.g., fedratinib) for mechanistic studies

Procedure:

  • Cell Culture and Treatment:

    • Maintain cells in appropriate media at 37°C with 5% CO₂
    • Seed cells at 2×10⁵ cells/well in 6-well plates and allow to adhere overnight
    • Treat cells with this compound (0-100 μM) for 6-24 hours
    • For mechanistic studies, pre-treat with JAK2 inhibitor for 2 hours before this compound addition
  • Flow Cytometry Analysis:

    • Harvest cells using non-enzymatic cell dissociation buffer
    • Wash twice with cold FACS buffer (PBS + 2% FBS)
    • Incubate with anti-PD-L1-APC antibody (1:100) for 30 minutes at 4°C in the dark
    • Wash twice with FACS buffer and resuspend in 300 μL buffer
    • Analyze using flow cytometry within 2 hours
    • Use appropriate isotype controls for gating strategy
  • Western Blot Analysis:

    • Lyse cells in RIPA buffer with protease and phosphatase inhibitors
    • Determine protein concentration using BCA assay
    • Separate 30 μg protein by SDS-PAGE and transfer to PVDF membranes
    • Block with 5% non-fat milk for 1 hour at room temperature
    • Incubate with primary antibodies (1:1000) overnight at 4°C
    • Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature
    • Develop using enhanced chemiluminescence substrate and image

Data Analysis:

  • Express PD-L1 expression as mean fluorescence intensity (MFI) normalized to untreated controls
  • Perform statistical analysis using one-way ANOVA with post-hoc tests
  • Experiments should be conducted in triplicate with three biological replicates

G Figure 1: Mechanism of this compound-Induced PD-L1 Upregulation This compound This compound DNA_Damage DNA_Damage This compound->DNA_Damage Induces JAK2_Activation JAK2_Activation DNA_Damage->JAK2_Activation Activates STAT3_Phosphorylation STAT3_Phosphorylation JAK2_Activation->STAT3_Phosphorylation Phosphorylates PD_L1_Transcription PD_L1_Transcription STAT3_Phosphorylation->PD_L1_Transcription Promotes PD_L1_Expression PD_L1_Expression PD_L1_Transcription->PD_L1_Expression Enhances Immune_Evasion Immune_Evasion PD_L1_Expression->Immune_Evasion Facilitates

In Vitro Immune Cell-Mediated Killing Assay

Objective: To evaluate the synergistic effect of this compound and PD-L1 blockade on T-cell mediated killing of cancer cells.

Materials and Reagents:

  • Cancer cell lines (target cells)
  • Peripheral blood mononuclear cells (PBMCs) from healthy donors
  • This compound
  • Anti-PD-L1 antibody (commercial grade)
  • CellTrace CFSE and Violet Proliferation Kits
  • Lactate dehydrogenase (LDH) detection kit
  • IFN-γ ELISA kit
  • Flow cytometry antibodies: anti-CD3, anti-CD8, anti-CD4, anti-CD69

Procedure:

  • Immune Cell Activation:

    • Isolate PBMCs using density gradient centrifugation
    • Activate T-cells with anti-CD3/CD28 beads (1:1 bead:cell ratio) for 48 hours
    • Maintain in IL-2 (50 IU/mL) containing media
  • Target Cell Preparation:

    • Label cancer cells with CellTrace CFSE according to manufacturer's instructions
    • Pre-treat cancer cells with this compound (IC₅₀ concentration) for 24 hours
  • Co-culture Assay:

    • Seed CFSE-labeled target cells (1×10⁴/well) in 96-well plates
    • Add activated PBMCs at effector:target ratios of 5:1, 10:1, and 20:1
    • Add anti-PD-L1 antibody (10 μg/mL) to appropriate wells
    • Include controls: target cells alone, PBMCs alone
    • Incubate for 48-72 hours at 37°C with 5% CO₂
  • Cytotoxicity Assessment:

    • Measure LDH release in supernatant according to manufacturer's protocol
    • Analyze target cell death by flow cytometry (CFSE+ PI+ cells)
    • Quantify IFN-γ secretion in supernatant by ELISA
    • Assess T-cell activation markers (CD69) by flow cytometry

Data Analysis:

  • Calculate specific lysis % = (Experimental LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) × 100
  • Normalize data to this compound-only and anti-PD-L1-only controls
  • Synergy determined using Chou-Talalay method
In Vivo Syngeneic Tumor Models

Objective: To evaluate the anti-tumor efficacy and immune modulation of this compound combined with PD-L1 inhibitors in immunocompetent mouse models.

Materials:

  • Mice: C57BL/6 or BALB/c (6-8 weeks old, female)
  • Syngeneic tumor cell lines: Pan-02 (pancreatic), MC38 (colon), or 4T1 (breast)
  • This compound formulation: 0.5% methylcellulose/0.1% Tween-80
  • Anti-PD-L1 antibody (commercial, in vivo grade)
  • Calipers, flow cytometry equipment, tissue processing supplies

Procedure:

  • Tumor Inoculation:

    • Harvest exponentially growing tumor cells
    • Resuspend in PBS at 5×10⁶ cells/mL
    • Inject 100 μL subcutaneously into the right flank of mice
    • Randomize mice when tumors reach 50-100 mm³ (typically 7-10 days post-inoculation)
  • Treatment Protocol:

    • Group 1: Vehicle control (oral gavage, twice daily)
    • Group 2: this compound alone (3 mg/kg, oral gavage, twice daily)
    • Group 3: Anti-PD-L1 alone (200 μg, intraperitoneal, twice weekly)
    • Group 4: this compound + anti-PD-L1 (same doses as monotherapy)
    • Treatment duration: 2-3 weeks or until tumors reach endpoint size
  • Tumor Monitoring and Tissue Collection:

    • Measure tumor dimensions 2-3 times weekly using calipers
    • Calculate tumor volume = (length × width²) / 2
    • Euthanize mice at endpoint or for immune profiling
    • Collect tumors, spleen, and blood for subsequent analysis
  • Immune Profiling of Tumor Microenvironment:

    • Process tumors to single-cell suspensions using mechanical disruption and enzymatic digestion
    • Enrich lymphocytes using density gradient centrifugation
    • Stain with antibody panels for:
      • T cells: CD3, CD4, CD8, CD69, PD-1, TIM-3, LAG-3
      • Myeloid cells: CD11b, F4/80, Ly6G, Ly6C, MHC-II
      • Tumor cells: PD-L1
    • Analyze by flow cytometry using appropriate gating strategies
    • Perform intracellular staining for cytokines after ex vivo stimulation

Data Analysis:

  • Compare tumor growth curves among treatment groups using two-way ANOVA
  • Calculate tumor growth inhibition % = (1 - T/C) × 100, where T and C are treated and control tumor volumes
  • Evaluate immune cell infiltration as % of live cells or absolute numbers
  • Assess statistical significance using one-way ANOVA with multiple comparisons

Table 2: In Vivo Dosing Regimens for Combination Therapy

Component Route Dose Frequency Formulation Treatment Duration
This compound Oral gavage 3 mg/kg Twice daily 0.5% methylcellulose/0.1% Tween-80 2-3 weeks
Anti-PD-L1 Intraperitoneal 200 μg Twice weekly PBS 2-3 weeks
Vehicle control Oral gavage Equivalent volume Twice daily 0.5% methylcellulose/0.1% Tween-80 2-3 weeks

G Figure 2: In Vivo Experimental Workflow for Combination Therapy Tumor_Inoculation Tumor_Inoculation Randomization Randomization Tumor_Inoculation->Randomization 7-10 days Treatment Treatment Randomization->Treatment Tumor volume 50-100 mm³ Monitoring Monitoring Treatment->Monitoring 2-3 weeks Analysis Analysis Monitoring->Analysis Endpoint

Technical Considerations and Optimization

Dosing Schedule Optimization

The sequence and timing of this compound and PD-L1 inhibitor administration significantly impact treatment efficacy. Based on mechanistic insights, a priming period with this compound before introducing PD-L1 blockade may maximize synergy. Recommended approach:

  • Days 1-7: this compound monotherapy to induce DNA damage and PD-L1 upregulation
  • Day 8 onward: Continue this compound with addition of anti-PD-L1 antibody
  • This schedule allows adequate time for this compound to modulate the tumor immune microenvironment before immune checkpoint blockade [3] [4].
Biomarker Strategy

Comprehensive biomarker assessment is essential for identifying responsive populations and monitoring treatment effects:

  • Tumor Cell-Intrinsic Biomarkers:

    • HRD status: BRCA1/2 mutations, genomic scar scores
    • PD-L1 expression: Baseline and on-treatment changes via IHC
    • DNA damage response: γH2AX, RAD51 foci formation
  • Immune Biomarkers:

    • Tumor immune contexture: CD8+ T cell density, Treg infiltration, myeloid composition
    • Immune gene signatures: IFN-γ signature, T-cell inflamed gene expression profile
    • Peripheral immune monitoring: T-cell clonality, cytokine levels
Toxicity Management

Combination therapy may increase incidence of immune-related adverse events (irAEs) overlapping with PARPi toxicities. Key considerations:

  • Hematological monitoring: Complete blood counts weekly for first month, then monthly
  • Gastrointestinal management: Antiemetics for nausea/vomiting; early intervention for diarrhea
  • Immune-related toxicity: Vigilance for rash, colitis, hepatitis, endocrinopathies
  • Dose modification guidelines: Have clear protocols for dose reduction, treatment delays, or corticosteroid initiation

Conclusion and Future Directions

The combination of this compound with PD-L1 checkpoint inhibitors represents a mechanistically rational approach that leverages the interplay between DNA damage response and anti-tumor immunity. The compiled protocols provide a framework for preclinical evaluation of this promising combination therapy. Key advantages include the ability of this compound to enhance tumor immunogenicity through increased neoantigen exposure and activate innate immune signaling via the cGAS-STING pathway, while simultaneously inducing PD-L1 expression that creates a vulnerable target for checkpoint blockade [3] [4].

Future research directions should focus on optimizing treatment schedules, identifying predictive biomarkers for patient selection, and understanding resistance mechanisms. Additionally, exploration of triple combinations incorporating targeted therapies, anti-angiogenics, or other immunomodulators may further enhance efficacy. The distinctive blood-brain barrier penetration of this compound warrants special investigation for primary brain tumors and brain metastases [1]. As clinical development progresses, these application notes and protocols will serve as a foundation for translating this promising combination into improved outcomes for cancer patients.

References

Pamiparib maintenance therapy ovarian cancer

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Application Notes

The table below summarizes key clinical trial findings for pamiparib-based therapies in ovarian cancer.

Trial / Study Phase Patient Population Intervention Key Efficacy Findings Key Safety Findings

| POST-PARPi [1] | Ib/II | Platinum-resistant ovarian cancer, prior PARPi treatment (n=29) | this compound + Surufatinib | • 6-month PFS rate: 46.7% • Median OS: 14.7 months • ORR: 6.9% • DCR: 69% | Most frequent Grade 3/4 TRAEs: • Thrombocytopenia (20.7%) • Anemia (17.2%) • Neutropenia (13.8%) | | AI-Guided Combination (Preclinical) [2] | Preclinical | Ovarian cancer cell lines (A2780) & xenograft models | this compound + Anlotinib | • Synergistic inhibition of cell proliferation, migration, and stemness • Mechanism: Inhibition of PI3K/Akt signaling pathway | Not the primary focus of the study; combination was tolerated in vivo. |

Detailed Experimental Protocols

Clinical Protocol: this compound with Surufatinib in Platinum-Resistant Disease

This protocol is based on the POST-PARPi trial for patients with PARP-pretreated, platinum-resistant ovarian cancer [1].

  • Patient Selection:

    • Inclusion Criteria: Histologically confirmed platinum-resistant ovarian, fallopian tube, or primary peritoneal cancer. Documented disease progression on or after prior PARP inhibitor treatment. Measurable disease per RECIST 1.1.
    • Key Exclusion Criteria: Inability to tolerate the combination therapy.
  • Dosing and Schedule:

    • This compound: 40 mg, administered orally, twice daily.
    • Surufatinib: 250 mg, administered orally, once daily.
    • Treatment is given in continuous 21-day cycles.
  • Dose Modification Rules:

    • The protocol allows for dose interruptions and reductions for managing toxicities.
    • No dose-limiting toxicities were reported at the described dose in the phase Ib portion of the study [1].
  • Efficacy Assessment:

    • Primary Endpoint: 6-month Progression-Free Survival (PFS) rate.
    • Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Disease Control Rate (DCR).
    • Tumor Assessment: Imaging (e.g., CT scans) performed at baseline and then every 6-9 weeks, assessed per RECIST 1.1.
  • Exploratory Biomarker Analysis:

    • ctDNA Monitoring: Collect plasma samples at baseline and serially during treatment (e.g., Day 1 of Cycle 3 and Cycle 7).
    • Analysis: Use the Liquid Biopsy Response Assessment Criteria for Solid Tumors. A ctDNA partial response is defined as a decrease in ctDNA concentration and is associated with significantly longer PFS [1].
Preclinical Protocol: Synergistic Combination with Anlotinib

This protocol is derived from a study that used AI and metabolomics to discover a synergistic combination for ovarian cancer treatment [2].

  • In Vitro Assays:

    • Cell Culture: Use human ovarian cancer cell lines (e.g., A2780).
    • Treatment Groups: Vehicle control, this compound alone, anlotinib alone, and the combination of this compound and anlotinib.
    • Viability and Proliferation: Assessed using MTT assay and colony formation assay.
    • Apoptosis: Quantified using Annexin V/PI double staining followed by flow cytometry.
    • Migration and Invasion: Evaluated using scratch (wound healing) assay and Transwell invasion assay.
    • Cancer Stemness:
      • Tumorsphere Assay: Culture cells in ultra-low attachment plates with serum-free medium to assess tumorsphere formation capability.
      • Limiting Dilution Assay: Quantify cancer stem cell frequency in vitro.
  • In Vivo Efficacy Study:

    • Animal Model: Female nude mice subcutaneously injected with ovarian cancer cells (A2780).
    • Dosing: Once tumor volume reaches ~100 mm³, randomly assign mice to treatment groups.
    • Administration: Administer drugs daily via oral gavage for a set period (e.g., 3 weeks).
    • Tumor Monitoring: Measure tumor volume and body weight regularly.
  • Mechanistic Investigation:

    • Western Blotting: Analyze protein expression from treated cells or tumor tissues. Key proteins include p-PI3K, p-Akt, Bcl-2, Bax, and HIF1-α to confirm pathway inhibition [2].
    • Untargeted Metabolomics: Use liquid chromatography-mass spectrometry (LC-MS) to profile metabolites and identify altered metabolic pathways in response to treatment.

Mechanism of Action & Signaling Pathways

The following diagram illustrates the proposed synergistic mechanism of this compound and anlotinib in ovarian cancer cells, integrating DNA damage and signaling pathway inhibition.

G PAM This compound PARP_Trap PARP Trapping & DNA Damage PAM->PARP_Trap ANL Anlotinib Angio_Inhibit Angiogenesis Inhibition ANL->Angio_Inhibit DNA_Damage Accumulation of Unrepaired DNA Damage PARP_Trap->DNA_Damage Survival_Signal Blockade of Survival Signaling (PI3K/Akt) Angio_Inhibit->Survival_Signal Inhibits Apoptosis Induction of Apoptosis (↓Bcl-2, ↑Bax) DNA_Damage->Apoptosis Survival_Signal->Apoptosis Promotes Stemness Inhibition of Cancer Stem Cell Activity Survival_Signal->Stemness Suppresses

Diagram: Synergistic Mechanism of this compound and Anlotinib. This model shows how this compound induces DNA damage through PARP trapping while anlotinib concurrently inhibits pro-survival PI3K/Akt signaling and angiogenesis. This dual assault promotes apoptosis and reduces cancer stemness, leading to synergistic antitumor activity [2].

Key Insights for Research & Development

  • Overcoming PARPi Resistance: The combination of this compound with anti-angiogenic TKIs like surufatinib or anlotinib represents a promising strategy for overcoming acquired resistance to prior PARP inhibitor therapy [2] [1].
  • Biomarker-Driven Enrichment: Circulating tumor DNA (ctDNA) shows promise as a dynamic biomarker for predicting patient response. A decrease in ctDNA concentration (ctDNA partial response) early during treatment was significantly correlated with longer progression-free survival [1].
  • Targeting Cancer Stem Cells (CSCs): Preclinical data suggests that the combination of this compound and anlotinib can target cancer stem cells by suppressing the PI3K/Akt pathway, which is crucial for overcoming drug resistance and preventing recurrence [2].

References

Comprehensive Application Notes and Protocols for Pamiparib in Brain Metastasis and Glioblastoma Penetration

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Introduction

Pamiparib (BGB-290) represents a significant advancement in PARP inhibitor therapeutics with distinct properties that enable enhanced central nervous system (CNS) penetration. As a selective inhibitor of poly (ADP-ribose) polymerase 1 and 2 (PARP1/2), this compound exhibits potent PARP-DNA complex trapping activity and demonstrates superior blood-brain barrier (BBB) penetration compared to other agents in its class. These characteristics make it a promising therapeutic candidate for brain malignancies, including glioblastoma and various CNS metastases. Unlike earlier PARP inhibitors such as olaparib, rucaparib, and talazoparib, this compound is not a substrate for P-glycoprotein (P-gp) or breast cancer resistance protein (BCRP), efflux transporters that significantly limit brain penetration of many therapeutic agents [1].

The unique transport properties of this compound enable effective concentrations to be achieved in brain tumor tissues at doses as low as 3 mg/kg in preclinical models. This exceptional CNS penetration profile, combined with its synergistic activity with DNA-damaging agents like temozolomide (TMZ) and radiation therapy (RT), positions this compound as a strategically important compound for neuro-oncology therapeutic development. Current clinical evaluation focuses on its application in newly diagnosed and recurrent glioblastoma, particularly in patients with unmethylated MGMT promoter status who typically demonstrate limited response to standard temozolomide chemotherapy [2] [3].

Mechanisms of Action and Signaling Pathways

PARP Inhibition and DNA Repair Mechanisms

This compound exerts its antitumor effects through two primary mechanisms: catalytic inhibition of PARP enzyme activity and PARP-DNA complex trapping. PARP enzymes, particularly PARP1 and PARP2, play crucial roles in the base excision repair (BER) pathway, detecting and repairing DNA single-strand breaks (SSBs). By binding to the catalytic domain of PARP1/2, this compound prevents the synthesis of poly (ADP-ribose) (PAR) chains, which are essential for recruiting DNA repair proteins to sites of damage [1] [4]. More importantly, this compound stabilizes PARP-DNA complexes at damaged DNA sites, preventing their dissociation and resulting in the accumulation of replication forks that collapse into lethal DNA double-strand breaks (DSBs) during DNA replication [1].

  • Synthetic Lethality in HR-Deficient Cells: this compound exhibits selective toxicity toward cancer cells with deficiencies in homologous recombination (HR) repair pathways, particularly those harboring BRCA1/2 mutations. This concept of synthetic lethality exploits the dependency of HR-deficient cells on PARP-mediated DNA repair mechanisms. When both pathways are compromised, cancer cells accumulate excessive DNA damage leading to cell death, while normal cells with functional HR pathways remain viable [1].

  • Chemosensitization and Radiosensitization: this compound potently enhances the efficacy of DNA-damaging agents such as temozolomide and radiation therapy. By inhibiting PARP-mediated repair of DNA damage induced by these treatments, this compound increases the accumulation of lethal lesions, particularly in tumor cells. This synergistic interaction provides the rationale for combination therapies in glioblastoma and other solid tumors [1] [2].

Blood-Brain Barrier Penetration Mechanisms

The exceptional CNS penetration of this compound stems from its unique interaction with efflux transporters at the blood-brain barrier. Unlike many other PARP inhibitors, this compound is not a substrate for P-glycoprotein (P-gp) or breast cancer resistance protein (BCRP), two major efflux pumps that actively transport substances back into the bloodstream, significantly limiting brain penetration of many therapeutic agents [1] [4]. This property allows this compound to achieve therapeutic concentrations in brain tumor tissues, overcoming a major limitation that has hindered the development of other targeted therapies for CNS malignancies.

Table 1: Comparative PARP Inhibitor Properties at the Blood-Brain Barrier

PARP Inhibitor P-gp Substrate BCRP Substrate BBB Penetration CNS Efficacy in Preclinical Models
This compound No No High Significant tumor growth inhibition in intracranial models
Olaparib Yes Yes Low Limited efficacy in intracranial models
Rucaparib Yes Not reported Low Limited efficacy in intracranial models
Talazoparib Yes Not reported Low Limited efficacy in intracranial models
Veliparib Yes Not reported Low Limited efficacy in intracranial models

Pharmacokinetic and Pharmacodynamic Profile

Absorption, Distribution, and Elimination

This compound demonstrates favorable oral bioavailability with rapid absorption following oral administration. Population pharmacokinetic modeling in glioblastoma patients indicates that a one-compartment model with first-order absorption and elimination best describes this compound's plasma concentration-time profile. The population estimates for key pharmacokinetic parameters include an absorption rate constant (Ka) of 1.58 h⁻¹, apparent volume of distribution (V/F) of 44 L, and apparent clearance (CL/F) of 2.59 L/h [4]. The unbound fraction of this compound in plasma is approximately 0.041 (4.1%), which represents the pharmacologically active moiety available for tissue distribution and target engagement [4].

  • Covariate Effects: Creatinine clearance significantly influences this compound's volume of distribution, explaining approximately 22% of the interindividual variability (IIV) in this parameter. Age represents another significant covariate, accounting for about 5% of IIV in apparent clearance. These relationships suggest that renal function and patient age should be considered in dosing strategies, particularly in special populations [4].

  • Dose Optimization Insights: Model simulations suggest that doses as low as 20 mg twice daily may provide adequate therapeutic exposure for target engagement in a general patient population, assuming a target engagement ratio (unbound Css,min/IC₅₀) of 5 or above is sufficient for full target engagement. This finding supports further clinical investigation into dose reduction to optimize the benefit-to-risk ratio of this compound, particularly in combination therapy settings [4].

Central Nervous System Penetration

This compound demonstrates superior brain penetration compared to other PARP inhibitors, achieving therapeutic concentrations in both enhancing and non-enhancing regions of brain tumors. In a phase 0/II trial (NCT04614909), this compound administration resulted in potentially therapeutic concentrations in both newly diagnosed and recurrent glioblastoma patients, confirming its ability to cross the intact blood-brain barrier and reach tumor tissues [4]. Preclinical studies have demonstrated that oral administration of this compound at doses as low as 3 mg/kg is sufficient to abrogate PARylation (a biomarker of PARP inhibition) in brain tumor tissues, indicating robust target engagement [1].

Quantitative Data Summary

Preclinical Efficacy Data

Table 2: Preclinical Efficacy of this compound in Various Cancer Models

Cancer Model Treatment Efficacy Outcome Reference
BRCA1-mutated MDA-MB-436 breast cancer xenograft This compound monotherapy 16-fold more potent than olaparib [1]
SCLC-derived, TMZ-resistant H209 intracranial xenograft This compound + TMZ Significant tumor inhibition and prolonged lifespan [1]
Intracranial tumor models This compound + TMZ Overcame TMZ resistance; strong synergy [1]
Glioblastoma cell lines This compound + TMZ Potentiated antiproliferative effects [2]
Pharmacokinetic Parameters

Table 3: Key Pharmacokinetic Parameters of this compound from Population PK Modeling

Parameter Population Estimate Interindividual Variability (IIV) Significant Covariates
Absorption rate constant (Ka) 1.58 h⁻¹ Not reported None identified
Apparent clearance (CL/F) 2.59 L/h ~5% IIV explained by age Age
Apparent volume of distribution (V/F) 44 L ~22% IIV explained by CrCl Creatinine clearance
Unbound fraction (fu) 0.041 (4.1%) Not reported None identified
Elimination half-life (t₁/₂) 11.8 h (calculated) Not reported -
Clinical Trial Efficacy Outcomes

Table 4: Clinical Efficacy of this compound Combinations in Glioblastoma Trials

Patient Population Treatment Regimen Disease Control Rate Objective Response Rate Median Overall Survival
Treatment-naïve MGMT unmethylated glioblastoma This compound + RT 67.9% 11.3% 12.8 months
Recurrent/refractory glioblastoma (MGMT methylated & unmethylated) This compound + TMZ 40.9% 13.6% 7.3 months
Newly diagnosed MGMT unmethylated glioblastoma This compound + RT + TMZ Data pending Data pending Data pending

Experimental Protocols and Methodologies

PARP Enzyme Inhibition Assay

Purpose: To evaluate the inhibitory activity of this compound against PARP enzymes and determine IC₅₀ values.

Materials and Reagents:

  • Commercial PARP Chemiluminescent Assay Kits (BPS Bioscience Inc.)
  • Histones immobilized on high-binding plates
  • Serial dilutions of this compound in DMSO
  • Targeted PARP enzyme (PARP1, PARP2, or other PARP family members)
  • Biotinylated NAD⁺ and activating DNA
  • Streptavidin-HRP and chemiluminescent HRP substrate

Procedure:

  • Immobilize histones on the surface of high-binding plates
  • Incubate with serial dilutions of this compound and targeted PARP enzyme for 30 minutes at room temperature
  • Add biotinylated NAD⁺ and activating DNA to initiate PARylation reactions
  • Incubate for 1 hour at room temperature to allow PAR formation
  • Terminate reactions by removing reaction mixtures from wells
  • Quantify biotinylated PARylation products on immobilized histones by linking to streptavidin-HRP
  • Measure chemiluminescence using a PHERAstar FS or FLUOstar OMEGA plate reader
  • Calculate IC₅₀ values based on inhibition of enzyme activity with increasing compound concentrations

Data Analysis:

  • Generate dose-response curves from chemiluminescence readings
  • Calculate IC₅₀ values using four-parameter logistic nonlinear regression
  • Compare potency against various PARP family members to determine selectivity profile [1]
DNA Trapping Activity Assessment

Purpose: To measure this compound's ability to trap PARP-DNA complexes using fluorescence polarization.

Materials and Reagents:

  • PARP1 enzyme
  • Serial dilutions of this compound
  • DNA labeled with 5'-Alexa Fluor 488 containing a nick and a 5'-dRP at the nicked site
  • NAD⁺ cofactor
  • Fluorescence polarization-compatible plates

Procedure:

  • Add PARP1 enzyme and serial dilutions of this compound to 384-well plate
  • Add Alexa Fluor 488-labeled DNA containing a single-strand break and incubate for 30 minutes at room temperature
  • Add NAD⁺ to initiate PARylation reactions
  • Incubate for 1 hour at room temperature
  • Measure fluorescence polarization values using a PHERAstar FS plate reader
  • Calculate EC₅₀ values based on inhibition of FP signal changes as a function of increasing compound concentrations

Data Analysis:

  • PARylation reduces FP signal by freeing DNA from PARP1
  • Stronger PARP-DNA trapping maintains high FP signals
  • Compare EC₅₀ values across different PARP inhibitors to assess relative trapping potency [1]
Cellular Potency and Anti-proliferation Assay

Purpose: To determine the growth-inhibitory activity of this compound in tumor cell lines with various genetic backgrounds.

Materials and Reagents:

  • Panel of breast, ovarian, colon, lung cancer cell lines with known BRCA1/2 and HR status
  • Cell culture media appropriate for each cell line
  • CellTiter-Glo luminescent cell viability assay (Promega)
  • White-walled 96-well tissue culture plates

Procedure:

  • Seed cells in 96-well plates at densities optimized for logarithmic growth over 7 days
  • Allow cells to attach for 16 hours
  • Treat cells in duplicate with 10-point dilution series of this compound
  • Maintain compound exposure for 7 days
  • Add volume of CellTiter-Glo reagent equal to culture medium volume in each well
  • Mix on orbital shaker for 2 minutes to induce cell lysis
  • Incubate for 10 minutes at room temperature to stabilize luminescent signal
  • Measure luminescence using a PHERAstar FS reader

Data Analysis:

  • Express cell viability relative to mock-treated controls
  • Generate dose-response curves and calculate GI₅₀ values
  • Correlate sensitivity with BRCA1/2 mutation status and HR deficiency [1]
Blood-Brain Barrier Penetration Assessment

Purpose: To evaluate this compound penetration across the blood-brain barrier and target engagement in brain tumor tissues.

Materials and Reagents:

  • Intracranial xenograft mouse models (e.g., TMZ-resistant H209 SCLC model)
  • This compound formulated for oral administration
  • Temozolomide as combination agent
  • Plasma and brain tissue collection equipment
  • LC-MS/MS system for drug concentration quantification
  • PARylation assay components for target engagement assessment

Procedure:

  • Establish intracranial tumors in immunocompromised mice
  • Administer this compound orally at various doses (e.g., 3-60 mg/kg) as monotherapy or with TMZ
  • Collect plasma and brain tissues at multiple time points post-administration
  • Homogenize brain tissues and extract this compound using appropriate solvents
  • Quantify total and unbound this compound concentrations in plasma and brain using validated LC-MS/MS methods
  • Measure PAR levels in brain tumor tissues as pharmacodynamic marker of target engagement
  • Monitor tumor volume and survival in therapeutic efficacy studies

Data Analysis:

  • Calculate brain-to-plasma ratio based on AUC values
  • Determine unbound partition coefficient (Kp,uu)
  • Assess correlation between drug exposure, PAR reduction, and antitumor efficacy
  • Compare results with other PARP inhibitors in parallel experiments [1] [4]

Clinical Protocols and Dosing Regimens

Recommended Dosing for Glioblastoma Clinical Trials

Based on phase Ib/II study results (NCT03150862), the following dosing regimens have been established for this compound in glioblastoma patients:

Arm A: Newly Diagnosed MGMT Unmethylated Glioblastoma (this compound + Radiation Therapy)

  • This compound: 60 mg orally twice daily (BID) continuously for 6 weeks
  • Radiation Therapy: Standard focal radiotherapy (total dose 58-64 Gy) administered over 6-7 weeks
  • Maintenance (optional after 4-week rest): this compound + low-dose TMZ at investigator's discretion [2] [3]

Arm C: Recurrent/Refractory Glioblastoma (this compound + Temozolomide)

  • This compound: 60 mg orally twice daily (BID) continuously
  • Temozolomide: 60 mg orally on days 1-7 of each 28-day cycle
  • Continue until disease progression, unacceptable toxicity, or treatment discontinuation [2] [3]

Arm B: Newly Diagnosed MGMT Unmethylated Glioblastoma (this compound + RT + TMZ)

  • The escalation cohort completed enrollment; however, the expansion cohort was not opened
  • Dosing based on safety findings from Arms A and C [2] [3]
Dose Modification and Toxicity Management

Management of Treatment-Emergent Adverse Events (TEAEs):

  • Grade ≥3 hematologic toxicity: Interrupt this compound until recovery to ≤Grade 1, then resume at reduced dose (typically 40 mg BID)
  • Grade ≥3 non-hematologic toxicity: Interrupt treatment until resolution to ≤Grade 1 or baseline, then consider dose reduction or permanent discontinuation based on severity and recurrence
  • Myelosuppression: Monitor blood counts weekly during combination therapy; dose interruptions and growth factor support may be utilized

Dose Reduction Scheme:

  • First dose reduction: 40 mg twice daily
  • Second dose reduction: 20 mg twice daily
  • Further toxicity requiring additional reduction: Discontinue treatment [2] [3]

Visualization of Mechanisms and Workflows

This compound Mechanism of Action Pathway

G cluster_0 DNA Damage Types cluster_1 Normal DNA Repair Pathways cluster_2 This compound Mechanisms cluster_3 Cellular Outcomes SSB Single-Strand Break (SSB) PARP_activation PARP Activation & Recruitment SSB->PARP_activation Induces DSB Double-Strand Break (DSB) HR Homologous Recombination (HR) DSB->HR BER Base Excision Repair (BER) PARP_activation->BER Inititates Repair Successful DNA Repair BER->Repair HR->Repair Synthetic_Lethality Synthetic Lethality in HR-Deficient Cells HR->Synthetic_Lethality Deficient in Cancer Cells Survival Cell Survival Repair->Survival PARP_inhibition PARP Catalytic Inhibition PARP_inhibition->PARP_activation Blocks DNA_trapping PARP-DNA Complex Trapping Collapse Replication Fork Collapse DNA_trapping->Collapse Causes Collapse->DSB Generates Cell_Death Cell Death Synthetic_Lethality->Cell_Death

Blood-Brain Barrier Penetration Mechanism

G Blood Blood Compartment This compound Circulation Endothelial Brain Endothelial Cell Blood->Endothelial This compound Transport Brain Brain Tumor Tissue Therapeutic Target Endothelial->Brain Free Diffusion Pgp P-glycoprotein (P-gp) Efflux Transporter Blocked Efflux Transport Back to Blood Pgp->Blocked BCRP BCRP Efflux Transporter BCRP->Blocked Other_PARPi Other PARP Inhibitors (Olaparib, Rucaparib, Talazoparib) Other_PARPi->Pgp P-gp Substrate Pamiparib_Advantage This compound: Not a P-gp/BCRP Substrate Enhanced Brain Penetration Pamiparib_Advantage->Endothelial

Experimental Workflow for BBB Penetration Studies

G cluster_0 Study Setup cluster_1 Drug Administration & Sample Collection cluster_2 Analytical Phase cluster_3 Data Analysis & Interpretation Step1 1. Intracranial Tumor Model Establishment Step2 2. Treatment Groups • this compound monotherapy • this compound + TMZ • Vehicle control Step1->Step2 Step3 3. Oral Dosing (3-60 mg/kg) Step2->Step3 Step4 4. Plasma & Brain Tissue Collection at Multiple Timepoints Step3->Step4 Step5 5. Sample Processing • Tissue homogenization • Protein precipitation Step4->Step5 Step6 6. LC-MS/MS Analysis Total & unbound concentration quantification Step5->Step6 Step7 7. PARylation Assay Target engagement assessment Step6->Step7 Step8 8. PK/PD Modeling • Brain-to-plasma ratio • Kp,uu calculation Step7->Step8 Step9 9. Efficacy Correlation • Tumor growth inhibition • Survival analysis Step8->Step9

Conclusion and Future Directions

This compound represents a significant advancement in PARP inhibitor therapy for brain malignancies due to its unique ability to achieve therapeutic concentrations in the CNS. The combination of potent PARP inhibition, strong PARP-DNA trapping activity, and superior blood-brain barrier penetration distinguishes this compound from other agents in its class. Current clinical evidence supports its continued development in glioblastoma, particularly for patients with unmethylated MGMT status who have limited therapeutic options.

Future research directions should focus on:

  • Biomarker development to identify patient subgroups most likely to benefit from this compound-containing regimens
  • Novel combination strategies with emerging modalities such as immunotherapy, tumor treating fields, and targeted agents
  • Dose optimization to maximize therapeutic index, particularly in maintenance therapy settings
  • Expanded applications in other CNS malignancies, including brain metastases from various solid tumors

The ongoing clinical evaluation of this compound (NCT03150862, NCT04614909) continues to generate valuable insights into its safety profile, efficacy, and optimal integration into neuro-oncology treatment paradigms. With its favorable CNS penetration profile and demonstrated clinical activity, this compound holds substantial promise for addressing the significant unmet needs in brain tumor therapy.

References

Application Notes and Protocol for Pamiparib Distribution Analysis Using Mass Spectrometry Imaging

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Pamiparib (BGB-290) is a potent, selective, orally bioavailable small-molecule inhibitor of poly(ADP-ribose) polymerase 1 and 2 (PARP1/2) with significant clinical potential for cancer therapy, particularly for central nervous system malignancies. Unlike some other PARP inhibitors, this compound is not affected by P-glycoprotein (P-gp) efflux pump activity, which contributes to its favorable distribution profile in tumor tissues, including those with P-gp overexpression, and enables enhanced blood-brain barrier penetration [1]. These characteristics make this compound a promising candidate for treating brain tumors and overcoming resistance mechanisms that limit the efficacy of other PARP inhibitors.

Mass spectrometry imaging (MSI) has emerged as a powerful analytical technique that enables the visualization of drug distribution within biological tissues while maintaining spatial context. This technology allows researchers to correlate drug localization with histological features, metabolic heterogeneity, and specific tumor microenvironment factors, providing a comprehensive understanding of drug penetration and distribution patterns [2]. The multimodal imaging approach combining MSI with complementary techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), immunofluorescence, and spatial metabolomics offers unprecedented insights into drug disposition and potential resistance mechanisms.

This document presents detailed application notes and standardized protocols for studying this compound distribution using mass spectrometry imaging, with particular emphasis on its homogeneous distribution in tumor tissues regardless of P-gp expression status and its superior brain penetration compared to other PARP inhibitors like olaparib [1].

This compound Properties and Key Advantages

This compound demonstrates several distinctive pharmaceutical properties that contribute to its favorable distribution profile:

  • PARP Inhibition Potency: this compound exhibits exceptional PARP1 and PARP2 inhibition, with IC50 values of 1.3 nM and 0.9 nM, respectively [3]. In cellular PARylation assays, this compound inhibited PARP activity with an IC50 of 0.2 nM, demonstrating superior potency compared to other PARP inhibitors.

  • P-gp Independence: Unlike olaparib and other PARP inhibitors, this compound is not a substrate for P-glycoprotein efflux pumps, enabling consistent distribution even in tumors with upregulated drug efflux mechanisms [1]. This property is particularly valuable for overcoming multidrug resistance in cancer therapy.

  • Blood-Brain Barrier Penetration: this compound achieves significantly higher concentrations in brain tissue compared to olaparib, with a favorable brain/plasma ratio that supports its application for primary and metastatic brain tumors [1].

Table 1: Key Pharmaceutical Properties of this compound

Property Value/Characteristic Significance
PARP1 IC₅₀ 1.3 nM High potency for target enzyme
PARP2 IC₅₀ 0.9 nM High potency for target enzyme
Cellular PARylation IC₅₀ 0.2 nM Superior cellular activity
P-gp Substrate No Not affected by efflux pumps
Brain Penetration High Therapeutic potential for CNS malignancies
Oral Bioavailability High Favorable for clinical administration

Mass Spectrometry Imaging Protocol for this compound

Sample Preparation

Proper sample preparation is crucial for maintaining tissue integrity and obtaining accurate, reproducible MSI results:

  • Tissue Collection and Preservation: Collect tumor tissues immediately after sacrifice and flash-freeze in liquid nitrogen-cooled isopentane to preserve metabolic state and prevent analyte redistribution. Avoid using Optimal Cutting Temperature compound (OCT) as it interferes with MS analysis [2].

  • Sectioning: Cut tissue sections at 6-20 μm thickness using a cryostat microtome maintained at -20°C. Thaw-mount sections onto appropriate microscope slides (ITO-coated slides for Bruker MALDI-TOF/TOF, plain glass slides for Thermo MALDI-LTQ-Orbitrap) [2].

  • Matrix Application: Apply α-cyano-4-hydroxycinnamic acid (HCCA) matrix for positive ion mode this compound detection using an automatic sprayer system. Prepare HCCA at 5-10 mg/mL in 50% acetonitrile with 0.1% trifluoroacetic acid. For spatial metabolomics, additionally apply 1,5-diaminonaphthalene (DAN) matrix at 7 mg/mL in 90% methanol for negative ion mode analysis [1].

  • Internal Standard Application: Apply deuterated this compound ([13C2,15N2]this compound) as internal standard prior to matrix application using the same automated sprayer system to ensure uniform distribution and enable signal normalization [1] [2].

Instrumentation and Data Acquisition
  • MSI Analysis: Perform MSI analysis using a MALDI-time-of-flight (TOF) mass spectrometer or similar instrument equipped with a high-precision laser source. Set the laser diameter to achieve 10-100 μm pixel resolution for detailed spatial distribution analysis [1].

  • Spatial Resolution: For overview distribution, use 100 μm pixel size. For cellular-level resolution and correlation with immunofluorescence, use 10 μm pixel size [1].

  • Mass Spectrometry Conditions: Operate in positive electrospray ionization mode with multiple reaction monitoring (MRM). Monitor the transition m/z 299.0 → 133.0 for this compound and m/z 303.0 → 134.9 for the internal standard [4]. Set capillary voltage to 3.00 kV, desolvation temperature to 500°C, and optimize gas flow parameters (desolvation gas: 1000 L/h, cone gas: 150 L/h) [4].

  • Spectral Acquisition: Collect mass spectra in the range of m/z 50-1000 to simultaneously capture drug distribution and endogenous metabolite profiles. Use a laser repetition rate of 2000 Hz and 200 shots per pixel for optimal signal-to-noise ratio [1].

Data Processing and Analysis
  • Image Generation: Process raw data using appropriate MSI software. Normalize this compound signal intensity against the deuterated internal standard to correct for matrix effects and ionization efficiency variations across the tissue section [1].

  • Spatial Metabolomics: Perform untargeted analysis on serial sections using both HCCA and DAN matrices. Annotate metabolites using accurate mass matching (mass error < 5 ppm) and MS/MS fragmentation patterns against in-house databases [1].

  • Co-registration: Align MSI images with consecutive sections stained with hematoxylin and eosin (H&E) or immunofluorescence markers using image registration algorithms to correlate drug distribution with tissue morphology and biomarker expression [1].

Complementary Analytical Methods

LC-MS/MS Quantitation
  • Chromatographic Conditions: Use a Waters BEH C18 column (50 × 2.1 mm, 1.7 μm) with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). Apply a gradient elution: 10% B at 0 min, increasing to 100% B by 1.5 min, maintaining for 1.6 min, then returning to 10% B [4].

  • Sample Preparation: Precipitate plasma and tissue homogenate proteins with methanol (1:3 sample:methanol ratio). Centrifuge at 14,000 × g for 10 min and collect supernatant for analysis [4].

  • Quantitation: Use a linear calibration curve ranging from 0.5-1000 nM this compound with lower limit of quantitation (LLOQ) of 0.5 nM. Ensure intra- and inter-day precision and accuracy within ±15% [4].

Spatial Metabolomics and Lipidomics

Perform untargeted spatial metabolomics to identify 591+ compounds comprising amino acids, nucleotides, and lipids. Analyze distribution patterns of key metabolites including free fatty acids (mediators of cell proliferation and immune response modulation), arginine and proline (frequently altered in solid tumors), and glutathione (linked to hypoxia-mediated drug resistance) [1].

Key Experimental Findings

This compound Distribution in Tumor Models

Research findings consistently demonstrate favorable distribution characteristics for this compound:

  • Homogeneous Distribution: MSI reveals homogeneous distribution of this compound in both wild-type and P-gp-overexpressing ovarian cancer models (A2780 WT and A2780P-gp), directly demonstrating that this compound is not a P-gp substrate [1].

  • Superior Tumor Penetration: this compound shows significantly better tumor penetration compared to olaparib, with total this compound concentrations approximately 5-fold higher than olaparib in both wild-type and P-gp-overexpressing tumors as quantified by LC-MS/MS [1].

  • Brain Penetration: this compound achieves significantly higher concentrations in brain tissue compared to olaparib, with a favorable brain/plasma ratio of 0.4 compared to 0.1 for olaparib, supporting its potential for treating brain tumors [1].

Table 2: Quantitative Distribution Comparison of this compound vs. Olaparib

Parameter This compound Olaparib Experimental Model
Tumor Concentration (A2780 WT) 1250 ng/g 250 ng/g Ovarian cancer xenograft
Tumor Concentration (A2780 P-gp) 1150 ng/g 230 ng/g P-gp-overexpressing ovarian cancer
Brain Concentration 400 ng/g 100 ng/g Mouse pharmacokinetic study
Brain/Plasma Ratio 0.4 0.1 Mouse pharmacokinetic study
Detection by MSI Yes Undetectable Ovarian cancer models
Clinical Pharmacokinetics and Metabolism

Human mass balance studies provide critical insights into this compound disposition:

  • Absorption and Elimination: this compound is rapidly absorbed with median Tmax of 2.00 hours (range: 1.00-3.05 hours) and exhibits biphasic elimination with geometric mean terminal half-life of 28.7 hours [3].

  • Excretion: Mean cumulative excretion of [14C]-pamiparib-derived radioactivity is 84.7% ± 3.5%, with feces as the major excretion route [3].

  • Metabolism: this compound is primarily cleared through metabolism via N-oxidation and oxidation of the pyrrolidine ring, with cytochrome P450 enzymes CYP2C8 and CYP3A involved in its metabolism [3]. A dehydrogenated oxidative product (M3) is the most abundant metabolite in biosamples.

  • Renal Excretion: Only 1.11% of the administered dose is excreted unchanged in urine, indicating low renal clearance of the parent drug [3].

Workflow Diagram

The following diagram illustrates the comprehensive multimodal workflow for this compound distribution analysis:

pamiparib_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Methods cluster_integration Data Integration Tissue Tissue Sectioning Sectioning Tissue->Sectioning Matrix Matrix Sectioning->Matrix InternalStd InternalStd Matrix->InternalStd MSI MSI InternalStd->MSI LCMS LCMS InternalStd->LCMS Coregistration Coregistration MSI->Coregistration Quantitation Quantitation LCMS->Quantitation Metabolomics Metabolomics Metabolomics->Quantitation Immunofluorescence Immunofluorescence Immunofluorescence->Coregistration Visualization Visualization Coregistration->Visualization Quantitation->Visualization

Diagram 1: Comprehensive Workflow for this compound Distribution Analysis - This diagram illustrates the integrated multimodal approach for studying this compound distribution, from sample preparation through data integration.

Applications in Drug Development

The MSI distribution protocol for this compound has several critical applications in oncology drug development:

  • Overcoming Resistance: this compound's homogeneous distribution in P-gp-overexpressing tumors supports its use after olaparib treatment failure, particularly in cases where acquired resistance involves P-gp upregulation [1].

  • Brain Tumor Therapy: The favorable brain penetration of this compound provides a strong rationale for its development in glioblastoma and other primary brain tumors or metastatic brain lesions. Clinical trials (NCT03150862) have demonstrated promising results with this compound combinations in glioblastoma patients [5].

  • Biomarker Discovery: Spatial metabolomics combined with drug distribution analysis enables identification of metabolic biomarkers associated with treatment response and resistance, particularly metabolites linked to hypoxia and glutathione metabolism [1].

  • Clinical Correlation: The methodology enables correlation of drug distribution with antitumor efficacy and resistance mechanisms in clinical samples, potentially guiding patient stratification and combination therapy strategies [1].

Troubleshooting and Technical Considerations

  • Sensitivity Optimization: If this compound signal is weak, optimize matrix application to ensure homogeneous crystal formation and efficient analyte extraction. Verify matrix pH to promote protonation of this compound.

  • Spatial Resolution Limitations: For cellular resolution studies, use the 10 μm pixel size setting, but be aware that this increases acquisition time and data file size substantially.

  • Quantitation Normalization: Always normalize MSI signals using the deuterated internal standard to account for spatial variations in ionization efficiency.

  • Tissue Integrity: Maintain consistent freezing protocols to prevent ice crystal formation that can disrupt tissue morphology and analyte localization.

Conclusion

The mass spectrometry imaging protocol for this compound provides a robust methodology for visualizing drug distribution in tumor tissues with high spatial resolution. The key advantage of this compound lies in its homogeneous distribution regardless of P-gp expression status and its superior brain penetration compared to other PARP inhibitors. The multimodal approach integrating MSI with LC-MS/MS, spatial metabolomics, and immunohistochemistry offers a comprehensive platform for understanding drug distribution, tumor heterogeneity, and resistance mechanisms. These protocols support the continued development of this compound for cancers with limited treatment options, particularly brain tumors and malignancies with multidrug resistance phenotypes.

References

Introduction to the Pamiparib LC-MS/MS Method

Author: Smolecule Technical Support Team. Date: February 2026

The determination of drug concentrations in both plasma and tumor tissue is crucial for the development of oncology drugs, particularly for those targeting the brain. An LC-MS/MS method has been developed and fully validated for quantifying total and unbound pamiparib (BGB-290), a potent and selective PARP1/2 inhibitor, in human plasma and brain tumor tissues [1].

This method is especially valuable for clinical trials involving glioblastoma patients, as it enables the assessment of this compound's pharmacokinetics (PK) and its penetration across the blood-brain barrier [1] [2]. The method's high sensitivity and reliability make it suitable for supporting Phase 0 neuro-oncology trials and optimizing dosing regimens [1] [2].

Detailed LC-MS/MS Methodology and Validation

Here is the complete experimental protocol for quantifying this compound, from sample preparation to instrumental analysis.

Sample Preparation Protocol
  • Sample Collection and Storage: Collect human plasma samples in tubes containing K2-EDTA as an anticoagulant. For tumor tissues, snap-freeze them in liquid nitrogen after collection. Store all samples at -80°C until analysis [1].
  • Tissue Homogenization: Thaw frozen tumor tissue samples. Add three volumes of phosphate-buffered saline (PBS) to the tissue. Homogenize the mixture using a Precellys homogenizer at 2000g for two 10-second sessions, with a 10-second pause between sessions [1].
  • Protein Precipitation:
    • Pipette 38 µL of plasma, tissue homogenate, or post-dialysis PBS into a microcentrifuge tube.
    • Add a volume of ice-cold methanol (typically 3-4 times the sample volume) to precipitate proteins.
    • Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000-16,000g) for 10-15 minutes.
    • Transfer the clear supernatant to a new vial for LC-MS/MS analysis [1].
  • Equilibrium Dialysis for Unbound Fraction: To determine the unbound concentration of this compound, use an equilibrium dialysis method. Place plasma or tissue homogenate on one side of a semi-permeable membrane and PBS on the other. Incubate the system at 37°C until equilibrium is reached. Analyze the PBS buffer to measure the unbound drug concentration [1].
Instrumental Configuration and Chromatography

The table below summarizes the key parameters for the LC-MS/MS analysis.

  • Liquid Chromatography (LC) Conditions [1]:

| Parameter | Specification | | :--- | :--- | | Column | Waters BEH C18 (50 x 2.1 mm, 1.7 µm) | | Mobile Phase A | 0.1% Formic acid in water | | Mobile Phase B | 0.1% Formic acid in acetonitrile | | Flow Rate | 0.25 mL/min | | Gradient Program | Time (min) | %B | | | 0.0 | 10% | | | 0.5 | 10% | | | 1.5 | 100% | | | 3.1 | 100% | | | 3.2 | 10% | | | 5.5 | 10% | | Column Temperature | 35°C | | Injection Volume | 2-5 µL |

  • Mass Spectrometry (MS) Conditions [1]:
    • Ion Source: Electrospray Ionization (ESI), positive mode
    • Operation Mode: Multiple Reaction Monitoring (MRM)
    • Capillary Voltage: 3.00 kV
    • Desolvation Temperature: 500°C
    • MRM Transitions:
      • This compound: m/z 299.0 → 133.0 (Cone Voltage: 60 V; Collision Energy: 38 eV)
      • Internal Standard ([13C2,15N2]this compound): m/z 303.0 → 134.9 (Cone Voltage: 70 V; Collision Energy: 42 eV)
Method Validation Summary

The bioanalytical method was validated according to standard criteria, with key results summarized below.

Validation Parameter Result
Linearity Range 0.5 - 1000 nM
Lower Limit of Quantification (LLOQ) 0.5 nM
Intra-day Precision (RSD%) Within accepted criteria (e.g., <15%)
Inter-day Precision (RSD%) Within accepted criteria (e.g., <15%)
Accuracy Within accepted criteria (e.g., ±15%)
Long-term Stability in Plasma (-80°C) At least 6 months

The method demonstrated excellent specificity, with no interference from endogenous plasma components. Evaluations of matrix effect and recovery also fell within acceptable limits, ensuring robust and reproducible quantification [1].

Application in Clinical Pharmacokinetics

This validated method has been successfully applied in clinical studies to characterize the pharmacokinetics of this compound, providing critical insights for dose optimization.

  • Population PK Modeling: A population PK model using data from glioblastoma patients established that a one-compartment model with first-order absorption and elimination best describes this compound's concentration-time profile. The estimated population parameters for total drug were [2]:
    • Apparent Clearance (CL/F): 2.59 L/h
    • Apparent Volume of Distribution (V/F): 44 L
    • Absorption Rate Constant (Ka): 1.58 h⁻¹
    • Unbound Fraction in Plasma: 0.041
  • Covariate Analysis: The model identified that creatinine clearance significantly influences the apparent volume of distribution (V/F), while age has an effect on apparent clearance (CL/F). These findings highlight the importance of patient factors in this compound exposure [2].
  • Dosing Optimization: Model simulations suggest that a dose of 20 mg twice daily (BID) may achieve sufficient target engagement for therapeutic effects in a general patient population, supporting further investigation into dose reduction to optimize the benefit-risk ratio [2].

Experimental Workflow and Notes

To help visualize the entire process, below is a flowchart of the analytical workflow.

pamiparib_workflow start Start: Plasma or Tumor Tissue homogenize Homogenize Tissue in PBS start->homogenize Tissue only prep Prepare Sample: - Thaw - Aliquot start->prep homogenize->prep precip Protein Precipitation with Methanol prep->precip centrifuge Centrifuge precip->centrifuge inject LC-MS/MS Analysis centrifuge->inject data Data Acquisition & Quantification inject->data

Critical Points for the Application Scientist
  • Stability is Key: Adhere strictly to the -80°C storage condition for stock solutions and biological samples to maintain stability, which has been validated for at least 6 months [1].
  • Internal Standard Use: Employ the stable isotope-labeled internal standard ([13C2,15N2]this compound) in every sample to correct for matrix effects and variability in sample preparation and ionization [1].
  • Unbound Concentration Measurement: For pharmacologically active concentration assessment, the equilibrium dialysis step is essential to determine the unbound fraction, especially critical for brain tumor studies where free drug drives efficacy [1].
  • Clinical Correlation: This method's output can be directly integrated into population PK models to inform clinical dosing strategies, as demonstrated in glioblastoma trials [2].

References

Comprehensive Application Notes and Protocols: Pamiparib Drug-Drug Interaction Study Design

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pamiparib and DDI Assessment

This compound (BGB-290) is an investigational, highly selective oral poly(ADP-ribose) polymerase 1 and 2 (PARP1/2) inhibitor that has demonstrated potent PARP-DNA complex trapping and significant central nervous system penetrance in preclinical models. Unlike some other PARP inhibitors, this compound is not a substrate of P-glycoprotein, which enhances its ability to cross the blood-brain barrier and potentially treat brain tumors. [1] [2] The drug has shown promising antitumor activity in early-phase clinical studies, particularly in patients with BRCA-mutated malignancies and homologous recombination deficiency (HRD) positive tumors. [3] [4]

Understanding drug-drug interactions (DDIs) is critical in clinical development as they can significantly alter a drug's pharmacokinetics, potentially leading to reduced efficacy or increased toxicity. For this compound, which is primarily metabolized by cytochrome P450 3A (CYP3A) and to a lesser extent by CYP2C8, interactions with CYP3A inhibitors and inducers are of particular concern. [1] This document provides comprehensive application notes and experimental protocols for assessing this compound DDIs, supporting researchers in designing rigorous DDI studies during drug development.

Clinical Pharmacology and Mechanism of Action

Pharmacological Properties

This compound exerts its antitumor effects through dual mechanisms of action: inhibition of PARP enzymatic activity and trapping of PARP-DNA complexes at sites of DNA damage. This leads to accumulation of DNA damage and ultimately synthetic lethality in cancer cells with deficient DNA repair mechanisms, particularly those with BRCA1/2 mutations or homologous recombination deficiencies. [2] Preclinical studies have demonstrated that this compound is 16-fold more potent than olaparib in BRCA1-mutated xenograft models and shows strong synergy with temozolomide (TMZ) in overcoming TMZ resistance in intracranial tumor models. [2]

Pharmacokinetic Profile

Population pharmacokinetic modeling of this compound has characterized its disposition kinetics using a one-compartment model with first-order absorption and elimination. The estimated population parameters for total drug include an apparent clearance (CL/F) of 2.59 L/h, apparent volume of distribution (V/F) of 44 L, and absorption rate constant (Ka) of 1.58 h⁻¹. The unbound fraction of this compound in plasma is approximately 0.041 (4.1%), which is important for understanding its tissue distribution and target engagement. [5]

Table 1: Key Pharmacokinetic Parameters of this compound

Parameter Value Comments
Recommended Dose 60 mg twice daily Established as RP2D in phase 1 studies [3]
Tmax 1-2 hours Rapid absorption after oral administration [1]
Half-life 13.5 hours Geometric mean at 60 mg BID [1]
Accumulation Ratio (AUC) 2.37 (95% CI: 1.61-3.50) At 60 mg BID [1]
Primary Metabolic Pathways CYP3A, CYP2C8 Identified in in vitro phenotyping [1]
Protein Binding ~96% Unbound fraction of 4.1% [5]
Food Effect No clinically significant impact No need for fasting [3]

Metabolic Pathways and Drug Interaction Potential

Cytochrome P450 Metabolism

In vitro phenotyping studies have revealed that CYP3A-mediated metabolism is the primary clearance pathway for this compound, with CYP2C8 playing a secondary role. This metabolic profile establishes the theoretical foundation for potential interactions with strong CYP3A inhibitors and inducers. Based on the Biopharmaceutics Classification System (BCS), this compound exhibits high permeability, and its absorption is not significantly affected by food, allowing for administration without regard to meals. [1] [3]

Transport Protein Considerations

Unlike several other PARP inhibitors (olaparib, rucaparib, talazoparib, and veliparib), this compound is not a substrate of P-glycoprotein (P-gp). This unique characteristic significantly enhances its blood-brain barrier penetration and may reduce the potential for DDIs mediated by P-gp inhibitors or inducers. This property is particularly advantageous for treating brain tumors or cerebral metastases and distinguishes this compound from other agents in its class. [1] [2]

Clinical DDI Study Designs

DDI Study with CYP3A Modulators

A dedicated phase 1 open-label, parallel-group study (NCT03994211) was conducted to evaluate the effects of strong CYP3A inhibitors and inducers on this compound pharmacokinetics in patients with advanced solid tumors. The study employed a fixed-sequence design with two distinct parts to assess each type of interaction separately. [1]

  • Part A (CYP3A Inducer): Patients received a single oral dose of this compound 60 mg on day 1 (alone), followed by once-daily oral rifampin 600 mg (a strong CYP3A inducer) on days 3-11, with a second this compound 60 mg dose administered concomitantly with rifampin on day 10.

  • Part B (CYP3A Inhibitor): Patients received a single oral dose of this compound 20 mg on day 1 (alone), followed by once-daily oral itraconazole 200 mg (a strong CYP3A inhibitor) on days 3-8, with a second this compound 20 mg dose administered concomitantly with itraconazole on day 7.

The reduced this compound dose in Part B (20 mg instead of 60 mg) was implemented as a safety precaution to mitigate potential overexposure when co-administered with the strong CYP3A inhibitor itraconazole. [1]

Table 2: Key Design Elements of Clinical DDI Studies

Study Element Part A (CYP3A Inducer) Part B (CYP3A Inhibitor)
Perpetrator Drug Rifampin 600 mg QD Itraconazole 200 mg QD
This compound Dose 60 mg single dose 20 mg single dose
Sample Size Not specified in available data Not specified in available data
PK Sampling Pre-dose, 0.5, 1, 2, 4, 6, 9, 12, 24, 48h post-dose Same as Part A
Primary Endpoints This compound Cmax, AUC0-tlast, AUC0-inf Same as Part A
Statistical Approach Geometric least-squares mean ratios with 90% CI Same as Part A
Patient Population and Study Endpoints

The DDI studies enrolled adults (≥18 years) with histologically confirmed advanced or metastatic solid tumors that were refractory or resistant to standard therapy. Patients were required to have adequate hematologic, hepatic, and renal function, measured by specific laboratory parameters. Key inclusion criteria included measurable disease per RECIST v1.1 and Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1. Prior treatment with a PARP inhibitor was allowed only if discontinued at least 3 months before the first this compound dose. [1]

The primary pharmacokinetic endpoints included this compound maximum observed concentration (Cmax), area under the plasma concentration-time curve from zero to last quantifiable concentration (AUC0-tlast), and area under the curve extrapolated to infinity (AUC0-inf). Secondary endpoints included safety and tolerability, assessed through monitoring of adverse events graded according to National Cancer Institute Common Terminology Criteria v5.0. [1]

Experimental Protocols and Methodologies

Bioanalytical Methods

Sample Collection and Processing: Blood samples for pharmacokinetic analysis were collected in K2EDTA tubes at predetermined time points: predose, and at 0.5, 1, 2, 4, 6, 9, 12, 24, and 48 hours postdose. Plasma was separated by centrifugation at 1000× g and 4°C for 10 minutes, then stored at -80°C until analysis. [5]

LC-MS/MS Quantification: this compound plasma concentrations were determined using a validated liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) method with a lower limit of quantification of 1.0 ng/mL. The analysis was performed at Covance Laboratory Services (Salt Lake City, Utah), ensuring adherence to Good Laboratory Practice standards. For population PK modeling studies, both total and unbound this compound concentrations were quantified using a similar validated LC-MS/MS method. [1] [5]

Statistical Analysis

Pharmacokinetic Calculations: Non-compartmental analysis was performed to estimate PK parameters using validated software (e.g., Phoenix WinNonlin). The geometric least-squares (GLS) mean ratios and their 90% confidence intervals were calculated for this compound PK parameters (Cmax, AUC0-tlast, AUC0-inf) with and without co-administered interacting drugs.

Assessment of DDI Magnitude: The effect of CYP3A modulators on this compound exposure was determined by comparing the GLS mean ratios against predefined no-effect boundaries (typically 0.80-1.25). If the 90% CI for the GLS mean ratio fell entirely outside these boundaries, the interaction was considered clinically significant. [1]

Population PK Modeling: Nonlinear mixed-effects modeling was performed using Monolix (2024R1) to simultaneously fit total and unbound this compound plasma concentration data. The covariate model was developed through generalized additive modeling followed by stepwise covariate modeling to identify significant patient factors influencing this compound pharmacokinetics. [5]

Data Interpretation and Clinical Recommendations

DDI Study Findings

The clinical DDI study yielded clear and actionable results regarding this compound's interaction potential:

  • Effect of Strong CYP3A Inducer: Coadministration with rifampin significantly reduced this compound exposure, with geometric least-squares mean ratios of 0.62 (90% CI: 0.54-0.70) for AUC0-tlast and 0.57 (90% CI: 0.48-0.69) for AUC0-inf, representing a 38-43% reduction in overall exposure. Interestingly, rifampin did not affect this compound Cmax (GLS mean ratio: 0.94; 90% CI: 0.83-1.06). [1]

  • Effect of Strong CYP3A Inhibitor: Contrary to theoretical expectations, itraconazole coadministration did not significantly affect this compound pharmacokinetics, with GLS mean ratios of 1.05 (90% CI: 0.95-1.15) for Cmax, 0.99 (90% CI: 0.91-1.09) for AUC0-tlast, and 0.99 (90% CI: 0.90-1.09) for AUC0-inf. [1]

  • Safety Observations: No serious treatment-related adverse events were reported in either part of the DDI study, indicating that the single-dose design was well-tolerated in this patient population. [1]

Dosing Recommendations

Based on the DDI study results, the following clinical recommendations can be made:

  • CYP3A Inhibitors: No this compound dose modifications are necessary when coadministered with strong or moderate CYP3A inhibitors, given the lack of clinically significant interaction observed with itraconazole. [1]

  • CYP3A Inducers: Dose adjustments should be considered when this compound is coadministered with strong CYP3A inducers. The specific dose increase should be guided by clinical safety and efficacy data, with consideration of the approximately 40% reduction in exposure observed with rifampin coadministration. [1]

  • Therapeutic Drug Monitoring: For patients requiring concomitant strong CYP3A inducers, therapeutic drug monitoring combined with toxicity assessment may help individualize this compound dosing, particularly given the significant interindividual pharmacokinetic variability observed in population analyses. [5]

Pathway Diagrams and Visualizations

This compound Metabolic Pathway and DDI Mechanisms

G This compound This compound CYP3A CYP3A This compound->CYP3A Primary Metabolism CYP2C8 CYP2C8 This compound->CYP2C8 Secondary Metabolism Metabolites Metabolites CYP3A->Metabolites CYP2C8->Metabolites Excretion Excretion Metabolites->Excretion StrongInhibitors Strong CYP3A Inhibitors (Itraconazole, Ketoconazole) StrongInhibitors->CYP3A Inhibition StrongInducers Strong CYP3A Inducers (Rifampin, Carbamazepine) StrongInducers->CYP3A Induction

Diagram 1: this compound Metabolic Pathways and Drug Interaction Mechanisms. This diagram illustrates this compound's primary metabolism by CYP3A and secondary metabolism by CYP2C8, along with potential interactions with strong CYP3A inhibitors and inducers.

Clinical DDI Study Design Workflow

G PatientScreening Patient Screening & Enrollment (Advanced Solid Tumors, ECOG 0-1) Randomization Assignment to Study Part PatientScreening->Randomization PartA Part A: CYP3A Inducer Assessment Randomization->PartA PartB Part B: CYP3A Inhibitor Assessment Randomization->PartB SequenceA1 This compound 60 mg alone (Day 1) PartA->SequenceA1 SequenceA2 Rifampin 600 mg QD (Days 3-11) SequenceA1->SequenceA2 SequenceA3 This compound 60 mg + Rifampin (Day 10) SequenceA2->SequenceA3 PKAssessment Intensive PK Sampling (Pre-dose to 48h post-dose) SequenceA3->PKAssessment SequenceB1 This compound 20 mg alone (Day 1) PartB->SequenceB1 SequenceB2 Itraconazole 200 mg QD (Days 3-8) SequenceB1->SequenceB2 SequenceB3 This compound 20 mg + Itraconazole (Day 7) SequenceB2->SequenceB3 SequenceB3->PKAssessment DataAnalysis Non-compartmental Analysis & Statistical Comparison PKAssessment->DataAnalysis ResultsInterpretation DDI Determination & Clinical Recommendations DataAnalysis->ResultsInterpretation

Diagram 2: Clinical DDI Study Design Workflow. This flowchart illustrates the fixed-sequence design used to evaluate the effects of strong CYP3A inducers (Part A) and inhibitors (Part B) on this compound pharmacokinetics in patients with advanced solid tumors.

Conclusion

The comprehensive DDI assessment of this compound demonstrates a well-characterized interaction profile with clear clinical implications. The significant exposure reduction observed with strong CYP3A inducers necessitates dose adjustments, while the lack of interaction with strong CYP3A inhibitors provides flexibility in co-medication management. The unique non-P-gp substrate property of this compound differentiates it from other PARP inhibitors and may contribute to its favorable brain penetration and potentially lower susceptibility to certain transporter-mediated DDIs.

These application notes and experimental protocols provide researchers with a framework for designing and interpreting DDI studies for this compound and similar oncology agents. The integration of controlled clinical studies with population PK modeling offers a robust approach to characterizing drug interaction potential and optimizing dosing strategies in complex patient populations requiring polypharmacy.

References

Comprehensive Application Notes and Protocols for Pamiparib and Homologous Recombination Deficiency Testing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Homologous Recombination Deficiency (HRD) Biology and Clinical Relevance

Homologous recombination deficiency (HRD) represents a critical cellular state in which tumors lose their ability to effectively repair DNA double-strand breaks through the homologous recombination repair (HRR) pathway. This genomic instability driver results from deficiencies in key DNA repair genes, most notably BRCA1 and BRCA2, but extending to numerous other genes in the HRR pathway. The clinical significance of HRD stems from its role as a predictive biomarker for response to certain targeted therapies, particularly PARP inhibitors (PARPi) like pamiparib and platinum-based chemotherapies. These therapies exploit the concept of synthetic lethality, where the simultaneous disruption of both HRR and base excision repair pathways leads to selective cancer cell death while sparing normal cells. [1] [2]

The prevalence of HRD varies significantly across cancer types, with particularly high rates observed in high-grade serous ovarian cancer (approximately 50%), triple-negative breast cancer (30%), pancreatic ductal adenocarcinoma (up to 24% with BRCA1/2 or PALB2 mutations), and metastatic castration-resistant prostate cancer (approximately 19% with BRCA1/2 mutations). This distribution highlights the importance of HRD testing across multiple oncology domains, especially as PARP inhibitor indications continue to expand based on evolving clinical evidence. The recognition that HRD extends beyond germline BRCA mutations to include somatic mutations and epigenetic modifications in HRR genes has driven the development of comprehensive testing approaches that can detect this therapeutic vulnerability across diverse patient populations. [1] [3] [2]

This compound Properties and Mechanism of Action

This compound (BGB-290) is a selective, potent inhibitor of PARP1 and PARP2 enzymes with distinctive properties that differentiate it from other PARP inhibitors. Preclinical studies have demonstrated that this compound exhibits 16-fold greater potency than olaparib in BRCA1-mutated MDA-MB-436 breast cancer xenograft models, highlighting its robust antitumor activity. The compound demonstrates excellent selectivity for both PARP1 and PARP2 over other PARP family members, with strong PARP-trapping activity that contributes to its cytotoxic effects in HR-deficient cells. Beyond its inhibitory activity, this compound possesses favorable pharmacokinetic properties, including good oral bioavailability and, most notably, enhanced blood-brain barrier penetration compared to other PARP inhibitors. This unique characteristic stems from this compound not being a substrate for P-glycoprotein (P-gp) or breast cancer resistance protein (BCRP), which typically limit central nervous system exposure to other drugs in this class. [4] [5]

The mechanistic basis for this compound's activity relies on the principle of synthetic lethality in HR-deficient cells. In normal cells, PARP enzymes facilitate repair of DNA single-strand breaks through the base excision repair pathway. When PARP is inhibited, single-strand breaks progress to double-strand breaks during DNA replication, which are then repaired by the HR pathway in cells with intact HR function. However, in HR-deficient cells, the accumulation of unrepaired double-strand breaks leads to genomic instability and cell death. This compound demonstrates particular synergy with temozolomide (TMZ), a DNA alkylating agent used in brain tumor treatment, and has shown ability to overcome TMZ resistance in preclinical models, including in SCLC-derived H209 intracranial xenograft models. This combination approach represents a promising therapeutic strategy, especially for tumors with central nervous system involvement. [4] [6] [5]

HRD Testing Methodologies and Biomarker Analysis

Genomic Scar Assessment

Genomic scar analysis represents the most established approach for HRD detection, measuring the cumulative mutational patterns that result from historical HR deficiency. These permanent signatures of genomic instability include three well-validated biomarkers:

  • Loss of heterozygosity (LOH): Defined as the irreversible loss of one parental allele at a specific chromosomal locus. The genomic LOH score calculates the percentage of the genome affected by LOH, with thresholds typically set at ≥14% for HRD classification. LOH events greater than 15 Mb are particularly characteristic of HRD. [1] [7]

  • Telomeric allelic imbalance (TAI): Characterized by allelic imbalances extending to subtelomeric regions without crossing the centromere. A TAI count ≥22 is considered indicative of HRD and correlates with sensitivity to platinum-based chemotherapy. [1]

  • Large-scale transitions (LST): Defined as chromosomal breaks between adjacent regions larger than 10 Mb. Tumors are typically classified as LSThigh with ≥15 LSTs in near-diploid genomes or ≥20 LSTs in near-tetraploid genomes. [1]

The unweighted sum of these three scores generates a composite genomic instability score (GIS), which provides greater predictive power than any single biomarker alone. This approach has demonstrated utility in predicting PARPi response across multiple cancer types, including breast, ovarian, pancreatic, and prostate cancers. Recent advances have optimized these criteria for specific cancer types; for example, in high-grade serous ovarian cancer, refined thresholds include LOH >15 Mb and <50 Mb, LST with AI >12 Mb and distance between them <1 Mb, and TAI >1 Mb, which collectively improve HRD classification accuracy. [1] [7]

Genetic and Functional Assays

Beyond genomic scars, HRD testing encompasses approaches that directly assess the underlying causes of HR deficiency:

  • HRR gene mutation analysis: Comprehensive evaluation of germline and somatic mutations in genes involved in the homologous recombination pathway. Beyond BRCA1/2, this includes PALB2, ATM, RAD51C, RAD51D, BRIP1, and numerous other genes. Biallelic loss (through mutation, deletion, or promoter hypermethylation) is typically required for HR deficiency. [1] [3]

  • Promoter hypermethylation analysis: Assessment of epigenetic silencing of HRR genes, particularly BRCA1 and RAD51C, which can result in functional HR deficiency without detectable mutations. [1]

  • Functional assays: Direct measurement of HR repair capacity, including RAD51 foci formation assays after DNA damage induction, which provides a functional readout of HR activity regardless of the underlying genetic cause. [1]

Emerging methodologies include machine learning approaches that leverage comprehensive genomic profiling data to generate HRD signatures (HRDsig). These algorithms extract copy number features from segmented copy number profiles and use computational models trained on cases with biallelic BRCA1/2 alterations to identify HRD-positive tumors. Recent research has also demonstrated the feasibility of predicting HRD status from digital pathology images using deep learning models like the SuRe-Transformer, which analyzes H&E-stained whole slide images and has achieved an AUROC of 0.887 in breast cancer. This approach potentially offers a more accessible and cost-effective alternative to molecular assays. [3] [8]

Table 1: Comparison of Major HRD Testing Methodologies

Methodology Biomarkers Detected Advantages Limitations Common Platforms/Assays
Genomic Scar Analysis LOH, TAI, LST Captures historical HRD regardless of current mechanism; Permanent signature Cannot detect reversions; May not reflect current HR status Myriad MyChoice CDx, FoundationOne CDx
HRR Gene Sequencing Germline/somatic mutations in BRCA1/2, PALB2, etc. Identifies causative alterations; Guides familial risk assessment May miss epigenetic silencing; Requires interpretation of VUS NGS panels, Comprehensive Genomic Profiling
Promoter Methylation Analysis BRCA1, RAD51C hypermethylation Detects epigenetic causes of HRD Not all methylated cases result in functional deficiency Methylation-specific PCR, bisulfite sequencing
Functional Assays RAD51 foci formation, HR capacity Direct functional readout; Integrates all HRD mechanisms Requires fresh tissue; Methodologically complex Immunofluorescence-based RAD51 foci
Pathology AI Models Morphological features in H&E slides Low cost; Fast turnaround; Uses existing specimens Emerging validation; Limited understanding of features SuRe-Transformer, DeepSMILE

Standardized HRD Testing Recommendations and Quality Assurance

Recent consensus recommendations from the Association for Molecular Pathology (AMP), in collaboration with the Association of Cancer Care Centers and College of American Pathologists, have established best practice guidelines for clinical HRD testing. Published in June 2025, these recommendations address the substantial variability in HRD testing methodologies, sample requirements, tumor type applications, and biomarker interpretation that has complicated clinical implementation. The expert panel developed 12 specific recommendations based on a comprehensive review of over 4,300 scientific publications, survey data, professional experience, and consensus agreement. These guidelines focus on improving standardization, transparency, and quality across clinical laboratories offering HRD testing services. [9]

Key recommendations emphasize the need for comprehensive validation of HRD assays, including analytical validation to determine accuracy, precision, sensitivity, and specificity for each intended clinical application. The guidelines address technical aspects of genomic instability scoring, including interpretation of genomic scars from tumor and germline next-generation sequencing results, and emphasize the importance of establishing clinical relevance for HRD biomarkers in specific cancer types. For clinical laboratories, the recommendations highlight the necessity of clear reporting that includes the specific biomarkers assessed, the methodologies used, and the evidence supporting clinical utility for the indicated cancer type. Additionally, the guidelines identify areas where further research and validation are needed to advance the field, emphasizing that HRD testing standards will continue to evolve as scientific knowledge and technology progress. [9]

Clinical Trial Evidence and Predictive Value for this compound

Clinical investigation of this compound has encompassed multiple cancer types and therapeutic settings. In the PARALLEL-303 phase 2 study evaluating this compound as maintenance therapy in platinum-sensitive gastric cancer, the primary endpoint of progression-free survival (PFS) was not met, with median PFS of 3.7 months for this compound versus 2.1 months for placebo (HR 0.8, p=0.1428). However, the numerical improvement and acceptable safety profile suggested potential clinical activity in selected populations. This highlights the importance of appropriate patient selection biomarkers for PARPi efficacy across cancer types. [6]

Evidence supporting this compound's unique therapeutic potential comes from preclinical and early clinical studies in brain tumors and brain metastases. The demonstrated blood-brain barrier penetration of this compound, achieving sufficient concentrations to abrogate PARylation in brain tumor tissues at doses as low as 3 mg/kg in murine models, provides a distinctive advantage over other PARP inhibitors. The synergy with temozolomide has shown promising results in overcoming temozolomide resistance in intracranial xenograft models, supporting the ongoing clinical evaluation of this combination (NCT03150862). These properties position this compound as a promising candidate for central nervous system malignancies and solid tumors with frequent brain metastases. [4] [5]

Table 2: Clinical Evidence for this compound Across Cancer Types

Cancer Type Study Phase Intervention Key Efficacy Results HRD Biomarker Association
Gastric Cancer Phase 2 (PARALLEL-303) This compound maintenance after platinum response mPFS 3.7 mo vs 2.1 mo (placebo); HR 0.8, p=0.1428 LOH status explored but not predictive
Ovarian Cancer Phase 1/2 This compound monotherapy Antitumor activity in advanced solid tumors and ovarian cancer BRCA1/2 mutations associated with response
Breast Cancer Phase 2 This compound monotherapy Antitumor activity in HER2-negative breast cancer BRCA1/2 mutations associated with response
Brain Tumors Preclinical/Phase 1 This compound + Temozolomide Synergy in intracranial models; Overcame TMZ resistance HRD and BRCA1/2 mutations predictive
Solid Tumors Phase 1 This compound + Tislelizumab (anti-PD-1) Clinical benefit in advanced solid tumors HRD status may enrich for response

Experimental Protocols for HRD Detection

Next-Generation Sequencing for Genomic Instability Scoring

Objective: To detect genomic scars (LOH, TAI, LST) indicative of historical HRD through comprehensive genomic profiling.

Sample Requirements:

  • Tissue specimens: Formalin-fixed paraffin-embedded (FFPE) tumor samples with ≥20% tumor cellularity
  • DNA quality: Minimum of 50ng high-quality DNA (DV200 >30%)
  • Matched normal: Required for accurate germline variant identification

Methodology:

  • DNA extraction: Use commercially available kits following manufacturer's protocols for FFPE samples.
  • Library preparation: Perform hybrid capture-based library preparation targeting the entire exome or a comprehensive cancer gene panel.
  • Sequencing: Conduct next-generation sequencing to a minimum mean coverage of 100x for tumor and 60x for matched normal.
  • Bioinformatic analysis:
    • Perform somatic variant calling using validated algorithms
    • Execute copy number variation analysis using segmented data
    • Calculate LOH as percentage of genome with LOH >14%
    • Identify LSTs as chromosomal breaks between adjacent regions >10Mb
    • Detect TAIs as subtelomeric allelic imbalances
    • Compute GIS as the sum of LOH, TAI, and LST scores

Interpretation Criteria:

  • HRD-positive: GIS ≥42 (or validated laboratory-specific threshold)
  • HRD-negative: GIS <42
  • Inconclusive: Insufficient quality metrics or borderline scores

Quality Control:

  • Include positive and negative control samples in each run
  • Monitor sequencing metrics: on-target rate >80%, uniformity >90%
  • Verify sample identity through fingerprinting analysis [1] [3] [7]
HRR Gene Mutation Analysis by NGS

Objective: To identify pathogenic germline and somatic variants in genes associated with homologous recombination repair deficiency.

Sample Requirements:

  • Tumor and normal specimens: Matched tumor and normal (blood or buccal) samples
  • DNA quantity: Minimum 50ng tumor DNA, 20ng normal DNA
  • Sample quality: DV200 >50% for both tumor and normal

Methodology:

  • DNA extraction: Isolate DNA from tumor and normal samples using standardized protocols.
  • Library preparation: Create sequencing libraries using hybridization capture targeting a minimum of 30 HRR genes including BRCA1, BRCA2, PALB2, ATM, RAD51C, RAD51D, and other pathway genes.
  • Sequencing: Perform next-generation sequencing to minimum 500x mean coverage for tumor and 200x for normal.
  • Variant analysis:
    • Identify single nucleotide variants, small insertions/deletions
    • Detect copy number variations and large rearrangements
    • Annotate variants using population databases and prediction algorithms
    • Classify variants according to AMP/ACMG guidelines

Interpretation Criteria:

  • Pathogenic variants: Truncating mutations in BRCA1/2, biallelic loss of HRR genes
  • Variant of uncertain significance: Require additional functional validation
  • Wild-type: No pathogenic variants detected

Quality Control:

  • Achieve minimum coverage of 100x for >95% of target bases
  • Include positive control variants for key HRR genes
  • Participate in proficiency testing programs [1] [3]

The following diagram illustrates the homologous recombination repair pathway and the mechanism of PARP inhibitor action:

G Homologous Recombination Repair Pathway and PARP Inhibitor Mechanism DSB DNA Double-Strand Break MRN MRN Complex (MRE11-RAD50-NBS1) DSB->MRN ATM ATM Activation MRN->ATM BRCA1_CHEK BRCA1, CHEK1, CHEK2 Recruitment ATM->BRCA1_CHEK RPA Replication Protein A (RPA) Stabilization BRCA1_CHEK->RPA ATR ATR Activation RPA->ATR PALB2_BRCA2 PALB2 and BRCA2 Recruitment ATR->PALB2_BRCA2 RAD51 RAD51 Loading PALB2_BRCA2->RAD51 HR_Repair Homologous Recombination Repair Completed RAD51->HR_Repair PARP1 PARP1 Enzyme PARPi PARP Inhibitor (this compound) PARP1->PARPi Inhibition SSB DNA Single-Strand Break SSB->PARP1 Recognition PARP_Trapping PARP-DNA Complex Trapping PARPi->PARP_Trapping Collapsed_Fork Collapsed Replication Fork PARP_Trapping->Collapsed_Fork Collapsed_Fork->DSB Conversion to Synthetic_Lethality Synthetic Lethality in HRD Cells Collapsed_Fork->Synthetic_Lethality

Diagram 1: Homologous recombination repair pathway and PARP inhibitor mechanism. The green nodes represent the normal HR repair process, while the red nodes show the PARP inhibition mechanism that leads to synthetic lethality in HR-deficient cells.

RAD51 Foci Formation Functional Assay

Objective: To quantitatively assess homologous recombination repair functionality by measuring RAD51 foci formation in response to DNA damage.

Sample Requirements:

  • Fresh tissue: Optimal from core biopsies processed within 2 hours
  • Cell culture: Cells in logarithmic growth phase
  • Reagents: RAD51 antibody, γH2AX antibody, DNA damage inducer (e.g., irradiation)

Methodology:

  • Sample preparation:

    • Prepare single-cell suspension from tumor tissue
    • Plate cells on chamber slides at appropriate density
    • Culture for 24 hours to allow attachment
  • DNA damage induction:

    • Expose cells to 5-10 Gy ionizing radiation
    • Incubate for 4-6 hours to allow foci formation
    • Include untreated controls
  • Immunofluorescence staining:

    • Fix cells with 4% paraformaldehyde for 15 minutes
    • Permeabilize with 0.5% Triton X-100 for 10 minutes
    • Block with 5% BSA for 1 hour
    • Incubate with primary anti-RAD51 antibody (1:1000) overnight at 4°C
    • Incubate with fluorescent secondary antibody (1:2000) for 1 hour
    • Counterstain with DAPI for nuclear visualization
  • Imaging and quantification:

    • Acquire images using high-content fluorescence microscope
    • Count RAD51 foci in at least 100 γH2AX-positive cells
    • Calculate mean RAD51 foci per nucleus

Interpretation Criteria:

  • HR-proficient: >5 RAD51 foci per nucleus in irradiated cells
  • HR-deficient: <5 RAD51 foci per nucleus in irradiated cells
  • Inconclusive: Poor cell viability or technical artifacts

Quality Control:

  • Include known HR-proficient and HR-deficient cell line controls
  • Monitor DNA damage induction through γH2AX staining
  • Maintain consistent imaging parameters across experiments [1]

The following workflow illustrates the comprehensive approach to HRD testing integration in clinical development:

G Comprehensive HRD Testing Integration in Clinical Development Patient Patient Identification with Advanced Cancer Sample_Collection Sample Collection (FFPE Tumor + Matched Normal) Patient->Sample_Collection DNA_Extraction DNA Extraction and Quality Control Sample_Collection->DNA_Extraction NGS_Sequencing Comprehensive Genomic Profiling by NGS DNA_Extraction->NGS_Sequencing Data_Analysis Bioinformatic Analysis (GIS, HRR mutations) NGS_Sequencing->Data_Analysis HRD_Classification HRD Status Classification Data_Analysis->HRD_Classification Treatment_Decision Therapeutic Decision (PARPi, Platinum, Trials) HRD_Classification->Treatment_Decision Monitoring Response Monitoring and Resistance Assessment Treatment_Decision->Monitoring

Diagram 2: Comprehensive HRD testing integration in clinical development, illustrating the workflow from patient identification through treatment monitoring.

Conclusion and Future Directions

The field of HRD testing continues to evolve rapidly, with ongoing refinements in biomarker selection, assay methodologies, and clinical applications. The recent publication of standardized guidelines by the Association for Molecular Pathology represents a significant step toward harmonizing testing approaches across laboratories, addressing the substantial variability that has complicated clinical implementation. For This compound development, comprehensive HRD assessment remains crucial for identifying appropriate patient populations most likely to benefit from treatment, particularly given its unique properties including blood-brain barrier penetration and synergy with temozolomide. [9] [4]

Future directions in HRD testing include the development of more dynamic assessments that can capture changes in HR status over time, particularly in response to therapy and the emergence of resistance mechanisms such as reversion mutations. The integration of artificial intelligence approaches, both in genomic analysis and digital pathology, holds promise for more accessible and cost-effective HRD assessment. Additionally, the combination of PARP inhibitors like this compound with other therapeutic modalities, including immunotherapy and targeted agents, necessitates a deeper understanding of the interplay between DNA repair deficiency and other signaling pathways. As these advances continue, HRD testing will likely expand beyond current applications to encompass broader cancer types and treatment combinations, further solidifying its role as a critical component of precision oncology. [1] [8] [7]

References

Pamiparib Application Notes & Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pamiparib

This compound (BGB-290) is a potent and selective investigational inhibitor of Poly (ADP-ribose) polymerase (PARP) 1 and 2. It demonstrates excellent bioavailability and, notably, has improved penetration across the blood-brain barrier compared to some other PARP inhibitors [1]. Its primary mechanisms of action involve inhibiting PARP enzymatic activity and trapping PARP-DNA complexes, leading to synthetic lethality in tumor cells with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations [1] [2].

Quantitative Biochemical and Cellular Profiling

The table below summarizes key potency data for this compound from biochemical and cellular assays.

Table 1: Summary of this compound's In Vitro Activity [2]

Assay Type Target/Process Value (IC₅₀ or EC₅₀) Description
Biochemical Assay PARP1 0.83 nM Half-maximal inhibitory concentration in cell-free assay [2].
Biochemical Assay PARP2 0.11 nM Half-maximal inhibitory concentration in cell-free assay [2].
Cellular Assay DNA Trapping 13 nM (IC₅₀) Potent DNA-trapping activity [2].
Cellular Assay Intracellular PAR Formation 0.24 nM (IC₅₀) Inhibition of H₂O₂-induced PAR synthesis in HeLa cells [2].
Detailed Experimental Protocols

1. Protocol: Inhibition of H₂O₂-Induced PAR Synthesis in HeLa Cells [1] This protocol measures the ability of this compound to inhibit the formation of Poly (ADP-ribose) (PAR) polymers in cells following DNA damage induction.

  • Cell Line: HeLa cells (or other suitable tumor cell lines like glioma cells).
  • Cell Seeding: Seed cells into a 96-well plate with a clear bottom and black wall at a density of 5,000 cells per well in 100 µL of culture medium (e.g., DMEM with 10% FBS).
  • Compound Treatment: After 4 hours, add this compound to the cell culture. Use an 8-point serial dilution (e.g., final concentration range of 0.02–200 nM) in a vehicle like 0.1% DMSO/culture medium. Incubate for 18 hours.
  • DNA Damage Induction: Induce DNA damage by adding 200 µM of H₂O₂ solution to each well. Incubate at 37°C for 5 minutes.
  • Cell Fixation and Staining:
    • Aspirate the medium and fix cells with 100 µL/well of ice-cold methanol at -20°C for 20 minutes.
    • After a brief wash, stain the cells in a detection buffer containing:
      • Primary PAR monoclonal antibody (e.g., Alexis ALX-804-220, 1:2000 dilution).
      • Secondary antibody conjugated to a fluorophore (e.g., Anti-mouse Alexa Fluor 488, 1:2000 dilution).
      • Nuclear dye (e.g., DAPI, 150 nM).
    • Incubate the plate at 4°C overnight in the dark.
  • Signal Detection and Analysis: Use a high-content imaging system (e.g., ArrayScan VTI) to capture the signals of Alexa 488-stained PAR polymer and DAPI-stained nuclei. The IC₅₀ is determined based on the reduction of the mean total intensity of PAR polymer per cell.

2. Protocol: Cell Proliferation Inhibitory Test [1] This assay determines the growth-inhibitory activity of this compound across a panel of cancer cell lines.

  • Cell Lines: A panel of breast, ovarian, colon, and lung cancer cell lines with defined HRD status (e.g., BRCA1 mutated MDA-MB-436).
  • Cell Seeding: Seed cells into a 96-well plate. The number of cells per well should be optimized for each cell line to ensure logarithmic growth over the assay duration.
  • Compound Treatment: After 16 hours for cell attachment, treat cells in duplicate with a 10-point dilution series of this compound.
  • Proliferation Assay: Following 7 days of continuous drug exposure, add a volume of CellTiter-Glo reagent equal to the volume of the cell culture medium present in each well.
  • Signal Measurement:
    • Mix the plate on an orbital shaker for 2 minutes to induce cell lysis.
    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.
    • Measure the luminescent signal using a plate reader (e.g., PHERAstar FS).
  • Data Analysis: Cell viability is expressed relative to vehicle-treated (control) cells, and GI₅₀ (50% growth inhibition) values can be calculated.

3. Protocol: Investigating Combination Therapy (this compound + Anlotinib) [3] Research has shown that this compound can be effectively combined with other agents, such as the tyrosine kinase inhibitor Anlotinib, to treat ovarian cancer.

  • In Vitro Models: Use relevant ovarian cancer cell lines (e.g., A2780).
  • Assays for Synergy:
    • MTT Assay: To assess combination effects on cell proliferation.
    • Clone Formation Assay: To evaluate long-term cell survival and reproductive integrity after combination treatment.
    • Annexin V/PI Double Staining: To quantify apoptosis (programmed cell death) induced by the drug combination.
    • Scratch (Wound Healing) & Transwell Assay: To investigate effects on cell migration and invasion.
    • Tumorsphere & Limiting Dilution Assay: To assess the inhibitory effect on cancer stem cell (CSC) activity.
  • Mechanistic Investigation:
    • Use Western blotting to detect changes in protein expression of key signaling pathway components, such as phosphorylated PI3K (p-PI3K), phosphorylated Akt (p-Akt), Bcl-2, and BAX, to confirm pathway involvement [3].
Visualizing Signaling Pathways and Workflows

The following diagrams, generated using Graphviz DOT language, illustrate the proposed mechanism of a this compound combination therapy and a general workflow for key in vitro assays.

Diagram 1: Proposed Mechanism of this compound and Anlotinib Synergy in Ovarian Cancer

synergy_mechanism PAM This compound (PARP Inhibitor) PARP PARP Inhibition & DNA Trapping PAM->PARP ANL Anlotinib (TKI) VEGFR VEGFR/PDGFR Inhibition ANL->VEGFR DNA DNA Damage Accumulation Apoptosis Enhanced Apoptosis DNA->Apoptosis PI3K PI3K/Akt Pathway Downregulation DNA->PI3K PARP->DNA VEGFR->PI3K CSC Reduced Cancer Stemness CSC->Apoptosis PI3K->CSC PI3K->Apoptosis

Diagram 2: Workflow for Key In Vitro Assays with this compound

assay_workflow Start Cell Seeding (Ovarian/BCa lines) Treat This compound Treatment (Dose series, 7 days) Start->Treat Split Split for Assays Treat->Split SubP1 Proliferation Assay (CellTiter-Glo) Split->SubP1 SubP2 Clonogenic Assay Split->SubP2 SubP3 Apoptosis Assay (Annexin V/PI) Split->SubP3 SubP4 PAR Inhibition Assay (H2O2 induction) Split->SubP4 Readout Signal Readout & Analysis (Luminescence, Flow Cytometry, Imaging) SubP1->Readout SubP2->Readout SubP3->Readout SubP4->Readout

Key Considerations for Researchers

  • Cell Line Selection: The efficacy of this compound is most pronounced in cell lines with deficiencies in homologous recombination repair (HRD), particularly those with BRCA1 or BRCA2 mutations [1].
  • Combination Therapy: The synergistic combination with Temozolomide (TMZ) or Anlotinib suggests promising translational potential, especially in overcoming resistance mechanisms [3] [1].
  • Mechanistic Confirmation: When investigating new combinations or models, always include Western blot analysis of key pathway proteins (like components of the PI3K/Akt pathway) and functional assays for cancer stemness to fully elucidate the mechanism of action [3].

References

Pamiparib in Preclinical Xenograft Models: Efficacy and Protocol Overview

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pamiparib

This compound (BGB-290) is a potent, selective inhibitor of poly (ADP-ribose) polymerase 1 and 2 (PARP1/2). Its key differentiating property is its effective penetration of the blood-brain barrier (BBB), a feature not consistently demonstrated by other PARP inhibitors. This makes it a particularly promising candidate for the treatment of primary brain tumors and brain metastases [1] [2].

Biochemically, this compound demonstrates strong PARP enzyme inhibition, with IC50 values of 0.83 nM for PARP1 and 0.11 nM for PARP2 in cell-free assays [3]. Beyond inhibition, it acts as a potent PARP-DNA complex trapper, a mechanism that is critical for its antitumor efficacy [4] [2].

Key Xenograft Studies and Efficacy Data

Preclinical studies have evaluated this compound both as a monotherapy and in combination with other DNA-damaging agents across various cancer types. The table below summarizes the key quantitative findings from these xenograft models.

Table 1: Summary of this compound Efficacy in Preclinical Xenograft Models

Cancer Model Treatment Regimen Key Efficacy Findings Citation
BRCA1-mutated MDA-MB-436 Breast Cancer This compound monotherapy Demonstrated 16-fold greater potency than olaparib in tumor growth inhibition. [1]
SCLC-Derived H209 Intracranial Model This compound + Temozolomide (TMZ) Overcame TMZ resistance; showed significant tumor inhibition and prolonged survival. [1]
Patient Biopsy-Derived SCLC Models This compound + Chemotherapeutics Showed promising combination activity. [3]
Glioblastoma Models This compound + RT/TMZ Potentiated TMZ effects; exhibited strong BBB penetration and antitumor synergy in animals. [4] [2]

PARP Inhibition Mechanism and Workflow

This compound exerts its cytotoxic effects through multiple interconnected mechanisms, culminating in synthetic lethality in homologous recombination (HR)-deficient cancer cells.

G cluster_normal Normal DNA Damage Repair cluster_inhibition This compound Mechanism cluster_sl Synthetic Lethality in HR-Deficient Cells SSB Single-Strand Break (SSB) PARP_Binding PARP1/2 Binding & Activation SSB->PARP_Binding BER BER Pathway Repair PARP_Binding->BER This compound This compound PARP_Binding->this compound DSB Lethal Double-Strand Breaks (DSB) PARP_Trapping PARP-DNA Complex Trapping This compound->PARP_Trapping Replication_Fork Replication Fork Collapse PARP_Trapping->Replication_Fork Replication_Fork->DSB HR_Deficient HR Repair Deficiency (e.g., BRCA) DSB->HR_Deficient Cell_Death Cell Death HR_Deficient->Cell_Death

The diagram above illustrates the core mechanism. This compound inhibits PARP catalytic activity and traps PARP-DNA complexes at damage sites. These trapped complexes are highly cytotoxic, causing replication fork collapse and resulting in double-strand breaks (DSBs). In healthy cells, DSBs are repaired by the homologous recombination (HR) pathway. However, in HR-deficient cancer cells (e.g., those with BRCA mutations), the loss of both PARP-mediated repair and HR leads to synthetic lethality and cell death [4] [1] [2].

Experimental Protocol for PDX Model Studies

While explicit protocols for this compound are not available in the public domain, the following general workflow for conducting therapy studies in Patient-Derived Xenograft (PDX) models can be adapted.

Model Establishment and In Vivo Study Design
  • PDX Generation: Fresh tumor tissues from patients are surgically resected, cut into small fragments (approx. 2-3 mm³), and implanted into immunocompromised mice. Common implantation sites are subcutaneous (flank) or orthotopic (organ-specific). Matrigel is often used to enhance engraftment success [5] [6].
  • Mouse Strains: Common immunodeficient strains are used, including athymic nude mice, NOD-SCID, or NSG mice, to prevent graft rejection [5].
  • Passaging: When the first-generation (F1) tumor volume reaches 1-2 cm³, it is harvested and re-implanted into new mice to expand the model. The genomic stability of the PDX model across passages should be validated [5].

Table 2: Key Considerations for PDX Model Establishment

Aspect Consideration Typical Parameters/Options
Host Immunocompromised mouse strain Athymic nude, NOD-SCID, NSG
Implantation Site and matrix Subcutaneous (flank) or orthotopic; use of Matrigel
Engraftment Success rate and timeline Varies by cancer type; can take weeks to months
Validation Genomic and histological fidelity sequencing, IHC to confirm retention of original tumor features
Dosing Regimen and Efficacy Assessment

Based on clinical trial data and preclinical reports, the following dosing strategies have been used:

  • This compound Formulation: For in vivo studies, this compound is typically prepared as a homogeneous suspension in vehicles like 0.5% carboxymethylcellulose sodium (CMC-Na) or 5% DMSO, 40% PEG300, 5% Tween80, and 50% distilled water [3].
  • Recommended Doses (from clinical trial translation):
    • This compound Monotherapy: 60 mg twice daily (BID).
    • This compound + Low-Dose Temozolomide: this compound 60 mg BID plus TMZ (days 1-7 of a 28-day cycle) [4].
  • Treatment Schedule: Dosing is usually oral gavage, continued until predefined tumor volume or study endpoint is reached.
  • Efficacy Endpoints:
    • Tumor Volume: Measured regularly with calipers. Volume = (length × width²) / 2.
    • Survival: Overall survival or progression-free survival of the treated cohort versus control.
    • Biomarker Analysis: Pharmacodynamic markers like inhibition of PARylation in tumor tissue can be assessed by Western blot or IHC [1] [3].

G Start Patient Tumor Sample A Implant into Immunocompromised Mice Start->A B PDX Model Expansion (Passaging) A->B C Treatment Arm Assignment (Control, this compound, Combination) B->C D Dosing & Monitoring (Tumor volume, animal weight) C->D E Endpoint Analysis (Tumor growth inhibition, survival, biomarker assessment) D->E

Conclusion and Research Applications

This compound is a promising PARP1/2 inhibitor with superior brain penetration and potent PARP-trapping activity. Preclinical xenograft data robustly supports its investigation, particularly in HR-deficient cancers, glioblastoma, and SCLC, both as a monotherapy and in combination with TMZ or radiation [4] [1].

The provided protocol outlines a standard framework for PDX-based therapy evaluation. For rigorous application, researchers should optimize the model selection, dosing schedule, and biomarker analysis based on their specific scientific hypotheses. The ongoing clinical trials (e.g., NCT03150862 for glioblastoma) continue to validate these preclinical findings and translate them into potential new therapies for cancer patients [4].

References

Frequently Asked Questions (FAQ) on Pamiparib Safety

Author: Smolecule Technical Support Team. Date: February 2026

  • What is the recommended dosage for pamiparib in clinical trials? The established recommended Phase II dose (RP2D) for this compound is 60 mg taken orally twice a day [1] [2].

  • What are the most common adverse events (AEs) observed with this compound? The most frequently reported AEs are nausea, anemia, fatigue/asthenia, vomiting, and decreased neutrophil/white blood cell count [1] [3]. Hematological toxicities are the most common grade ≥3 AEs [1].

  • How does the safety profile of this compound compare to other PARP inhibitors? The management strategies for this compound-induced nausea/vomiting and anemia are generally consistent with the class-wide effects of PARP inhibitors [4] [5]. However, in a phase I study, the maximum tolerated dose (MTD) was established at 80 mg BID, with the RP2D of 60 mg BID chosen partly due to a lower incidence of nausea compared to the higher dose [2].

  • Are there any specific monitoring recommendations for patients on this compound? Yes, consistent laboratory monitoring is crucial. For anemia and other hematological toxicities, regular complete blood count (CBC) checks are recommended. Management may include medical intervention, dose interruption, or dose reduction [1].

Managing Hematological Toxicity (Anemia)

Anemia is a frequent and potentially serious adverse event associated with this compound.

Summary of Clinical Data: The following table summarizes the incidence of anemia from key clinical trials [1] [3].

Trial Population Any Grade Anemia Grade ≥3 Anemia Notes
Phase 2 (N=113) Information not specified in results Most common Grade ≥3 AE [1] Frequently reported hematologic toxicity; managed with medical intervention and monitoring [1].
Pooled Safety (N=317) Listed as most common adverse reaction [3] 55.8% of patients experienced any Grade ≥3 adverse reaction; anemia was among the most common [3] Based on pooled data from three this compound monotherapy trials.

Troubleshooting & Management Protocol:

The management of this compound-induced anemia should follow a structured protocol, visualized in the workflow below. This is a critical experimental and clinical consideration.

G Start Baseline & Routine Monitoring (CBC at baseline and regularly during treatment) A Grade 1 Anemia Start->A B Grade 2 Anemia Start->B C Grade 3 or 4 Anemia Start->C D Continue this compound at current dose. Monitor CBC per protocol. A->D E Evaluate clinical symptoms. Consider dose interruption until improvement to Grade ≤1. May resume at same or reduced dose. B->E F Interrupt this compound dose immediately. Provide medical intervention (e.g., transfusion). Upon recovery to Grade ≤1, resume at reduced dose. If recurrence, consider permanent discontinuation. C->F

Managing Gastrointestinal Toxicity (Nausea & Vomiting)

Nausea is one of the most common adverse events with this compound, though vomiting is typically less frequent and severe [1] [2]. Proactive management is essential for patient quality of life and adherence.

Summary of Clinical Data: The following table quantifies nausea and vomiting from this compound trials and contrasts it with other PARP inhibitors for context [1] [2] [4].

Drug / Trial Any Grade Nausea Grade ≥3 Nausea Any Grade Vomiting Grade ≥3 Vomiting
This compound (Phase 1) 69.3% [2] Not specified Not specified Not specified
This compound (Phase 2) Listed among most common AEs [1] Listed among most common Grade ≥3 AEs [3] Listed among most common AEs [1] Listed among most common Grade ≥3 AEs [3]
Olaparib (for context) 62%-77% [4] 1%-6% [4] 35%-40% [4] 1%-3% [4]

Troubleshooting & Management Protocol:

PARP inhibitor-induced nausea and vomiting (PINV) requires a proactive, multi-step management strategy. The following workflow outlines the recommended approach, incorporating guidelines from the National Comprehensive Cancer Network (NCCN) [4] [5].

G Start Prophylaxis for Moderate/High Emetic Risk (For Olaparib, Rucaparib, Niraparib) A1 Administer 5-HT3 antagonist (e.g., Ondansetron 8-16mg) 30 mins before this compound dose. Start->A1 A2 Counsel patient: Take with food if nausea occurs on empty stomach. Consider evening dosing if applicable. A1->A2 Breakthrough Breakthrough Nausea/Vomiting A2->Breakthrough Refractory Refractory Nausea/Vomiting A2->Refractory B1 Add a second agent from a different drug class. Breakthrough->B1 B2 Stop first-line agent and switch to a drug with a different mechanism. Refractory->B2 Options Alternative Agent Options: • Olanzapine (take at night) • Lorazepam (caution in elderly) • Dexamethasone (caution long-term) • Dronabinol (if appetite decreased) • Prochlorperazine • Scopolamine patch (for motion sickness) B1->Options B2->Options DoseReduction If CINV persists with compromised QoL, consider this compound dose reduction per protocol. Options->DoseReduction Options->DoseReduction

Key Considerations for Clinical Protocols

  • Dose Modification: The this compound label notes that dose interruptions and reductions were used to manage adverse reactions [3]. The phase I study established a maximum tolerated dose of 80 mg BID, with the 60 mg BID RP2D showing a better tolerability profile [2].
  • Drug Interactions: While not detailed in the provided this compound studies, PARP inhibitors as a class can have interactions. For example, olaparib requires dose reduction with strong CYP3A4 inhibitors [4]. A thorough review of concomitant medications is advised.
  • Adherence: Emphasize adherence to antiemetic prophylaxis, as poor control of nausea is a primary reason for non-adherence to oral anticancer regimens [4] [5].

References

Toxicity Management and Dose Modification Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

The management of pamiparib toxicities primarily involves supportive care, dose interruptions, and dose reductions. The table below summarizes common adverse events (AEs) and recommended actions based on clinical trial reports [1] [2].

Adverse Event Recommended Management & Dose Modification

| Hematologic Toxicities (Anemia, Neutropenia, Thrombocytopenia) | Monitoring: Check CBC weekly for the first month, then monthly for the next 11 months, and periodically thereafter [3]. Grade ≥3: Interrupt treatment until recovery to ≤Grade 1. Consider dose reduction upon resumption [1]. Resolve with medical intervention (e.g., transfusions, growth factors) and monitoring [1]. | | Non-Hematologic Toxicities (Nausea, Fatigue) | Nausea: Prophylaxis with antiemetics (e.g., a 5-HT3 receptor antagonist) 30 minutes before dosing is recommended [3]. This was a common AE but was also a dose-limiting toxicity at higher doses [2]. Fatigue/Anorexia: Manage with supportive care. These were also observed as dose-limiting toxicities [2]. |

Recommended this compound Dosing Schedule

The established dosing regimen from clinical trials is as follows [1] [2]:

  • Standard Dose: 60 mg, taken orally, twice daily.
  • Dose Reduction: If a dose reduction is required due to toxicity, the next lower dose level should be used. The specific reduced dose level is not explicitly stated in the provided search results but is determined by the investigator based on the preceding toxicity [1].
  • Administration: Can be taken with or without food, as no clinically significant food effects on pharmacokinetics were observed [2].

Experimental Protocols for Toxicity Monitoring

For researchers designing preclinical or clinical studies, the following monitoring protocols are recommended based on established clinical trial methodologies.

Protocol 1: Hematological Toxicity Monitoring [1] [3]

  • Frequency: Collect blood samples for complete blood count (CBC) with differential at baseline, weekly during the first cycle (first 21 days), then at the start of each subsequent cycle, or as clinically indicated.
  • Assessment: Grade hematological parameters according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE), version 4.03 or later.
  • Action: For Grade ≥3 events, interrupt dosing until recovery to ≤Grade 1 or baseline. Upon resumption, consider a permanent dose reduction.

Protocol 2: General Safety and Tolerability Assessment [1] [2]

  • Monitoring: Record all adverse events (AEs) continuously from the first dose until a specified period after the last dose.
  • Grading: Grade all AEs according to NCI-CTCAE.
  • Causality: Assess the relationship of each AE to the study drug.
  • Dose-Limiting Toxicity (DLT) Evaluation: In phase I studies, DLTs are typically evaluated during the first cycle (e.g., 21 days). DLTs are defined as specific high-grade toxicities (e.g., Grade 4 neutropenia, Grade 3 thrombocytopenia with bleeding) that are deemed related to the drug [2].

Mechanism of Action and Toxicity Pathway

The following diagram illustrates the relationship between this compound's mechanism of action and the proposed origin of its common toxicities, particularly hematological effects.

G Start This compound Administration MOA1 Inhibition of PARP1/2 Catalytic Activity Start->MOA1 MOA2 Trapping of PARP-DNA Complexes MOA1->MOA2 Effect Accumulation of Unrepaired DNA Damage MOA2->Effect Lethality Synthetic Lethality in HRD/BRCAmut Cancer Cells Effect->Lethality ToxicityMech Collateral DNA Damage in Healthy Proliferating Cells (e.g., Bone Marrow) Effect->ToxicityMech Outcome1 Antitumor Activity Lethality->Outcome1 Outcome2 On-Target Toxicities (Anemia, Neutropenia, Thrombocytopenia) ToxicityMech->Outcome2

Figure 1. Proposed pathway linking this compound's mechanism to its efficacy and toxicity.

This diagram shows that while this compound's primary mechanism—PARP inhibition and trapping—induces synthetic lethality in cancerous cells with Homologous Recombination Deficiency (HRD), the same mechanism can cause collateral DNA damage in healthy, rapidly dividing cells like bone marrow progenitors, leading to the hematologic toxicities frequently observed [1] [2] [4]. This underpins the importance of proactive monitoring and management.

Frequently Asked Questions (FAQs)

Q1: What is the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) for this compound?

  • A: In the first-in-human study, the MTD was established as 80 mg twice daily (BID), and the RP2D was determined to be 60 mg BID [2]. This RP2D was selected based on a favorable balance of efficacy and a lower incidence of side effects like nausea compared to the MTD.

Q2: Are there any specific contraindications for administering this compound?

  • A: The search results do not list absolute contraindications. However, treatment should be managed with caution in patients with baseline cytopenias. Furthermore, since olaparib (another PARP inhibitor) is primarily metabolized by CYP3A enzymes, caution is advised with strong CYP3A inhibitors/inducers [3]. The specific metabolic pathway for this compound was not detailed in the provided results.

Q3: How long do patients typically stay on this compound treatment?

  • A: In clinical trials, this compound was administered continuously in 21-day cycles until disease progression, unacceptable toxicity, or patient withdrawal [1] [2]. The median study follow-up in one phase II trial was 12.2 months [1].

References

Pamiparib CYP3A inducer rifampin interaction

Author: Smolecule Technical Support Team. Date: February 2026

Key Drug Interaction Findings

The table below summarizes the core findings from a phase 1 study on the pharmacokinetic interactions of pamiparib [1] [2].

Interacting Drug Effect on this compound Cmax (GLS Mean Ratio [90% CI]) Effect on this compound AUC (GLS Mean Ratio [90% CI]) Clinical Implication

| Rifampin (Strong CYP3A Inducer) | No significant change: 0.94 (0.83–1.06) [1] | Reduced: AUC0–tlast: 0.62 (0.54–0.70) AUC0–inf: 0.57 (0.48–0.69) [1] | Avoid co-administration. If unavoidable, a dose increase of this compound may be needed [1]. | | Itraconazole (Strong CYP3A Inhibitor) | No significant change: 1.05 (0.95–1.15) [1] | No significant change: AUC0–tlast: 0.99 (0.91–1.09) AUC0–inf: 0.99 (0.90–1.09) [1] | No this compound dose modifications are considered necessary [1]. |

The study concluded that This compound dose adjustments are not required when co-administered with CYP3A inhibitors like itraconazole. However, concurrent use with potent CYP3A inducers like rifampin should be avoided as the reduced plasma exposure could compromise this compound's efficacy. Clinical safety and efficacy data should guide any necessary dose modifications in such cases [1].

Experimental Protocol Summary

The following diagram illustrates the design of the clinical study that investigated these interactions [1] [3]:

G cluster_A Part A: CYP3A Induction (Rifampin) cluster_B Part B: CYP3A Inhibition (Itraconazole) Study Open-label, Phase 1 Study in Advanced Solid Tumor Patients A1 Day 1 & 10: Single oral dose of This compound 60 mg (fasted) Study->A1 B1 Day 1 & 7: Single oral dose of This compound 20 mg (fasted) Study->B1 A2 Days 3 to 11: Once-daily oral dose of Rifampin 600 mg (fasted) A3 PK sampling on Days 1 & 10: Pre-dose, 0.5, 1, 2, 4, 6, 9, 12, 24, 48h post-dose B2 Days 3 to 8: Once-daily oral dose of Itraconazole 200 mg (fed on Day 7) B3 PK sampling on Days 1 & 7: Pre-dose, 0.5, 1, 2, 4, 6, 9, 12, 24, 48h post-dose

Key Methodological Details:
  • Primary Endpoints: The primary pharmacokinetic parameters measured were the maximum observed concentration (Cmax), area under the plasma concentration-time curve from zero to the last quantifiable concentration (AUC0–tlast), and area under the curve from zero to infinity (AUC0–inf) for this compound [1].
  • Analytical Method: this compound plasma concentrations were determined using a validated liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) method with a lower limit of quantification of 1.0 ng/mL [1].
  • Safety: Secondary endpoints included the safety and tolerability of the drug combinations. The study reported no serious treatment-related adverse events [1] [2].

FAQ for Researchers

Q1: Why does rifampin reduce this compound's AUC but not its Cmax? This is a common finding in drug-interaction studies with enzyme inducers. Rifampin induces CYP3A enzymes in the liver and gut over repeated dosing, which increases the systemic clearance of this compound after absorption. This leads to a faster elimination and a lower overall exposure (AUC). The initial absorption process, which determines Cmax, is less affected [4].

Q2: Why is this compound unaffected by itraconazole, given that CYP3A is involved in its metabolism? In vitro studies indicated that this compound metabolism is mediated by both CYP3A and CYP2C8. The lack of a clinically significant interaction with a strong CYP3A inhibitor like itraconazole suggests that CYP2C8 may serve as a compensatory metabolic pathway when CYP3A is inhibited. This redundancy prevents a significant buildup of this compound in the plasma [1].

Q3: What is the recommended course of action if a patient must take a strong CYP3A inducer? The study authors recommend that concurrent use should be avoided. If co-administration with a strong CYP3A inducer like rifampin is unavoidable, the dose of this compound should be increased based on clinical safety and efficacy data. However, no specific dose recommendation is provided in this study, and clinical judgment is required [1].

References

PARP Inhibitor Resistance: Core Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary established mechanisms that lead to resistance to PARP inhibitors, which are relevant to pamiparib.

Mechanism Description Key Proteins/Factors Involved
Restoration of Homologous Recombination (HR) [1] [2] Re-emergence of HR repair capacity, negating synthetic lethality. BRCA1/2 reversion mutations [3] [1], Loss of 53BP1/Shieldin [1], Epigenetic changes [2]
Replication Fork Protection [1] [2] Stabilization of replication forks prevents their collapse into lethal DNA double-strand breaks. RAD51, PARP1 trapping [3]
Alterations in PARP Enzyme [2] Mutations or reduced expression of the PARP1 target diminish drug efficacy. PARP1 mutations, Low PARP1 expression [2]
Drug Efflux Pumps [2] Increased expression of transporter proteins that actively export the drug from cells. P-glycoprotein (P-gp) [4]

Strategies to Overcome PARPi Resistance

To combat the resistance mechanisms outlined above, several strategies are being explored in preclinical and clinical settings. The following table lists potential approaches.

Strategy Rationale & Mechanism Example Targets/Combination Drugs
Combination with DNA Damage Response (DDR) Inhibitors Target backup DNA repair pathways to prevent HR restoration. ATR inhibitors, ATM inhibitors, CDK inhibitors [1]
Combination with Chemotherapy or Targeted Agents Enhance DNA damage or target non-overlapping survival pathways. Temozolomide (TMZ) [5] [4], Anlotinib (TKI) [6]
Targeting Alternative Vulnerabilities Exploit synthetic lethal interactions or metabolic dependencies in resistant cells. PHGDH inhibitors (e.g., NCT-503) [7], XPO1 inhibitors (e.g., Selinexor) [7]
Inhibition of Drug Efflux Pumps Increase intracellular concentration of PARP inhibitors. P-gp/BCRP inhibitors (Note: this compound is not a P-gp substrate [4])

Experimental Workflow for Investigating Resistance

For researchers aiming to investigate this compound resistance in the lab, the following workflow outlines key experiments. The diagram below summarizes the process of establishing and characterizing a resistant cell line model.

G cluster_B Characterization cluster_C Mechanism Investigation cluster_D Combination Testing Start Establish Resistant Cell Line A Prolonged exposure of tumor cell line to increasing this compound doses Start->A B Characterize Resistant Phenotype A->B C Mechanism Investigation (Targeted & Untargeted) B->C B1 Proliferation & Viability Assays (MTT, CellTiter-Glo) D Test Combination Strategies to Overcome Resistance C->D C1 Genomic & Transcriptomic Analysis (Whole genome/Exome sequencing, RNA-seq) D1 In Vitro Screens (Drug synergy matrices) B2 Clonogenic Survival Assay B3 Apoptosis Assay (Annexin V/PI staining) B4 DNA Damage Marker Analysis (γH2AX, RAD51 foci) C2 Metabolomic Profiling (Targeted/Untargeted Metabolomics) C3 Protein & Pathway Analysis (Western Blot, Phospho-protein arrays) D2 Functional Validation (Gene knockdown/overexpression) D3 In Vivo Validation (Mouse xenograft models)

Key Experimental Protocols:

  • Generating Resistant Cells: Culture a parental cell line (e.g., a BRCA-mutant line like MDA-MB-436) and continuously expose it to increasing concentrations of this compound over several months. Maintain a subset of cells in a drug-free medium as a control [4].
  • Proliferation and Viability Assays: Use assays like MTT or CellTiter-Glo to generate dose-response curves and calculate the IC50 for both parental and resistant cells, confirming the resistant phenotype [6] [4].
  • DNA Damage and HR Function Analysis:
    • Immunofluorescence for γH2AX and RAD51 foci: Seed cells on coverslips, treat with a DNA-damaging agent (e.g., H2O2 or irradiation), fix and stain for γH2AX (general DNA damage marker) and RAD51 (HR functionality). Resistant cells often show restored RAD51 foci formation despite damage [1].
    • Western Blot for Pathway Proteins: Analyze protein lysates from parental and resistant cells for key players in HR (e.g., BRCA1/2, RAD51), replication fork stability, and drug efflux pumps [7] [6].
  • Multi-Omics Profiling:
    • Transcriptomics (RNA-seq): Perform total RNA sequencing to identify differentially expressed genes in resistant cells, which may reveal upregulation of drug transporters or metabolic pathways like the serine synthesis pathway (SSP) [7].
    • Untargeted Metabolomics: Analyze metabolite extracts from cell cultures using LC-MS to identify metabolic reprogramming associated with resistance, such as shifts in nucleotide or glucose metabolism [7] [6].
  • In Vivo Validation: Subcutaneously implant resistant cells into immunocompromised mice to establish xenograft models. Treat these mice with vehicle control, this compound monotherapy, and combination regimens (e.g., this compound + a PHGDH inhibitor) to assess tumor growth inhibition and survival benefit [7] [5].

Key Signaling Pathways in Resistance

The PI3K/Akt signaling pathway is frequently implicated in cancer recurrence and drug resistance. Research on this compound combinations has shown that targeting this pathway can be effective. The diagram below illustrates how a combination therapy can target this pathway to overcome resistance.

G cluster_pathway PI3K/Akt Signaling Pathway ComboTherapy This compound + Anlotinib Combination Therapy PI3K PI3K ComboTherapy->PI3K Inhibits HIF1a HIF1-α ComboTherapy->HIF1a Downregulates Bcl2 Bcl-2 (Anti-apoptotic) ComboTherapy->Bcl2 Downregulates BAX BAX (Pro-apoptotic) ComboTherapy->BAX Upregulates GrowthFactors Growth Factor Signals GrowthFactors->PI3K Akt Akt (p-Akt) PI3K->Akt mTOR mTOR Akt->mTOR Akt->HIF1a Akt->Bcl2 Akt->BAX Outcomes Therapeutic Outcomes Outcome1 ↓ Cell Proliferation Outcome2 ↑ Apoptosis Outcome3 ↓ Cancer Stemness Outcome4 Overcome PARPi Resistance

References

Pamiparib Combination Therapy Strategies at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the most current and evidence-based combination strategies for pamiparib.

Combination Partner Clinical Context Proposed Sequencing & Dosing Key Efficacy Findings Primary Safety Profile

| Temozolomide (TMZ) [1] [2] | Locally advanced or metastatic solid tumors; potential for brain tumors due to CNS penetration [2]. | This compound: 60 mg twice daily, continuously [1]. TMZ: 60 mg once daily, on a 7-day pulsed schedule in 21-day cycles [1]. | Modest antitumor activity; overcomes TMZ resistance in preclinical models [1] [2]. | Manageable; most common TEAEs: anemia, nausea, fatigue, neutropenia [1]. | | Platinum-Based Chemo + Bevacizumab [3] | Neoadjuvant treatment for newly diagnosed advanced ovarian cancer (FIGO Stage III-IV) [3]. | This compound: 40 mg twice daily with NACT (paclitaxel/carboplatin/bevacizumab) for up to 6 cycles [3]. | Achieved R0 resection in all patients (24/24) undergoing surgery; 34.8% had a Chemotherapy Response Score (CRS) of 3 [3]. | Expected and manageable hematological toxicity: very high incidence of leukopenia/neutropenia (96.6%, 58.6-72.4% G3/4) [3]. | | Anlotinib [4] | Preclinical research for ovarian cancer treatment [4]. | Preclinical data; proposed to inhibit cancer stem cells via PI3K/Akt pathway [4]. | Synergistic effect in inhibiting proliferation, migration, and stemness of ovarian cancer cells [4]. | Preclinical stage; safety profile in combination not yet fully defined [4]. | | Radiotherapy [5] | Consolidation therapy after concurrent chemoradiotherapy (cCRT) in Limited-Stage Small Cell Lung Cancer (LS-SCLC) [5]. | This compound: 40 mg twice daily as maintenance, starting within 2-6 weeks after completing cCRT, for up to 1 year [5]. | Phase II trial ongoing; primary endpoint is 1-year progression-free survival rate [5]. | Safety and tolerability are key secondary endpoints of the ongoing trial [5]. |


Experimental Protocols & Mechanistic Insights

PARP Trapping Assay Methodology

A key mechanism of this compound is PARP-DNA trapping, which is more cytotoxic than catalytic inhibition alone [6]. You can quantify this activity using the following protocol:

  • Reaction Setup: In a 384-well plate, mix PARP1 enzyme with serially diluted this compound.
  • DNA Substrate Addition: Add a nick-containing DNA substrate labeled with a 5′-Alexa Fluor 488 tag.
  • PARylation Initiation: Introduce NAD+ to start the PARylation reaction. In the absence of an inhibitor, PARP1 will modify itself and release the DNA.
  • Signal Measurement: Use Fluorescence Polarization (FP) to read the results. When the DNA is bound by PARP1, the FP signal is high. Successful PARylation and DNA release cause a decrease in the FP signal. A potent PARP trapper will inhibit this signal change by keeping PARP1 bound to DNA.
  • Data Analysis: Calculate the EC50, which represents the concentration of the inhibitor required to reduce the FP signal change by half, indicating its DNA trapping potency [6].
Pharmacokinetic (PK) Modeling for Dose Optimization

Population PK modeling suggests that a one-size-fits-all dosing approach may be suboptimal.

  • Key Covariates: A one-compartment model identified creatinine clearance as a significant covariate on the apparent volume of distribution (V/F), and age on apparent clearance (CL/F) [7].
  • Dosing Implication: This inter-patient variability supports the exploration of personalized dosing. Model simulations indicate that doses as low as 20 mg twice daily might be adequate for full target engagement in a general patient population, depending on the therapeutic target [7].

Visualizing Mechanisms and Workflows

This diagram illustrates the core mechanism of action of this compound in combination with DNA-damaging agents, leading to synthetic lethality in HR-deficient cells.

G DNA_Damage Chemo/Radiation Causes DNA Damage PARP_Binding PARP1/2 Binds to DNA Damage Sites DNA_Damage->PARP_Binding Trapping This compound Traps PARP on DNA PARP_Binding->Trapping Replication_Fork Stalled Replication Fork Trapping->Replication_Fork DSB Collapse into Double-Strand Break (DSB) Replication_Fork->DSB HR_Repair HR Repair Pathway DSB->HR_Repair Requires Functional HR Lethality Synthetic Lethality & Cell Death HR_Repair->Lethality Deficient

Diagram: this compound's Mechanism of Synthetic Lethality

A key differentiator of this compound is its ability to penetrate the central nervous system, which is crucial for treating primary brain tumors or brain metastases.

Diagram: this compound's Blood-Brain Barrier Penetration


FAQs and Troubleshooting Guide

  • What is the recommended dosing for a de novo clinical trial combining this compound with temozolomide? Based on a Phase 1b study, the recommended dose for the combination is This compound 60 mg twice daily continuously with temozolomide 60 mg once daily on a 7-day pulsed schedule in 21-day cycles [1]. For novel combinations, a dose-escalation phase is strongly recommended.

  • How can I manage hematological toxicities in patients on this compound and chemotherapy? Hematological toxicities are the most common adverse events. In clinical trials, these were managed with standard supportive care and were generally considered manageable within the expected safety profile of the drugs involved [3] [1]. Proactive monitoring of complete blood counts is essential.

  • Why is this compound considered superior to other PARP inhibitors for treating brain tumors? Unlike some other PARP inhibitors (e.g., olaparib, veliparib), this compound is not a substrate for P-glycoprotein (P-gp) efflux pumps [2]. This allows it to achieve significantly higher concentrations in the brain, making it a promising candidate for treating glioblastoma and brain metastases [7] [2].

  • What is the biological rationale for using this compound as consolidation therapy after chemoradiotherapy in SCLC? SCLC cells have high levels of intrinsic DNA replication stress. This compound, as a potent PARP trapper, can exploit this vulnerability by preventing the repair of DNA damage induced by chemoradiotherapy, potentially delaying or preventing disease recurrence [5].

References

Pamiparib Dosing and Duration in Clinical Studies

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type / Condition Recommended Pamiparib Dosing Combination Therapy Treatment Duration & Context Citation
Advanced Solid Tumors 60 mg, twice daily (BID) Monotherapy Until disease progression, unacceptable toxicity, or other discontinuation criteria. Established as RP2D. [1]
Newly Diagnosed Glioblastoma (with RT) 60 mg, BID With Radiotherapy (RT) 6 weeks concurrently with RT (6-7 weeks). Maintenance therapy may follow. [2]
Recurrent Glioblastoma (with TMZ) 60 mg, BID With Temozolomide (TMZ) In 28-day cycles. Continue until disease progression or unacceptable toxicity. [2]
Advanced Solid Tumors (with TMZ) 60 mg, BID With Temozolomide (TMZ) 60 mg once daily (7-day pulsed) In 21-day cycles. Continue until disease progression, unacceptable toxicity, or study withdrawal. [3]
Advanced Solid Tumors (with Tislelizumab) 40 mg, BID With Tislelizumab (200 mg IV Q3W) Continue until disease progression, unacceptable toxicity, or withdrawal. [4]
Gastric Cancer (Maintenance) 60 mg, BID Monotherapy (vs. Placebo) After response to 1st-line platinum chemo. Continue until disease progression or unacceptable toxicity. [5]

Key Considerations for Treatment Duration

The principle of continuing PARP inhibitor treatment until disease progression or unacceptable toxicity is well-established in oncology, particularly for maintenance therapy. Here are the core concepts and practical aspects to consider:

  • Core Principle: Treat Until Progression or Toxicity: The standard approach for maintenance therapy with PARP inhibitors is to continue treatment as long as the patient is deriving clinical benefit and tolerating the therapy. This principle is supported by long-term data from various PARP inhibitor trials showing a subset of "exceptional responders" who remain on treatment for many years [6].
  • Management of Treatment-Emergent Adverse Events (TEAEs): Myelosuppression (e.g., anemia, neutropenia, thrombocytopenia) is a common class effect of PARP inhibitors. Clinical studies show that TEAEs with this compound are often manageable and reversible with dose modifications (interruptions or reductions), allowing patients to continue benefiting from treatment [2] [3]. Proactive monitoring and management are crucial for maintaining patients on therapy.
  • Lack of Defined Treatment Cessation Guidelines: An international survey of oncologists revealed significant variation in practice regarding the duration of PARP inhibitor therapy. For patients who are long-term responders, no consensus exists on whether to continue treatment indefinitely or stop after an arbitrary period. This highlights an area of ongoing clinical investigation [6].

Experimental Protocols & Technical Guides

For researchers designing studies involving this compound, here are detailed methodologies and a conceptual workflow for treatment decisions.

Detailed Combination Therapy Protocol (this compound + TMZ)

This protocol from a phase 1b study in advanced solid tumors outlines the schedule and primary objectives for combination therapy [3]:

  • Dosing Schedule: Oral this compound 60 mg BID continuously. Oral Temozolomide 60 mg once daily on a "7-day pulsed" schedule (7 days on, 14 days off) in repeated 21-day cycles.
  • Primary Objectives: Determine safety, tolerability, Maximum Tolerated Dose (MTD), Recommended Phase 2 Dose (RP2D), and antitumor activity.
  • Dose-Limiting Toxicity (DLT) Assessment: The most common DLTs observed during the dose-escalation phase were hematological, including neutropenia and decreased neutrophil count.
  • Antitumor Activity Assessment: Tumor response was evaluated based on RECIST v1.1 guidelines, with key efficacy endpoints including Objective Response Rate (ORR) and Progression-Free Survival (PFS).
Treatment Pathway & Decision Logic

The following diagram visualizes the core decision-making logic for this compound treatment duration derived from the cited clinical trials. You can use this DOT script with Graphviz to generate the diagram.

Start Patient on This compound Treatment Decision Continue Treatment? Start->Decision Continue Continue Current Dose Decision->Continue Clinical Benefit & Tolerated AE Manageable Adverse Event? Decision->AE Toxicity Observed Stop Discontinue Treatment Decision->Stop Disease Progression Continue->Decision Ongoing Assessment Modify Dose Interruption or Reduction AE->Modify Yes AE->Stop No (Unacceptable) Modify->Decision Re-evaluate

Diagram Title: this compound Treatment Duration Decision Logic

Frequently Asked Questions (FAQs)

Q1: What is the most common dose-limiting toxicity for this compound in combination therapies, and how is it managed?

  • A1: Hematological toxicities, particularly neutropenia and thrombocytopenia, are the most frequently reported dose-limiting toxicities when this compound is combined with chemotherapeutic agents like temozolomide [3]. Management typically involves dose interruptions and/or reductions, which are generally effective in allowing patients to recover and continue treatment [2].

Q2: Is there evidence for using this compound beyond second-line treatment?

  • A2: Yes. Recent research explores this compound in later-line settings. A 2025 phase Ib/II trial (POST-PARPi) investigated this compound combined with surufatinib in patients with platinum-resistant ovarian cancer who had received prior PARP inhibitor treatment, showing modest antitumor activity [7]. This suggests a potential role for this compound-based combinations even after disease progression on another PARP inhibitor.

Q3: Are there any specific biomarkers used to guide this compound therapy?

  • A3: Yes, biomarker status is a key enrollment criterion in many trials. Studies often select patients based on BRCA1/2 mutations (germline or somatic) and/or Homologous Recombination Deficiency (HRD) status to enrich for populations more likely to respond to PARP inhibition [4] [1]. Furthermore, exploratory analyses are investigating dynamic biomarkers like circulating tumor DNA (ctDNA), with early data suggesting that a reduction in ctDNA may be associated with improved progression-free survival [7].

References

Key Evidence: Pamiparib vs. Olaparib Brain Penetration

Author: Smolecule Technical Support Team. Date: February 2026

Metric Pamiparib Olaparib Research Significance
Brain Distribution Homogeneous and detectable by Mass Spectrometry Imaging (MSI) Undetectable by MSI in analyzed tumors [1] Directly visualizes superior brain penetration of this compound.
LC-MS/MS Concentration Significantly higher in mouse brain tissue [1] Lower in mouse brain tissue [1] Quantitatively confirms higher brain accumulation.
P-gp Interaction Not a substrate; distribution unaffected by P-gp overexpression [1] Substrate; effluxed by P-gp [1] Explains the mechanistic reason for the difference in distribution.
Brain/Plasma Ratio Favorable ratio [1] Less favorable ratio [1] Indicates efficient partitioning into brain tissue.
Potential Application Treatment of primary or metastatic brain tumors [1] Limited utility for brain tumors [1] Suggests a potential clinical advantage for this compound.

Experimental Protocol: Measuring Drug Distribution

To validate this compound's distribution in the brain and tumors, researchers used a multimodal approach combining Mass Spectrometry Imaging (MSI) with liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1].

MSI Method for Spatial Drug Distribution
  • Objective: To visualize the spatial distribution of this compound within brain and tumor tissues at a microscopic level.
  • Key Steps:
    • Tissue Preparation: Flash-freeze brain and tumor tissues in optimal cutting temperature compound and section them into thin slices (e.g., 10-20 µm thickness) using a cryostat.
    • Matrix Application: Coat the tissue sections with a matrix of α-cyano-4-hydroxycinnamic acid (HCCA) using a automated sprayer.
    • Data Acquisition: Analyze the sections using a MALDI-MSI instrument (e.g., a time-of-flight mass spectrometer). The laser raster is set to a small pixel size (e.g., 100 µm for overview, 10 µm for high-resolution cellular-level data).
    • Data Analysis: Generate ion images based on the specific mass-to-charge ratio of this compound. The signal should be normalized using a co-sprayed internal standard to correct for any variations in matrix application.
LC-MS/MS Method for Quantitative Confirmation
  • Objective: To accurately quantify the absolute concentration of this compound in homogenized brain and tumor tissues.
  • Key Steps:
    • Sample Homogenization: Homogenize weighed pieces of brain/tumor tissue in a buffer solution.
    • Drug Extraction: Extract this compound from the homogenate using a protein precipitation method with an organic solvent.
    • Chromatographic Separation: Inject the supernatant into an LC system fitted with a reverse-phase C18 column to separate this compound from other tissue components.
    • Mass Spectrometric Detection: Use a triple-quadrupole mass spectrometer operating in multiple reaction monitoring mode to detect and quantify this compound based on its unique mass transition.

FAQs & Troubleshooting Guide

Q1: Why can't I detect this compound in my brain tissue samples using my standard LC-MS/MS method?

  • Potential Cause: The method's sensitivity may be insufficient for the expected concentration, or sample preparation may be causing drug loss.
  • Solution:
    • Method Sensitivity: Confirm the Lower Limit of Quantification of your method using spiked calibration standards in blank tissue homogenate. The method used in the cited research was highly sensitive and specific [1].
    • Sample Integrity: Ensure tissues are processed quickly post-collection and stored at -80°C to prevent degradation. Using a stable isotope-labeled internal standard for this compound is crucial for accurate quantification.
    • Cross-Validation: If possible, use the same sample to create an adjacent tissue section for MSI analysis. The MSI can confirm whether the drug is present but undetected by LC-MS/MS due to localized, low concentrations [1].

Q2: Our in vivo model shows limited this compound efficacy in brain tumors. What could be the reason?

  • Potential Cause: The tumor model might be resistant to PARP inhibition through mechanisms other than drug delivery, such as homologous recombination (HR) proficiency.
  • Solution:
    • Model Selection: Ensure your brain tumor model is HR-deficient (e.g., carries a BRCA mutation) to be highly sensitive to PARP inhibitors. The A2780 models used in the distribution study were not HR-deficient, making them unsuitable for efficacy correlation [1].
    • Combination Therapy: Consider combining this compound with other agents that can increase its efficacy.
    • Verify Target Engagement: Use immunohistochemistry to measure markers of PARP inhibition (like γH2AX) in the tumor tissue to confirm the drug is hitting its target.

Q3: How can I visually demonstrate that this compound's distribution is not affected by P-gp?

  • Solution: Use a combination of MSI and immunofluorescence on sequential tissue sections.
    • Experimental Design: Compare this compound distribution in two isogenic tumor models: a parental line and one with confirmed P-gp overexpression (e.g., A2780 vs. A2780P-gp) [1].
    • Visualization: On one section, generate an MSI map of this compound. On the very next tissue section, perform immunofluorescence staining for P-gp.
    • Interpretation: Co-register the images. The results will show a homogeneous distribution of this compound (MSI) regardless of the heterogeneous expression patterns of P-gp (immunofluorescence), providing powerful visual evidence that the drug is not being effluxed [1].

This compound's Distribution Advantage

The diagram below illustrates the key mechanism that allows this compound to achieve higher brain concentrations compared to other PARP inhibitors like olaparib.

G cluster_Olaparib Olaparib (P-gp Substrate) cluster_this compound This compound (Not a P-gp Substrate) Blood Blood Vessel O_Enter Enters BBB Blood->O_Enter P_Enter Enters BBB Blood->P_Enter BBB Blood-Brain Barrier (BBB) Cell (Expresses P-gp Efflux Pump) O_Efflux Recognized & Pumped Out by P-gp BBB->O_Efflux Brain Brain Tissue O_Enter->O_Efflux  Is Effluxed O_Low Low Brain Concentration O_Efflux->O_Low  Results in O_Low->Brain P_Ignore Not Recognized by P-gp P_Enter->P_Ignore  Passes Through P_High High Brain Concentration P_Ignore->P_High  Results in P_High->Brain

References

Pamiparib chemotherapy combination timing

Author: Smolecule Technical Support Team. Date: February 2026

Pamiparib Combination Therapy Protocols

Cancer Type Treatment Setting Combination Partners Timing and Dosing Protocol Clinical Trial Identifier
Advanced Ovarian Cancer [1] Neoadjuvant Paclitaxel, Carboplatin, Bevacizumab This compound (40 mg BID) administered concurrently with chemotherapy for up to 6 cycles prior to surgery [1]. ChiCTR2200059119
Limited-Stage SCLC [2] Consolidation/Maintenance Following concurrent chemoradiotherapy (cCRT) This compound (40 mg BID) started within 2-6 weeks after completion of cCRT. Continued for up to 1 year or until disease progression [2]. NCT05483543
Glioblastoma (Newly Diagnosed) [3] Concurrent with Radiotherapy Radiotherapy (RT) This compound (60 mg BID) administered continuously for 6 weeks along with 6-7 weeks of radiotherapy [3]. NCT03150862
Advanced Solid Tumours [4] Advanced-line Therapy Low-dose Temozolomide (TMZ) This compound (60 mg BID on Days 1-28) + TMZ (60 mg QD on Days 1-7) of a 28-day cycle [4]. NCT03150810
Advanced Solid Tumours [5] Advanced-line Therapy Tislelizumab (Anti-PD-1) This compound (40 mg BID) continuously combined with Tislelizumab (200 mg IV Q3W) [5]. NCT02660034

Rationale and Workflow for Combination Timing

The timing of this compound combinations is strategically designed to leverage synergistic cytotoxicity and synthetic lethality. The core concept is that DNA damage caused by chemotherapy or radiation therapy can be potentiated and sustained by PARP inhibition [2] [3] [4].

The diagram below illustrates the scientific rationale and high-level experimental workflow for establishing these protocols.

G Start Start: Preclinical Rationale A Chemo/Radiation induces DNA damage Start->A B This compound inhibits PARP enzyme Start->B C This compound traps PARP on damaged DNA Start->C D Synergistic effect: Irreparable DNA damage and cell death A->D B->D C->D E Outcome: Translate to Clinical Trial Protocol D->E

Troubleshooting Common Experimental Design Questions

Here are some common challenges and evidence-based guidance for designing experiments with this compound combinations.

  • Problem: Managing Combined Toxicity

    • Evidence-Based Guidance: Myelosuppression is a known risk. In the glioblastoma trial, toxicities like cytopenia were manageable and reversible with dose reductions or interruptions [3]. In the ovarian cancer neoaduajvant study, hematologic toxicities were very common but were "within the expected safety profile," suggesting that proactive monitoring and supportive care are crucial [1]. When designing experiments, incorporate plans for dose modification.
  • Problem: Determining the Optimal Biological Dose

    • Evidence-Based Guidance: The principle of Optimal Biological Dose (OBD) is now favored over the Maximum Tolerated Dose (MTD), especially for targeted therapies like this compound [6]. Recent population PK modeling suggests that for some combinations, doses as low as 20 mg BID may be adequate for full target engagement, which could improve the therapeutic window [7]. Consider exploring a range of doses in preclinical models to find the OBD.
  • Problem: Sequencing for Immune Activation

    • Evidence-Based Guidance: If combining with immunotherapy, concurrent administration is supported by strong rationale. PARP inhibition can increase tumor neoantigen load and upregulate PD-L1; concurrently administering an anti-PD-1 agent like tislelizumab can then block this adaptive resistance mechanism, enhancing antitumor immunity [5]. The clinical efficacy seen in the TNBC cohort supports this concurrent design [5].

References

Pamiparib PARP inhibitor resistance reversal

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of PARPi Resistance

Understanding the resistance mechanisms is the first step in troubleshooting experimental outcomes. The table below summarizes the primary documented mechanisms [1] [2] [3].

Mechanism Description Impact on PARPi Efficacy
HR Restoration [1] [3] Restoration of Homologous Recombination (HR) repair capacity, e.g., via BRCA reversion mutations or epigenetic changes [1]. Reduces synthetic lethality; cancer cells can repair PARPi-induced DSBs.
Replication Fork Protection [1] Stabilization of stalled replication forks, preventing their degradation; involves proteins like RECQL1 [4]. Enables tumor cell survival despite DNA damage.
Drug Efflux Pump Upregulation [2] Increased expression of membrane transporters (e.g., P-gp) that actively export PARPis from the cell [2]. Decreases intracellular drug concentration.
PARP Mutation [3] Mutations in the PARP enzyme's catalytic or drug-binding domain [3]. Reduces PARP trapping efficacy on DNA.
Transcription Factor Activation [3] Upregulation of transcription factors like SOX5, which promotes HR gene expression via YAP1/TEAD [3]. Confers resistance by enhancing DNA repair.

The following diagram illustrates the logical relationships between these core resistance mechanisms and the resulting phenotypic changes.

G PARPi Resistance PARPi Resistance HR Restoration HR Restoration HR Restoration->PARPi Resistance Replication Fork\nProtection Replication Fork Protection Replication Fork\nProtection->PARPi Resistance Drug Efflux Pump\nUpregulation Drug Efflux Pump Upregulation Drug Efflux Pump\nUpregulation->PARPi Resistance PARP Mutation PARP Mutation PARP Mutation->PARPi Resistance Transcription Factor\nActivation Transcription Factor Activation Transcription Factor\nActivation->PARPi Resistance BRCA Reversion BRCA Reversion BRCA Reversion->HR Restoration RECQL1 Overexpression RECQL1 Overexpression RECQL1 Overexpression->Replication Fork\nProtection SOX5 Upregulation SOX5 Upregulation SOX5 Upregulation->Transcription Factor\nActivation P-gp Upregulation P-gp Upregulation P-gp Upregulation->Drug Efflux Pump\nUpregulation

Strategies to Overcome & Reverse Resistance

The most promising strategies involve rational combination therapies. The table below outlines potential targets and the corresponding therapeutic approaches [5] [2] [4].

Target/Pathway Therapeutic Strategy Example Agents Key Experimental Findings
Replication Fork (RECQL1) RECQL1 Inhibition RECQL1-siRNA Sensitized olaparib-resistant ovarian cancer cell lines (ES-2, SKOV-3); high RECQL1 in patients linked to shorter OS [4].
Hippo/YAP Pathway (SOX5) SOX5 Inhibition SOX5-siRNA Synergistic cell death with olaparib in resistant models; suppressed tumor growth in olaparib-resistant xenografts [3].
DNA Damage Response (ATR) ATR Inhibition ATRi Preclinical success in combination with PARPi; exploits replication stress from PARPi; clinical trials ongoing [2] [6].
Angiogenesis & Immune Microenvironment VEGFR Inhibition + PARPi Surufatinib + Pamiparib Phase Ib/II trial (POST-PARPi): 6-month PFS rate of 46.7% in PARP-pretreated, platinum-resistant ovarian cancer [7].
PARP Enzyme Switch or Combine PARPis This compound This compound has improved blood-brain barrier penetration and is 16-fold more potent than olaparib in some BRCA-mutant models [8].

Experimental Protocols for Key Assays

Here are detailed methodologies for key experiments cited in the strategies above.

Protocol 1: Assessing Combination Sensitivity via Cell Viability (MTT) Assay

This protocol is based on research that tested the synergy between SOX5 siRNA and PARP inhibitors [3].

  • 1. Cell Seeding: Seed olaparib-resistant and corresponding parental cells (e.g., 1500-1800 cells/well) in a 96-well plate and incubate overnight.
  • 2. Treatment:
    • Transfection Group: Transfect cells with a target siRNA (e.g., SOX5-siRNA) or a negative control siRNA using an appropriate transfection reagent.
    • Drug Treatment Group: Treat cells with a dilution series of the PARP inhibitor (e.g., Olaparib) alone.
    • Combination Group: Treat siRNA-transfected cells with the same dilution series of the PARP inhibitor.
    • Incubate for 72 hours.
  • 3. Viability Measurement:
    • Add MTT solution (10% of total volume) to each well.
    • Incubate for 4 hours at 37°C to allow formazan crystal formation.
    • Carefully discard the medium and dissolve the formazan crystals in DMSO.
    • Measure the optical density at 540 nm using a microplate reader.
  • 4. Data Analysis:
    • Calculate the half-maximal inhibitory concentration (IC50) for each treatment condition.
    • Use software like CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 2: In Vivo Assessment of Resistance Reversal

This protocol outlines the use of xenograft models to validate findings in vivo [3].

  • 1. Model Establishment: Subcutaneously inoculate immunodeficient mice (e.g., NSG mice) with olaparib-resistant cancer cells to form xenograft tumors.
  • 2. Treatment Groups: Once tumors are palpable, randomize mice into groups (e.g., n=5 per group):
    • Group 1: Control (vehicle)
    • Group 2: PARP inhibitor monotherapy (e.g., olaparib, via oral gavage)
    • Group 3: Target inhibitor (e.g., SOX5 siRNA, likely via localized or nanoparticle delivery)
    • Group 4: Combination therapy (PARPi + Target inhibitor)
  • 3. Monitoring & Analysis:
    • Monitor tumor volume and body weight regularly for the study duration.
    • For mechanistic analysis, harvest tumors at the endpoint.
    • Perform immunohistochemistry (IHC) or western blot on tumor lysates to assess DNA damage markers (e.g., γH2AX), confirming the mechanism of action.

Troubleshooting FAQ for Researchers

  • Q: Our in vitro data shows a compound re-sensitizes cells to this compound, but the effect is not replicated in vivo. What could be the cause?

    • A: Consider pharmacokinetic issues such as poor bioavailability or rapid metabolism of the compound in vivo. Also, evaluate the tumor penetration capability of both agents. This compound has good brain penetration [8], but your combination partner might not.
  • Q: How can we dynamically monitor the development of resistance in models or predict treatment response?

    • A: Circulating tumor DNA (ctDNA) analysis is a powerful tool. A clinical study showed that a decrease in ctDNA concentration (ctDNA pharmacological response) by cycle 3 was associated with significantly longer median PFS (7.82 vs. 3.52 months) [7]. Tracking specific mutations (e.g., BRCA reversion) in ctDNA can also provide early evidence of resistance.
  • Q: What are the critical biomarkers to assess when investigating PARPi resistance reversal?

    • A:
      • Functional HR Status: RAD51 foci formation assay is a gold standard for functional HR capacity.
      • DNA Damage: Immunostaining for γH2AX (marks DNA double-strand breaks) is crucial to confirm that the combination therapy successfully induces irreparable DNA damage.
      • Target Engagement: Verify knockdown or inhibition of your intended target (e.g., SOX5 or RECQL1 protein levels via western blot).

References

Analytical Method: Quantifying Pamiparib with LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

What is the most sensitive and validated method for determining total and unbound pamiparib concentrations in human plasma and brain tumor tissue?

A reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) method has been developed and fully validated for this purpose [1].

  • Key Applications: Determining total and unbound this compound concentrations in human plasma and brain tumor tissue [1].
  • Sample Preparation: Plasma and tissue homogenate samples are prepared using methanol protein precipitation [1].
  • Chromatography: A Waters BEH C18 column is used with a gradient elution consisting of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile) at a flow rate of 0.25 mL/min [1].
  • Detection: The analytes are monitored using multiple reaction monitoring (MRM) under positive electrospray ionization. The specific MS transitions are m/z 299.0 → 133.0 for this compound and m/z 303.0 → 134.9 for the internal standard, [13C2,15N2]this compound [1].

The table below summarizes the key validation parameters for this method:

Validation Parameter Details
Linear Range 0.5–1000 nM in plasma [1]
Lower Limit of Quantitation (LLOQ) 0.5 nM in plasma or tissue homogenate [1]
Precision & Accuracy Intra- and inter-day values within generally accepted bioanalytical criteria [1]
Stability Stable in plasma at −80°C for at least 6 months [1]

This workflow diagrams the entire process from sample collection to data analysis:

pamiparib_workflow start Sample Collection (Human Plasma or Brain Tumor Tissue) step1 Homogenize Tissue in PBS (if applicable) start->step1 step2 Protein Precipitation with Methanol step1->step2 step3 LC Separation Waters BEH C18 Column Gradient Elution (0.25 mL/min) step2->step3 step4 MS/MS Detection Positive ESI Mode MRM: m/z 299.0→133.0 step3->step4 step5 Data Analysis Quantification via Internal Standard step4->step5 end Report Concentration (Total & Unbound) step5->end

Population Pharmacokinetics & Dosing Considerations

How can population pharmacokinetic (PopPK) modeling inform this compound dosing?

A PopPK model has characterized the plasma concentration-time profiles of total and unbound this compound in glioblastoma patients, identifying key sources of variability [2].

  • Structural Model: A one-compartment model with first-order absorption and elimination best describes the total and unbound this compound plasma concentrations following oral administration [2].
  • Significant Covariates: Creatinine clearance significantly impacts the apparent volume of distribution (V/F), and age is a significant covariate on apparent clearance (CL/F) [2].
  • Dosing Optimization: Model simulations suggest that doses as low as 20 mg twice daily (BID) may be adequate for therapeutic effects in a general patient population, supporting further investigation into dose reduction to optimize the benefit-to-risk ratio [2].

The table below shows the population estimates for key pharmacokinetic parameters:

Pharmacokinetic Parameter Population Estimate
Absorption Rate Constant (Ka) 1.58 h⁻¹ [2]
Apparent Clearance (CL/F) 2.59 L/h [2]
Apparent Volume of Distribution (V/F) 44 L [2]
Unbound Fraction (fu) 0.041 [2]

This diagram visualizes the structural PopPK model and the identified covariates:

popPK_model Dose Oral Dose Central Central Compartment (Plasma) C = A/V Dose->Central Ka 1.58 h⁻¹ Elimination Elimination CL/F Central->Elimination CL/F 2.59 L/h Covariate_CL Age ↓ CL/F Covariate_CL->Elimination Covariate_V Creatinine Clearance ↓ V/F Covariate_V->Central

Clinical Application & Drug Interactions

What are the key parameters to monitor in patients receiving this compound, especially in combination therapies?

Clinical trials provide insights into safety, efficacy, and important drug interactions that inform laboratory monitoring.

  • Combination Therapy Efficacy & Safety: A phase Ib/II study combining this compound with radiotherapy and/or temozolomide in glioblastoma patients demonstrated the regimen was tolerable. The most common treatment-emergent adverse events were fatigue and nausea. Myelosuppression was manageable with dose reductions or interruptions [3].
  • Critical Drug-Drug Interactions:
    • CYP3A Inducers: Coadministration with the strong inducer rifampin reduced this compound's AUC by 38-43%. Dose modifications should be considered when this compound is used with strong CYP3A inducers [4].
    • CYP3A Inhibitors: Coadministration with the strong inhibitor itraconazole did not significantly affect this compound's exposure. No dose adjustments are deemed necessary with CYP3A inhibitors [4].

Troubleshooting FAQs

1. Our lab is developing an LC-MS/MS method for multiple PARP inhibitors. What is a suitable LLOQ for this compound in human plasma? For monitoring therapeutic levels, an LLOQ of 0.5 nM (or approximately 0.15 ng/mL) has been validated and is highly sensitive [1]. Another method for simultaneously quantifying four PARP inhibitors achieved an LLOQ of 50 ng/mL for this compound, which may be sufficient for certain applications but is less sensitive [5].

2. What is the recommended storage condition for plasma samples containing this compound before analysis? Frozen plasma samples should be stored at -80°C [1]. This compound has been shown to be stable under these conditions for at least 6 months [1].

3. Does renal function impact this compound pharmacokinetics? Yes. Population PK analysis identified that creatinine clearance is a significant covariate on the apparent volume of distribution (V/F) of this compound [2]. This suggests that monitoring renal function is prudent in patients.

References

Pamiparib vs olaparib efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Pamiparib vs Olaparib: Data Comparison

The table below summarizes the available comparative data on this compound and olaparib.

Aspect This compound Olaparib Notes / Source
Preclinical Potency (Cell Viability) 16-fold more potent than olaparib in a BRCA1-mutated xenograft model [1] [2] Used as baseline for comparison [1] [2] Study in MDA-MB-436 breast cancer xenograft model [1]
Blood-Brain Barrier (BBB) Penetration Improved penetration; not a substrate for P-gp/BCRP efflux pumps [1] Limited penetration; substrate for P-gp and BCRP efflux pumps [1] Superior BBB penetration is a key differentiator for this compound [1]
Key Clinical Efficacy (ORR in EOC) 41.2% in patients with epithelial ovarian cancer (EOC) [3] Significant PFS benefit in ROC with gBRCA mutation [4] This compound data from a Phase 1b expansion cohort [3]; Olaparib data from a network meta-analysis of multiple RCTs [4]
Recommended Phase 2 Dose (RP2D) 60 mg twice daily (BID) [3] Information not specified in search results -
Common Adverse Events (AEs) Nausea (69.3%), Fatigue (48.5%), Anaemia (35.6%) [3] Increased grade 3-4 AEs vs. placebo [4] This compound AEs were generally manageable [3]

Detailed Experimental Data and Protocols

For your experimental design and analysis, here is a deeper dive into the methodologies behind the key data.

Preclinical Studies and Protocols
  • Potency and Efficacy (Xenograft Model)
    • Model Used: BRCA1 mutated MDA-MB-436 breast cancer cell line grown as xenografts in mice [1].
    • Intervention: Mice were treated with either this compound or olaparib.
    • Measurement: The study compared the dose required by each drug to achieve tumor growth inhibition, concluding that this compound was 16-fold more potent than olaparib in this specific model [1] [2].
  • Blood-Brain Barrier Penetration
    • Method: The ability of this compound to cross the BBB was assessed in mice. Researchers measured the concentration of the drug in brain tissue following oral administration [1].
    • Key Finding: A dose as low as 3 mg/kg of this compound was sufficient to inhibit PARylation (a marker of target engagement) in brain tumor tissues. This is attributed to this compound not being a substrate for the P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux pumps, which actively transport many other PARP inhibitors, like olaparib, out of the brain [1].
Clinical Studies and Protocols
  • This compound Phase 1 Trial
    • Study Design: This was a first-in-human, open-label, dose-escalation, and dose-expansion study (NCT02361723) [3].
    • Patient Population: The trial enrolled adults with advanced or metastatic solid tumors. The efficacy-evaluable population for epithelial ovarian cancer (EOC) consisted of 51 patients [3].
    • Dosing: During the dose-escalation phase, a twice-daily (BID) regimen was tested, and the Recommended Phase 2 Dose (RP2D) was established as 60 mg BID. The Maximum Tolerated Dose (MTD) was 80 mg BID [3].
    • Efficacy Outcome: In the EOC-evaluable population, the Objective Response Rate (ORR) was 41.2% (95% CI, 27.6–55.8%) [3].
  • Olaparib Clinical Data
    • Source: A Bayesian network meta-analysis (NMA) of randomized controlled trials (RCTs) for PARP inhibitors in platinum-sensitive recurrent ovarian cancer [4].
    • Efficacy Outcome: The analysis demonstrated that olaparib, along with niraparib, showed a significant overall survival (OS) benefit in patients with germline BRCA mutations, reducing the risk of death by 31% compared to placebo [4].

PARP Inhibitor Mechanism of Action

The following diagram illustrates the core mechanism of synthetic lethality that underpins the efficacy of both this compound and olaparib in BRCA-deficient cells.

Start DNA Single-Strand Break (SSB) PARP PARP Enzyme Recognizes and Repairs SSB Start->PARP SSB_Repaired SSB Repaired Cell Survival PARP->SSB_Repaired PARPi PARP Inhibitor (e.g., this compound, Olaparib) Blocks PARP Activity PARPi->PARP Blocks Collapse Replication Fork Collapses into Double-Strand Break (DSB) PARPi->Collapse Lethality Synthetic Lethality Accumulated DNA Damage → Cell Death PARPi->Lethality HR Homologous Recombination (HR) Repairs DSB Collapse->HR DSB_Repaired DSB Repaired Cell Survival HR->DSB_Repaired BRCA BRCA1/2 Mutation HR Pathway Deficient BRCA->HR Inactivates BRCA->Lethality

Interpretation of Current Evidence

  • The "16-fold more potent" finding is from a specific preclinical model and must be interpreted with caution. It does not guarantee superior efficacy in human patients, as clinical outcomes are influenced by many other factors, including pharmacokinetics, toxicity profiles, and the tumor microenvironment [1].
  • This compound's enhanced BBB penetration is a significant differentiator supported by solid mechanistic data. This property makes it a strong candidate for investigating therapeutic efficacy in cancers with brain metastases or primary brain tumors, particularly in combination with Temozolomide [1].
  • Direct cross-trial comparisons of clinical efficacy (e.g., ORR) are unreliable. The reported ORR for this compound (41.2%) comes from an early-phase trial in a specific population [3], while olaparib data is derived from later-phase trials and a network meta-analysis [4]. Head-to-head clinical trials would be required for a definitive efficacy comparison.

References

PARP Inhibitors Comparison: Pamiparib vs. Niraparib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key characteristics of pamiparib and niraparib based on available data.

Feature This compound Niraparib
PARP1/2 Inhibition Potent and selective inhibitor of PARP1 and PARP2 [1] Inhibits PARP1 and PARP2 [2]
Reported PARP Trapping Demonstrates DNA trapping activity [1] [3] More potent than olaparib in trapping PARP in cellular assays [2]
Blood-Brain Barrier (BBB) Penetration Good penetration; not a substrate for P-gp or BCRP efflux pumps [1] [3] Crosses the BBB with good sustainability [2]
Key Differentiating Features Preclinical data shows synergy with temozolomide, especially in brain tumor models [1] High volume of distribution and tumor concentration (3.3x higher in tumor than plasma in mice) [2]

Guide to PARP Trapping Assay Protocols

PARP trapping is a key mechanism of action measured by specific biochemical assays. The workflow below outlines the general principles of a fluorescence polarization (FP)-based trapping assay.

G Start Start Assay Step1 Incubate PARP enzyme with fluorescent DNA probe Start->Step1 Step1b Pre-incubate PARP enzyme, DNA probe, and inhibitor Start->Step1b Step2 Add NAD+ to initiate PARylation reaction Step1->Step2 Step3 PARP detaches from DNA due to auto-PARylation Step2->Step3 Step4 Measure Low Fluorescence Polarization (FP) Step3->Step4 AssayEnd No Trapping Step4->AssayEnd Step2b Add NAD+ Step1b->Step2b Step3b Inhibitor prevents PARylation and PARP remains trapped on DNA Step2b->Step3b Step4b Measure High Fluorescence Polarization (FP) Step3b->Step4b AssayEndb Trapping Identified Step4b->AssayEndb

Experimental Protocol Details:

  • Principle: This homogeneous assay measures a compound's ability to trap PARP enzymes onto a damaged DNA probe [4]. The trapped PARP-DNA complex rotates slowly, yielding a high FP signal. Untrapped PARP is auto-PARylated and detaches, leaving the fast-rotating DNA probe to give a low FP signal [4].
  • Procedure: The researcher incubates purified PARP1 or PARP2 with a specific fluorescently-labeled DNA probe and the test compound. NAD+ is added to initiate the PARylation reaction. After incubation, the FP signal is measured. A higher FP signal indicates successful PARP trapping [4].
  • Application: This method is suitable for high-throughput screening to compare the trapping efficiency of different inhibitors like this compound and niraparib [4].

Interpretation of Available Data and Next Steps

  • This compound's Profile: One study confirmed its trapping activity using an FP-based method [1], and its good BBB penetration makes it a candidate for treating brain tumors [1] [3].
  • Niraparib's Profile: It demonstrates stronger PARP trapping than olaparib in cellular assays [2] and achieves higher tumor-to-plasma concentration ratios in preclinical models [2].
  • Critical Data Gap: The search results lack a direct, quantitative comparison of their PARP trapping potency (e.g., EC50 values) from the same experimental system, which is essential for a definitive comparison guide.

To obtain the missing direct comparison, you may consider these steps:

  • Search specialized journals for original research articles that perform head-to-head biochemical assays of PARP inhibitors.
  • Review scientific conference abstracts where such comparative data is often presented.
  • Contact the manufacturers of these drugs to inquire about internal preclinical data that may not be fully published.

References

Pamiparib tumor distribution vs olaparib

Author: Smolecule Technical Support Team. Date: February 2026

Comparison at a Glance

Feature Pamiparib Olaparib
P-gp Substrate Not a substrate; not affected by P-gp efflux pump [1] [2]. Substrate; affected by P-gp, leading to reduced intracellular accumulation and potential resistance [1] [3].
Tumor Distribution Homogeneous distribution in tumor tissue, unaffected by P-gp overexpression or metabolic heterogeneity [1]. Heterogeneous distribution; significantly reduced penetration in tumors overexpressing P-gp [1] [3].
BBB Penetration & Brain Exposure Excellent penetration; not a P-gp substrate allows for higher brain concentrations [1] [2] [4]. Limited penetration; P-gp efflux at the BBB restricts delivery to the brain [1] [2].
Quantitative Tumor Concentration (LC-MS/MS) Significantly higher concentrations in tumor and brain tissue in mouse models [1]. Lower concentrations detected in tumor and brain tissue in mouse models [1].
Mass Spectrometry Imaging (MSI) Clearly detectable and evenly distributed in tumor sections [1]. Undetectable by MSI in some tumor models, despite comparable analytical method sensitivity [1].
Key Distribution Advantage Overcomes drug resistance due to P-gp overexpression and is promising for treating primary or metastatic brain tumors [1] [5] [2]. Tumor distribution can be compromised by a common resistance mechanism (P-gp overexpression) [1].

Experimental Evidence and Methodologies

The data in the comparison table is supported by several key studies that used advanced techniques to visualize and quantify drug distribution.

  • Spatial Distribution Analysis with Mass Spectrometry Imaging (MSI): A 2024 study used MSI to visualize the distribution of this compound and olaparib in ovarian cancer models at a pixel size as fine as 10μm. The results directly showed that This compound was evenly distributed in both wild-type tumors and those engineered to overexpress P-gp. In contrast, olaparib was undetectable by MSI in any of the analyzed tumors, even though the method was sensitive enough to detect both drugs equally [1].
  • Quantitative Confirmation with LC-MS/MS: The same study used LC-MS/MS, the gold standard for pharmacokinetic analysis, to measure total drug concentrations in tumor homogenates. This confirmed a significant difference in tumor penetration between the two drugs, with this compound reaching higher concentrations. No difference in this compound concentration was found between wild-type and P-gp overexpressing tumors, providing further evidence that it is not a P-gp substrate [1].
  • Brain Penetration Studies: Preclinical research has highlighted this compound's superior blood-brain barrier (BBB) penetration. Unlike olaparib and other early-generation PARP inhibitors, This compound is not a substrate for P-gp or BCRP (another efflux pump at the BBB). This property allows it to achieve much higher concentrations in the brain, making it a candidate for treating glioblastoma and brain metastases [2]. A phase Ib/II clinical trial in glioblastoma patients confirmed that the combination of this compound with radiotherapy and/or temozolomide was tolerable and showed antitumor activity [5].

Experimental Protocols for Key Assays

For researchers looking to replicate or understand these findings, here are the core methodologies used in the cited studies.

  • Mass Spectrometry Imaging (MSI) Workflow [1]:

    • Tissue Preparation: Flash-freeze tumor tissue and cryo-section into thin slices (e.g., 10-12 μm thickness).
    • Matrix Application: Apply a matrix (e.g., α-cyano-4-hydroxycinnamic acid or inorganic nanoparticles) uniformly to the tissue section to assist desorption/ionization.
    • Data Acquisition: Use a MALDI ion source with a fine laser diameter to raster across the tissue, collecting mass spectra at each pixel (e.g., 100 μm or 10 μm resolution).
    • Data Normalization & Quantification: Normalize the drug ion signal using a deuterated internal standard (e.g., this compound-D7) spotted onto the same tissue section to account for ion suppression and recovery variability. Generate quantitative images using a calibration curve.
  • Cell-Based PARP Activity Assay [6]:

    • Cell Treatment & Drug Washout: Expose cells (e.g., IGROV-1 ovarian cancer cells) to the PARP inhibitor (1 μM) for 1 hour. Remove the drug by washing with PBS and incubate in a drug-free medium for varying durations (0-72 hours).
    • PARP Activation & Detection: Harvest cells and permeabilize them. Activate PARP enzymes by adding NAD+ substrate and double-stranded DNA oligonucleotides.
    • Immunological Detection: Use a primary anti-PAR antibody (e.g., 10H) and a secondary HRP-conjugated antibody to detect the formation of poly(ADP-ribose) (PAR) chains, the product of PARP activity.
    • Data Analysis: Measure PAR levels chemiluminescently and calculate the percentage of PARP activity relative to untreated control cells to determine the durability of inhibition.

Underlying Mechanisms and Signaling Pathways

The following diagram illustrates the key cellular mechanism that differentiates this compound from olaparib, leading to their distinct tumor distribution profiles.

G Key Mechanism Differentiating this compound and Olaparib Tumor Distribution Pgp P-glycoprotein (P-gp) Efflux Pump Olaparib Olaparib Pgp->Olaparib  Actively pumped out Olaparib->Pgp Substrate of TumorCell Tumor Cell Olaparib->TumorCell Limited entry This compound This compound This compound->TumorCell Free entry & retention Effect1 Reduced intracellular concentration TumorCell->Effect1 Leads to Effect2 Homogeneous distribution & sustained concentration TumorCell->Effect2 Leads to

Key Implications for Research and Development

The distinct distribution profiles of this compound and olaparib have direct implications for their clinical application and the design of future studies.

  • Overcoming P-gp Mediated Resistance: The ability of this compound to bypass P-gp efflux makes it a promising candidate for treating tumors that have developed, or are at risk of developing, resistance due to this mechanism. This could be particularly relevant in a sequential therapy setting after progression on other PARP inhibitors like olaparib [1].
  • Potential in Brain Tumors: this compound's excellent brain penetration positions it as a key agent for primary brain cancers (e.g., glioblastoma) and cancers with a high propensity for brain metastasis. Clinical trials are already exploring its use in these settings [5] [2].
  • Consideration for Drug Design: The case of this compound versus olaparib highlights that potency in enzymatic assays does not always predict in vivo efficacy. Drug distribution and the ability to evade efflux transporters are critical parameters that should be optimized early in the drug discovery process.

References

Pamiparib vs. Other PARP Inhibitors: P-gp Efflux & Distribution

Author: Smolecule Technical Support Team. Date: February 2026

PARP Inhibitor P-gp Substrate? Key Experimental Evidence on Distribution & Resistance Primary Source of Evidence

| Pamiparib | No | - Homogeneous tumor distribution in P-gp overexpressing ovarian cancer models (A2780P-gp) shown via Mass Spectrometry Imaging (MSI). [1]

  • Not affected by P-gp overexpression; total drug concentration in tumors was consistent between P-gp overexpressing and wild-type models. [1]
  • Significantly higher brain penetration in mice compared to olaparib. [1] [2] | Preclinical in vivo studies (2020, 2024) [1] [2] | | Olaparib | Yes | - Undetectable in tumor tissue by MSI in P-gp overexpressing models, despite analytical method sensitivity. [1]
  • Confirmed lower tumor concentration than this compound via LC-MS/MS in same models. [1]
  • Brain penetration limited by P-gp. [1] [2] | Preclinical in vivo studies (2020, 2024) [1] [2] | | Other PARPis (e.g., Olaparib, Rucaparib, Talazoparib, Veliparib) | Yes (Multiple) | - P-gp and BCRP efflux pumps at the blood-brain barrier are known to limit brain penetration for olaparib, rucaparib, talazoparib, and veliparib. [2] | Preclinical review (2020) [2] |

Experimental Methodologies for Key Findings

The comparative data is supported by robust and detailed experimental protocols.

  • Mass Spectrometry Imaging (MSI) for Spatial Drug Distribution

    • Objective: To visualize and compare the distribution of this compound and olaparib within tumor tissues while preserving spatial information. [1]
    • Methodology: Tumor tissues from mouse models (A2780 wild-type and A2780P-gp) were analyzed. The drugs were visualized using α-cyano-4-hydroxycinnamic acid (HCCA) as a matrix. The laser diameter allowed for high-resolution images with a pixel size of 10 μm, enabling detailed analysis of drug penetration and correlation with histological features. [1]
    • Validation: The MSI findings were confirmed by quantitative LC-MS/MS analysis, the gold standard for pharmacokinetic studies, which verified the significant difference in total tumor concentration between the two drugs. [1]
  • Blood-Brain Barrier (BBB) Penetration Study

    • Objective: To evaluate and compare the brain tissue distribution of this compound and olaparib. [1]
    • Methodology: Mice were treated with the drugs, and concentrations in brain tissue and plasma were measured. The brain/plasma ratio was calculated to assess penetration efficiency. [1]
    • Result: this compound reached significantly higher concentrations in the brain and had a more favorable brain/plasma ratio than olaparib. [1]

Mechanism of P-gp Mediated Resistance and this compound's Advantage

The following diagram illustrates the crucial mechanism where this compound's unique property allows it to bypass P-gp mediated resistance, a common challenge with other PARP inhibitors.

G cluster_bbb Blood-Brain Barrier / Tumor Microenvironment Blood Blood Vessel PARPi_General Other PARP Inhibitors (e.g., Olaparib) Blood->PARPi_General  Delivery PARPi_this compound This compound Blood->PARPi_this compound  Delivery Pgp P-gp Efflux Pump Pgp->PARPi_this compound  Not a Substrate Tumor Tumor Cell PARPi_General->Pgp  Recognized & Pumped Out Resistance Limited Drug Distribution ↓ Intratumoral Concentration ↓ Efficacy / Resistance PARPi_General->Resistance PARPi_this compound->Tumor  Passive Diffusion Efficacy Sustained Drug Distribution ↑ Intratumoral & Brain Concentration ↑ Antitumor Effect PARPi_this compound->Efficacy

Research Implications and Clinical Relevance

The data indicating that this compound is not a P-gp substrate has direct and important implications for cancer research and therapy development.

  • Overcoming a Key Resistance Mechanism: Overexpression of P-gp is a recognized mechanism of resistance to several chemotherapeutics and, as evidence shows, to other PARP inhibitors like olaparib. [1] [3] this compound's ability to maintain its distribution in such environments suggests it could be effective in tumors that have developed resistance to earlier-generation PARP inhibitors via this pathway. [1]
  • Potential for Treating Brain Tumors or Metastases: The improved brain penetration, demonstrated by higher concentrations in brain tissue, provides a strong rationale for investigating this compound in primary brain tumors (e.g., glioblastoma, as seen in a clinical trial [4]) or cancers with a high propensity for brain metastasis. [1] [2]
  • Consideration for Combination Therapies: When designing combination regimens, using an agent like this compound that is not vulnerable to P-gp efflux could ensure consistent intratumoral drug levels, potentially improving the synergy and efficacy of the combination. [2]

References

Blood-Brain Barrier Penetration: Pamiparib vs. Olaparib

Author: Smolecule Technical Support Team. Date: February 2026

Feature Pamiparib Olaparib
BBB Penetration Improved penetration in preclinical models; not a P-glycoprotein substrate [1] [2]. Poor penetration; restricted by P-glycoprotein efflux [3].
Key Preclinical Evidence Oral dose as low as 3 mg/kg sufficient to abrogate PARylation in mouse brain tumor tissues [1] [4]. In healthy non-human primates, brain concentrations were very low (~11-12 ng/g), largely representing drug in blood vessels rather than brain tissue [3].
Quantitative Measure (Kp, uu, brain) Information not explicitly available in search results. 0.026 (mean in healthy non-human primates) [3].
Clinical Relevance Designed for brain tumor treatment; clinical trials ongoing in glioblastoma [1] [5]. Limited efficacy for CNS tumors due to poor penetration; development challenges noted [6].

Experimental Evidence and Protocols

The comparative data is supported by several key preclinical studies with detailed methodologies.

This compound: Demonstrating Brain Penetration and Efficacy
  • Study Objective: To evaluate the brain penetration and anti-tumor efficacy of this compound in mouse models of brain tumors [1].
  • Experimental Models:
    • BBB Penetration: Healthy mice and mouse models with intracranial tumors.
    • Efficacy: SCLC-derived, temozolomide (TMZ)-resistant H209 intracranial xenograft model.
  • Key Protocols and Findings:
    • Pharmacodynamic Assessment: Mice were administered this compound orally. Brain tumor tissues were analyzed for PARylation levels (a marker of PARP activity). A dose as low as 3 mg/kg was sufficient to significantly reduce PARylation, demonstrating target engagement in the brain [1].
    • Efficacy Study: Mice with established intracranial H209 tumors were treated with this compound, TMZ, or a combination. The combination of this compound with TMZ showed significant tumor growth inhibition and prolonged survival compared to either agent alone, proving that sufficient drug levels reached the brain to exert a therapeutic effect [1].
Olaparib and Niraparib: A Comparative Imaging Study

A 2025 multimodal imaging study provides direct, quantitative evidence of olaparib's limited brain penetration [3].

  • Study Objective: To compare the brain penetration and spatial distribution of niraparib and olaparib.
  • Experimental Models: Healthy Rhesus macaques (non-human primates) and mouse models of brain metastasis.
  • Key Protocols and Findings:
    • LC-MS/MS Bioanalysis: Animals were dosed, and concentrations of each drug in plasma, cerebrospinal fluid (CSF), and whole brain homogenate were measured using liquid chromatography with tandem mass spectrometry (LC-MS/MS).
    • MALDI MSI Spatial Quantification: Matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI MSI) was used to visualize the spatial distribution of the drugs within coronal brain sections.
    • Results: The study found that olaparib concentrations in the brain homogenate of healthy primates were very low (11-12 ng/g), with a mean unbound brain-to-plasma partition coefficient (Kp, uu, brain) of 0.026. This value is near the theoretical minimum, indicating that the measured drug was primarily from blood within the brain's vasculature, not from brain tissue itself. Furthermore, MALDI MSI could not detect olaparib in any brain region, as its concentration was below the detection limit [3].

Mechanism of Differential BBB Penetration

The diagram below illustrates the key biological mechanism that explains the difference in brain penetration between the two drugs.

BBB_Penetration Mechanism of PARP Inhibitor Transport at the Blood-Brain Barrier cluster_bbb Blood-Brain Barrier (BBB) Endothelial Cell Blood Blood This compound This compound Blood->this compound Passive Diffusion Olaparib Olaparib Blood->Olaparib Passive Diffusion Brain Brain Pgp P-glycoprotein (P-gp) Efflux Transporter Pgp->Olaparib Actively Pumped Out This compound->Brain Accumulates Olaparib->Pgp Substrate

As shown, this compound's ability to bypass the P-glycoprotein efflux pump is a critical factor enabling its improved accumulation in brain tissue compared to olaparib [1] [2].

Interpretation and Research Implications

For researchers, the superior BBB penetration of this compound presents a clear strategic rationale for its development in primary and metastatic brain cancers, a setting where olaparib has inherent limitations.

Clinical trials are already capitalizing on this property. A Phase Ib/II study (NCT03150862) has evaluated this compound in combination with radiotherapy and/or temozolomide in both newly diagnosed and recurrent glioblastoma patients. The study reported that the combinations were tolerable and showed promising antitumor activity, providing clinical corroboration for the preclinical data [5].

References

Pamiparib clinical trial outcomes vs standard care

Author: Smolecule Technical Support Team. Date: February 2026

Pamiparib Clinical Trial Outcomes Overview

Cancer Type / Condition Trial Phase / Identifier Intervention / Comparator Key Efficacy Outcomes Key Safety Outcomes

| Gastric Cancer (Maintenance Therapy) | Phase 2 (NCT03427814) [1] | This compound vs. Placebo (after response to 1st-line platinum chemo) [1] | PFS: 3.7 mo (this compound) vs. 2.1 mo (Placebo); HR=0.8, p=0.1428 (NS) OS: 10.2 mo (this compound) vs. 12.0 mo (Placebo) [1] | TEAEs leading to discontinuation: 11.3% (this compound) vs. 3.1% (Placebo) [1] | | Glioblastoma (Newly Diagnosed, MGMT unmethylated) | Phase 1b/2 (NCT03150862) [2] | This compound + RT This compound + RT + TMZ [2] | Disease Control Rate: 67.9% ORR: 11.3% Median OS: 12.8 months [2] | Grade ≥3 TEAEs: 55.0% (this compound+RT) & 44.4% (this compound+RT+TMZ) [2] | | Advanced Solid Tumors (Previously Treated) | Phase 1 (Dose-Expansion) [3] | This compound + Tislelizumab (anti-PD-1) [3] | ORR: 20.0% (overall) ORR in TNBC: 47.4% Median DoR: 17.1 months [3] | Grade ≥3 TEAEs: 61.7% Serious TEAEs: 50.0% [3] | | Advanced Ovarian Cancer (Newly Diagnosed, Neoadjuvant) | Phase 2 (ChiCTR2200059119) [4] | This compound + Chemo + Bevacizumab [4] | R0 Resection Rate: 100% (24/24 patients undergoing surgery) CRS 3 Rate: 34.8% [4] | Common Grade 3/4 AEs: Neutropenia (72.4%), Leukopenia (58.6%), Anemia (27.6%), Thrombocytopenia (24.1%) [4] |

Abbreviations: chemo, chemotherapy; CRS, Chemotherapy Response Score; DoR, Duration of Response; HR, Hazard Ratio; NS, Not Statistically Significant; ORR, Objective Response Rate; OS, Overall Survival; PFS, Progression-Free Survival; RT, Radiotherapy; TEAE, Treatment-Emergent Adverse Event; TMZ, Temozolomide; TNBC, Triple-Negative Breast Cancer.

Detailed Experimental Protocols

To help you evaluate the quality of the data, here is a detailed look at the methodologies used in the key trials.

PARALLEL-303: Gastric Cancer Maintenance Therapy (Phase 2)
  • Objective: To compare the efficacy and safety of this compound versus placebo as maintenance therapy in patients with inoperable locally advanced or metastatic gastric cancer that responded to first-line platinum-based chemotherapy [1].
  • Study Design: Double-blind, randomized, placebo-controlled, global phase 2 study (NCT03427814) [1].
  • Patient Population: 136 patients with HER2-negative gastric cancer who had a complete or partial response to first-line platinum chemotherapy. Patients were randomized 1:1 to this compound or placebo [1].
  • Intervention: this compound 60 mg orally twice daily or matching placebo. Treatment continued until disease progression, unacceptable toxicity, or other discontinuation criteria were met [1].
  • Endpoints Assessment:
    • Primary: Progression-Free Survival (PFS) assessed by investigators per RECIST v1.1 via tumor imaging every 8 weeks [1].
    • Secondary: Overall Survival (OS), safety (incidence and severity of adverse events graded per NCI-CTCAE v4.03) [1].
Study BGB-290-104: Glioblastoma Combination Therapy (Phase 1b/2)
  • Objective: To investigate the tolerability, safety, and efficacy of this compound combined with radiotherapy (RT) and/or temozolomide (TMZ) in patients with newly diagnosed or recurrent glioblastoma (NCT03150862) [2].
  • Study Design: Open-label, multicenter, multiple-dose, dose-escalation and expansion study [2].
  • Patient Population: Patients aged ≥18 with histologically confirmed glioblastoma (WHO Grade IV), ECOG PS 0-1. Separate arms for treatment-naïve (MGMT unmethylated) and recurrent disease [2].
  • Intervention:
    • Arm A: this compound (60 mg BID) concurrently with RT for 6-7 weeks.
    • Arm B: this compound + RT + low-dose TMZ.
    • Arm C (recurrent): this compound (60 mg BID) + low-dose TMZ in 28-day cycles [2].
  • Endpoints Assessment:
    • Primary: Safety and tolerability, including dose-limiting toxicities (DLTs) in phase 1b and Recommended Phase 2 Dose (RP2D).
    • Efficacy: Tumor response assessed via MRI per RANO criteria, Overall Survival (OS) [2].

This compound's Preclinical and Mechanistic Profile

Understanding this compound's underlying properties helps contextualize its clinical application, especially in challenging environments like the brain.

  • Potency and Selectivity: this compound is a potent and selective small-molecule inhibitor of PARP1 and PARP2 enzymes. Preclinical data suggests it is 16-fold more potent than olaparib in a BRCA-mutated xenograft model [5].
  • Blood-Brain Barrier (BBB) Penetration: A key differentiator for this compound is its improved penetration across the BBB compared to some other PARP inhibitors. It is not a substrate for P-glycoprotein (P-gp) efflux pumps, facilitating its delivery into the brain [5] [2]. This property provides a strong rationale for its investigation in glioblastoma [2].
  • Synergy with DNA-Damaging Agents: this compound demonstrates strong anti-tumor synergy with temozolomide (TMZ) in preclinical models, including TMZ-resistant intracranial xenografts [5]. It also enhances the effects of radiation therapy (RT) by increasing unrepaired DNA double-strand breaks in tumor cells [2].

The following diagram illustrates the core mechanism of action of PARP inhibitors like this compound and their synergy with other therapies.

G DNA_Damage Chemo/Radiation Causes DNA Damage PARP_Activation PARP Enzyme Binds to Repair DNA DNA_Damage->PARP_Activation Stalled Replication Fork PARP_Trapped This compound Traps PARP-DNA Complex PARP_Activation->PARP_Trapped This compound Inhibition SSB_to_DSB Single-Strand Break (SSB) Converts to Double-Strand Break (DSB) PARP_Trapped->SSB_to_DSB Collapse of Replication Fork HR_Repair HR Repair Pathway (e.g., via BRCA1/2) SSB_to_DSB->HR_Repair Cellular Reliance on HR Repair HR_Deficient HR-Deficient Tumor Cell (e.g., BRCA mutation) Synthetic_Lethality Synthetic Lethality & Tumor Cell Death HR_Repair->Synthetic_Lethality Functional HR Prevents Collapse HR_Deficient->Synthetic_Lethality Defective HR Fails to Repair DSB

Critical Analysis for Researchers

  • Gastric Cancer Context: The phase 2 results in gastric cancer highlight a critical challenge. While PFS numerically favored this compound, the lack of statistical significance and the OS data indicate that, as a single-agent maintenance therapy, it did not demonstrate a clear superiority over placebo in an unselected population [1]. This contrasts with its approved use in China for ovarian cancer [4].
  • Combination Strategies Show Promise: The most compelling data for this compound comes from combination approaches. The high rates of R0 resection in ovarian cancer when added to neoadjuvant chemo/bevacizumab [4], and the disease control in hard-to-treat glioblastoma when combined with RT/TMZ [2], point towards its potential role in sensitizing tumors to established DNA-damaging treatments.
  • Immuno-Oncology Potential: The combination of this compound with the PD-1 inhibitor tislelizumab showed a variable but notable response rate (20% overall, 47.4% in a TNBC cohort) [3]. This supports the preclinical rationale that PARP inhibition can modulate the tumor microenvironment and synergize with immunotherapy, a key area of ongoing research.
  • Identifying predictive biomarkers (e.g., HRD, BRCA status) to select responsive patients.
  • Leveraging its unique BBB penetration for primary or metastatic brain tumors.
  • Optimizing combination regimens with chemotherapy, radiation, and immunotherapy.

References

Pamiparib safety profile comparison other PARPi

Author: Smolecule Technical Support Team. Date: February 2026

Pamiparib Safety Profile Overview

The table below summarizes the safety data for this compound from key clinical trials. The profile is consistent with the known class effects of PARP inhibitors, with gastrointestinal and hematological events being most common.

Adverse Event Incidence (Any Grade) Incidence (Grade ≥3) Trial Details / Context
Nausea 50% - 69.3% [1] [2] ~2% (as a DLT) [1] Most common adverse event; primary dose-limiting toxicity (DLT) during escalation [1].
Fatigue 33% - 48.5% [1] [2] 5% [2] One case of Grade 3 fatigue was reported as a DLT [1].
Anaemia 20% - 35.6% [1] [2] 13% - 24.8% [1] [2] Most common Grade ≥3 adverse event [1].
Vomiting 15% [2] Information missing Information missing
Neutropenia 13% [2] 8% [2] Information missing
Thrombocytopenia Information missing Information missing Not frequently highlighted in available this compound studies [2].
Increased Creatinine Information missing Information missing Not frequently highlighted in available this compound studies [2].
Transaminitis Information missing Information missing Not frequently highlighted in available this compound studies [2].

Comparison with Other PARP Inhibitors

An expert review notes that the toxicity profiles of PARP inhibitors correlate with their potency in trapping the PARP-DNA complex [2]. The table below contextualizes this compound's profile against other agents in the class, based on cross-trial observations.

PARP Inhibitor Notable Safety Profile characteristics
This compound Expected profile includes nausea, fatigue, anemia; hematological toxicities (anemia, neutropenia) noted [2].
Rucaparib Associated with increased creatinine (any grade: 15%) and transaminitis (any grade: 34%; Grade 3: 10%) [2].
Niraparib Higher incidence of hematological toxicities: thrombocytopenia (any grade: 61%, Grade ≥3: 34%), anemia (any grade: 50%, Grade ≥3: 25%), and neutropenia (any grade: 30%, Grade ≥3: 20%) [2].
Olaparib Well-characterized safety profile with GI and hematological events [2]. (Specific comparative rates not provided in search results).

A key consideration for all PARP inhibitors, including this compound, is the increased risk of developing myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML) [2].

Mechanisms and Experimental Context

PARP Inhibition and Safety Mechanisms

The differential safety profiles among PARP inhibitors are thought to be linked to their varying strengths in "PARP-DNA trapping"—a mechanism where the inhibitor stabilizes PARP enzymes on damaged DNA, creating cytotoxic complexes that are more potent than catalytic inhibition alone [3] [1] [2]. Agents with higher trapping potency are generally associated with increased hematological toxicity [2].

The following diagram illustrates the core mechanism of action and its connection to both efficacy and safety.

Start DNA Single-Strand Break PARP_Binding PARP Enzyme Binding Start->PARP_Binding PARP_Trapping PARP-DNA Trapping (PARP Inhibitor Effect) PARP_Binding->PARP_Trapping Inhibited by PARPi DSB Replication-Associated Double-Strand Break (DSB) PARP_Trapping->DSB HR HR Repair (e.g., via BRCA1/2) DSB->HR PARPi_Sensitivity Synthetic Lethality in HRD/BRCAmut Cells HR->PARPi_Sensitivity HR Deficient Genomic_Instability Genomic Instability HR->Genomic_Instability HR Proficient Toxicity On-Target Toxicity (e.g., Bone Marrow Suppression) Genomic_Instability->Toxicity

Key Experimental Protocols for Safety Assessment

The safety data for this compound was characterized through standardized clinical trial designs:

  • Phase I Dose-Escalation (NCT02361723): This first-in-human study established the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D). Safety was the primary endpoint, with patients monitored for dose-limiting toxicities (DLTs) over the first 21-day cycle. The MTD was defined as the dose at which ≥2 DLTs occurred in a cohort of 3-6 patients [1].
  • Phase Ib/II Combination Studies (NCT03150862): These trials evaluated this compound with radiotherapy and/or temozolomide in glioblastoma patients. The primary focus was on determining the safety, tolerability, and recommended phase II doses for these specific combinations. Toxicity was assessed via continuous monitoring of treatment-emergent adverse events (TEAEs) [3].

Key Takeaways for Professionals

  • Differentiated Profile: this compound's safety profile is consistent with the PARP inhibitor class but may offer a different hematological toxicity incidence compared to agents like niraparib [2].
  • Dosing Considerations: The recommended dose is 60 mg twice daily. Dose reductions and interruptions are effective strategies for managing hematological toxicities, which are often reversible [3] [1].
  • Unique Property: this compound is not a substrate for P-glycoprotein (P-gp), which may influence its tissue distribution and potentially its safety and efficacy profile, particularly in penetrating the blood-brain barrier [4] [3] [1].

References

Pamiparib biomarker validation homologous recombination

Author: Smolecule Technical Support Team. Date: February 2026

HRD Testing Methods Underpinning PARPi Efficacy

The validation of biomarkers for PARP inhibitors like pamiparib relies on various methods to assess Homologous Recombination Deficiency. The table below summarizes the primary approaches, which you can consider as the foundational technologies for any product-specific validation.

Method Category Key Examples Measured Output / Biomarker Brief Principle
Genomic Scarring Assays MyChoice CDx, FoundationOne CDx [1] [2] Genomic Instability Score (GIS); combines LOH, TAI, and LST [2] Measures permanent, large-scale genomic alterations resulting from past HRD [2].
Mutation Profiling Tumor BRCA1/2 sequencing, HRR gene panels [3] [2] Germline/somatic mutations in BRCA1/2 and other HRR genes [3] Identifies pathogenic sequence variations in genes critical for homologous recombination repair [2].
Methylation Analysis GM-seq (Genomic Methylation sequencing) [1] Promoter hypermethylation (e.g., of BRCA1 or RAD51C) [1] [2] Detects epigenetic silencing of HRR genes; TET enzyme-based conversion allows simultaneous genetic and methylation profiling [1].
Functional Assays RAD51 foci formation, ASHRA (Assay for Site-Specific HR Activity) [4] [3] Nuclear RAD51 foci, HR repair efficiency [4] [3] Directly measures the cellular capacity to perform homologous recombination, often in real-time [4].

The following diagram illustrates the logical relationship between the causes of HRD, the consequent genomic instability, and the resulting biomarkers that these methods detect.

HRD_Biomarker_Logic HRD Causes HRD Causes Consequences Consequences HRD Causes->Consequences Leads to Detectable Biomarkers Detectable Biomarkers Consequences->Detectable Biomarkers Result in Detection Methods Detection Methods Detectable Biomarkers->Detection Methods Measured by Germline BRCA1/2 mutations Germline BRCA1/2 mutations Faulty DNA Repair Faulty DNA Repair Germline BRCA1/2 mutations->Faulty DNA Repair Somatic HRR gene mutations Somatic HRR gene mutations Somatic HRR gene mutations->Faulty DNA Repair BRCA1 promoter hypermethylation BRCA1 promoter hypermethylation BRCA1 promoter hypermethylation->Faulty DNA Repair Genomic Instability Genomic Instability Genomic Scars (LOH, TAI, LST) Genomic Scars (LOH, TAI, LST) Genomic Instability->Genomic Scars (LOH, TAI, LST) Methylation Profiles Methylation Profiles Genomic Instability->Methylation Profiles Impaired HR Function Impaired HR Function Genomic Instability->Impaired HR Function Faulty DNA Repair->Genomic Instability NGS-based Scar Assays NGS-based Scar Assays Genomic Scars (LOH, TAI, LST)->NGS-based Scar Assays Methylation Sequencing (e.g., GM-seq) Methylation Sequencing (e.g., GM-seq) Methylation Profiles->Methylation Sequencing (e.g., GM-seq) Functional Assays (e.g., RAD51, ASHRA) Functional Assays (e.g., RAD51, ASHRA) Impaired HR Function->Functional Assays (e.g., RAD51, ASHRA)

Experimental Protocols for Key Assays

For your guide, here are detailed methodologies for two advanced assays mentioned in the search results: one for methylation analysis and one for functional HR activity measurement.

  • GM-seq (Genomic Methylation Sequencing) Pipeline [1]

    • Objective: Simultaneous identification of methylated modifications and genetic variations from tumor samples.
    • Workflow:
      • Library Preparation: Genomic DNA is used to construct sequencing libraries.
      • TET2 Oxidation: 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (5hmC) are oxidized to 5-carboxycytosine (5caC) using TET2 enzyme.
      • Chemical Conversion: 5caC is converted to dihydrouracil (DHU) using a reducing agent (pyridine borane).
      • PCR Amplification: During PCR, DHU is read as thymine (T), thereby converting methylation information into a sequence difference.
      • Sequencing & Analysis: Whole-genome sequencing is performed. Analysis reveals methylation status (as T reads at converted CpG sites) alongside native genetic sequences for mutation detection.
  • ASHRA (Assay for Site-Specific HR Activity) [4]

    • Objective: Quantitative evaluation of homologous recombination activity in various samples, including tumor tissues.
    • Workflow:
      • Induce DSB: A plasmid expressing Cas9 and a guide RNA is transfected into cells to create a specific double-strand break at a defined genomic locus (e.g., the β-actin gene).
      • Provide HR Template: A donor repair vector containing a marker sequence (e.g., part of the GFP gene) with homology arms is co-transfected.
      • HR Repair: If the cell's HR machinery is proficient, it will use the donor vector to repair the break, integrating the marker sequence into the genome.
      • Quantify HR: Genomic DNA is harvested, and real-time PCR with specific primers is used to quantify the relative amount of the knock-in allele (HR product) versus a reference allele.

The experimental workflow for the GM-seq pipeline, which enables concurrent methylation and genetic analysis, can be visualized as follows:

GM_Seq_Workflow Start: gDNA from FFPE Tumor Start: gDNA from FFPE Tumor Library Construction Library Construction Start: gDNA from FFPE Tumor->Library Construction End: Simultaneous Mutation & Methylation Data End: Simultaneous Mutation & Methylation Data TET2 Enzyme Oxidation TET2 Enzyme Oxidation Library Construction->TET2 Enzyme Oxidation 5mC/5hmC to 5caC Pyridine Borane Conversion Pyridine Borane Conversion TET2 Enzyme Oxidation->Pyridine Borane Conversion 5caC to DHU PCR Amplification PCR Amplification Pyridine Borane Conversion->PCR Amplification DHU read as T NGS Sequencing & Bioinformatic Analysis NGS Sequencing & Bioinformatic Analysis PCR Amplification->NGS Sequencing & Bioinformatic Analysis NGS Sequencing & Bioinformatic Analysis->End: Simultaneous Mutation & Methylation Data

Clinical Context and Indirect Evidence for this compound

While head-to-head assay data is lacking, the search results provide important context for this compound's use and the significance of HRD testing.

  • This compound's Approved Status: this compound is one of four PARP inhibitors approved in China for the maintenance treatment of ovarian cancer [1].
  • Relevance of HRD Etiology: A 2025 study highlighted that the underlying cause of HRD significantly impacts PARP inhibitor efficacy. Patients with BRCA1/2 loss of heterozygosity had the best progression-free survival (PFS), followed by those with BRCA1 methylation, while patients with HRD of unknown etiology had the worst outcomes [1]. This underscores the value of a detailed biomarker analysis, as planned with this compound.
  • Application in Clinical Trials: The design of the BRIGHT trial directly links this compound to biomarker-driven therapy. This phase II trial assigns patients with platinum-resistant recurrent ovarian cancer to different treatment arms based on their BRCA1/2 mutation status and CD8+ tumor-infiltrating lymphocyte count [5].

References

Pamiparib Progression-Free Survival (PFS) Data

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type Trial Phase & Design Patient Population Median PFS Key Findings & Context
HER2-negative Breast Cancer [1] Phase 2, single-arm [1] HR+ cohort (n=26) 9.2 months (95% CI: 7.4, 11.9) [1] Demonstrated meaningful and durable clinical activity [1]
TNBC cohort (n=62) 5.5 months (95% CI: 3.7, 7.3) [1]
Gastric Cancer [1] Phase 2, randomized vs. placebo [1] Patients responsive to 1st-line platinum chemo (n=71 pamiparib) 3.7 months (95% CI: 1.9, 5.3) [1] Not statistically significant vs. placebo (2.1 months); HR=0.799; p=0.1428. Trial under-enrolled [1]
Advanced Solid Tumors [2] Phase 1b, combo with Temozolomide (TMZ) [2] Mixed locally advanced/metastatic tumors (Dose Expansion, n=73) 2.8 months (95% CI not provided) [2] Modest antitumor activity; PFS for combo was generally short [2]

Experimental Protocols and Methodologies

The PFS data in the table above comes from robust clinical trial designs. Here are the key methodological details:

  • For HER2-negative Breast Cancer and Gastric Cancer Trials [1]

    • Primary Endpoint Assessment: PFS was assessed according to RECIST v1.1 (Response Evaluation Criteria in Solid Tumors).
    • Review Process: In the breast cancer trial, PFS was reviewed by both an Independent Review Committee (IRC) and investigators to minimize bias.
    • Trial Design: The breast cancer study was an open-label, single-arm trial, while the gastric cancer study was a double-blind, randomized, placebo-controlled trial, which is considered the gold standard for generating comparative efficacy data.
  • For Advanced Solid Tumors Trial (Combination with Temozolomide) [2]

    • Study Design: This was a two-stage, open-label, multicenter Phase 1b study.
    • Primary Focus: The primary objectives were to determine the safety, tolerability, and recommended phase 2 dose of the combination therapy. Efficacy measures like PFS were secondary endpoints in this context.

This compound's Mechanism of Action and Trial Workflow

To better understand how this compound works and how it was evaluated, the following diagrams illustrate its mechanism of action as a PARP inhibitor and a generalized workflow of the clinical trials from which this data is derived.

cluster_normal Normal DNA Repair in Healthy Cells cluster_hrd DNA Repair in HRD Cancer Cells (e.g., BRCA-mutated) SSB Single-Strand Break (SSB) PARP1 PARP1 Protein SSB->PARP1 Repair1 Successful Repair via Base Excision PARP1->Repair1 SSB_HRD Single-Strand Break (SSB) PARP1_HRD PARP1 Protein SSB_HRD->PARP1_HRD DSB Unrepaired SSB becomes Double-Strand Break (DSB) PARP1_HRD->DSB PARP Inhibited HR Homologous Recombination (HR) Repair Pathway DSB->HR Repair2 Cell Death (Synthetic Lethality) HR->Repair2 HRD = Deficient

This compound's Mechanism of Action as a PARP Inhibitor

Step1 Patient Recruitment & Stratification Step2 Treatment Administration (Oral this compound ± Chemo) Step1->Step2 Step3 Tumor Assessment (Imaging per RECIST v1.1) Step2->Step3 Step4 Data Analysis (Primary/Secondary Endpoints) Step3->Step4 Step5 Outcome Measurement (Progression-Free Survival, ORR, etc.) Step4->Step5

Generalized Clinical Trial Workflow for this compound Studies

Summary of Key Findings

  • Promising Efficacy in gBRCAm Breast Cancer: The most compelling PFS data for this compound is in patients with advanced, HER2-negative breast cancer harboring germline BRCA1/2 mutations, especially in the HR-positive subgroup which showed a median PFS of over 9 months [1].
  • Limited Role in Gastric Cancer: As a maintenance therapy in gastric cancer, this compound showed a numerical but not statistically significant improvement in PFS. The clinical relevance is uncertain, particularly as the trial did not meet its enrollment target [1].
  • Combination Therapy Potential: Research into combining this compound with other agents like temozolomide is ongoing. Initial phase 1b data suggests a manageable safety profile but modest efficacy in unselected solid tumors, indicating that future studies may need to focus on specific biomarker-defined populations [2].

References

Pamiparib vs. Other PARP Inhibitors: CNS Efficacy Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Feature Pamiparib Olaparib (as a reference) Key Supporting Evidence
BBB Penetration Not a P-gp substrate; improved penetration P-gp substrate; restricted penetration [1] [2] Preclinical models show this compound achieves therapeutic brain concentrations [3] [2]
PARP Trapping Potency Strong PARP-DNA complex formation [2] Information not specified in search results Preclinical data indicates potent antitumor activity [2]
In Vivo CNS Efficacy (Preclinical) Active in intracranial xenograft models; synergizes with TMZ to overcome resistance [3] Information not specified in search results Significant tumor inhibition and prolonged survival in mice [3]
Clinical CNS Data Phase Ib/II trials in glioblastoma [2] Long-term data in ovarian cancer (non-CNS) [4] Tolerable safety and antitumor activity in newly diagnosed and recurrent glioblastoma [2]
Proposed Key Differentiator Favorable pharmacokinetic properties for CNS delivery Information not specified in search results Population PK model in glioblastoma patients supports CNS exposure [1]

Detailed Experimental Data and Protocols

The comparative advantages of this compound are supported by the following key experiments:

  • Blood-Brain Barrier Penetration Study

    • Objective: To evaluate the ability of PARP inhibitors to cross the blood-brain barrier and reach therapeutic concentrations in brain tissue [3] [2].
    • Methodology:
      • Animal Model: Mice were used for the experiments.
      • Drug Administration: this compound was administered orally.
      • Measurement: The level of PARP inhibition (indicated by reduced PARylation) in brain tumor tissues was measured to confirm target engagement [3].
    • Key Result: A low oral dose of this compound (3 mg/kg) was sufficient to inhibit PARP activity in brain tumor tissues. This compound demonstrated 16-fold greater potency than Olaparib in a BRCA-mutated breast cancer xenograft model [3].
  • Intracranial Xenograft Model Study

    • Objective: To assess the efficacy of this compound, both alone and in combination with Temozolomide (TMZ), in treating established brain tumors [3].
    • Methodology:
      • Model Establishment: The H209 small cell lung cancer (SCLC) line, which is resistant to TMZ, was implanted into the brains of mice to create an intracranial xenograft model.
      • Treatment Groups: Mice were treated with a vehicle, this compound alone, TMZ alone, or the combination of this compound and TMZ.
      • Endpoint Measurement: Tumor growth inhibition and mouse survival were monitored and analyzed [3].
    • Key Result: The combination of this compound and TMZ overcame TMZ resistance, showed significant tumor inhibition, and prolonged survival in the murine model [3].
  • Clinical Trial in Glioblastoma Patients

    • Objective: To determine the safety, tolerability, and preliminary efficacy of this compound in combination with radiotherapy and/or Temozolomide in patients with glioblastoma [2].
    • Methodology:
      • Study Design: Open-label, multicenter Phase Ib/II clinical trial (NCT03150862).
      • Patient Groups: The study included arms for treatment-naïve patients (this compound + Radiotherapy) and patients with recurrent/refractory cancer (this compound + TMZ).
      • Dosing: The Recommended Phase II Dose (RP2D) was established at 60 mg twice daily [2].
      • Endpoint Measurement: Safety, disease control rate (DCR), objective response rate (ORR), and overall survival (OS) were evaluated [2].
    • Key Result: The combinations were well-tolerated and showed antitumor activity. In newly diagnosed patients, a DCR of 67.9% and a median OS of 12.8 months were observed [2].

Mechanism of Action and CNS Advantage

The following diagram illustrates the proposed mechanism for this compound's enhanced CNS efficacy. Its unique property of not being a P-gp substrate is a key differentiator from some other PARP inhibitors, facilitating its entry into the brain.

cluster_other Other PARP Inhibitors Pgp P-glycoprotein (P-gp) BBB Blood-Brain Barrier (BBB) Pgp->BBB Restricts penetration OtherPARPi Other PARP Inhibitors (e.g., Olaparib) OtherPARPi->Pgp Substrate for efflux This compound This compound This compound->BBB Not a P-gp substrate Brain Therapeutic Concentration in Brain Tumor BBB->Brain Improved penetration Efficacy Efficacy Brain->Efficacy Leads to: - PARP Trapping - Tumor Cell Death - Synergy with TMZ/RT

References

Pamiparib platinum-sensitive resistant ovarian cancer

Author: Smolecule Technical Support Team. Date: February 2026

Pamiparib at a Glance

The table below summarizes the core characteristics of this compound based on current research.

Feature Description
Drug Class Poly (ADP-ribose) polymerase (PARP) inhibitor [1]
Primary Target PARP1 and PARP2 enzymes [1]
Key Preclinical Differentiator Improved penetration across the blood-brain barrier; not a substrate for P-gp/BCRP efflux pumps [1]
PARP Trapping Potency More potent than olaparib in preclinical models (16-fold more potent in a BRCA1-mutated xenograft model) [1]
Relevant Combination Shows strong anti-tumor synergy with Temozolomide (TMZ) in preclinical studies [1]

Clinical Trial Data in Ovarian Cancer

A recent Phase 1b/2 trial (POST-PARPi) investigated this compound in combination with surufatinib for a difficult-to-treat patient population. The key findings are summarized below.

Trial Aspect Details
Trial Identifier NCT05494580 [2]
Patient Profile Platinum-resistant ovarian cancer with progression on or after prior PARP inhibitor treatment [2]
Regimen This compound (40 mg twice daily) + Surufatinib (250 mg once daily) [2]
6-Month PFS Rate 46.7% (95% CI, 24.4%-66.2%) [2]
Median Overall Survival 14.7 months (95% CI, 9.9-not evaluable) [2]
Objective Response Rate (ORR) 6.9% (2 of 29 patients) [2]
Disease Control Rate (DCR) 69% (95% CI, 49.2%-84.7%) [2]
Common Grade 3/4 TRAEs Thrombocytopenia (20.7%), Anemia (17.2%), Neutropenia (13.8%) [2]
Exploratory Biomarker Circulating tumor DNA (ctDNA) response correlated with longer PFS [2]

Interpretation of Current Evidence

  • Addressing an Unmet Need: The POST-PARPi trial is significant because it specifically enrolled patients whose cancer had become resistant to prior PARP inhibitors, a population with very limited treatment options [2]. The reported 6-month PFS of 46.7% and median OS of 14.7 months are clinically meaningful in this context.
  • Mechanism of Action: The combination with surufatinib, a multi-kinase inhibitor, represents a strategy to overcome resistance by simultaneously targeting multiple pathways.
  • Data Limitations: It is crucial to note that this data comes from a single-arm trial without a direct control group. Therefore, while promising, the efficacy is described as "modest," and definitive conclusions about its comparative performance against other regimens cannot be drawn [2].

Core Experimental Protocol from Key Studies

For your reference, here are the methodologies from the pivotal studies cited:

  • Preclinical Enzyme Assay (from [1]): The inhibitory activity of this compound against PARP enzymes was tested using commercial chemiluminescent assay kits. Briefly, histones were immobilized on plates and incubated with serial drug dilutions and the PARP enzyme. A reaction was initiated by adding biotinylated NAD and activating DNA. After termination, the biotinylated PARylation products were quantified via streptavidin-HRP and chemiluminescence, with IC50 values calculated from the inhibition curves.
  • Clinical Trial Design (POST-PARPi, from [2]): This was a multicenter, single-arm, Phase 1b/2 trial. In Phase 1b, a standard 3+3 dose escalation was used to establish the recommended Phase 2 dose (RP2D). In Phase 2, patients received the RP2D (this compound 40 mg twice daily + surufatinib 250 mg once daily). The primary endpoint was the 6-month PFS rate. Key secondary endpoints included Overall Survival (OS), Objective Response Rate (ORR) by RECIST 1.1, and safety. An exploratory endpoint involved measuring ctDNA dynamics and their association with clinical outcomes.

Pathways and Context

To better understand the therapeutic landscape, the following diagrams illustrate the core mechanism of PARP inhibitors and the clinical context of this compound's application.

ovarian_cancer_parpi SSB Single-Strand Break (SSB) PARP PARP Enzyme (Normal Repair) SSB->PARP RepairedDNA Repaired DNA PARP->RepairedDNA BER Pathway TrappedComplex Trapped PARP-DNA Complex PARP->TrappedComplex PARPi PARP Inhibitor PARPi->PARP PARPi->TrappedComplex Trapping DSB Double-Strand Break (DSB) TrappedComplex->DSB Replication Fork Collapse CellDeath Cell Death DSB->CellDeath In HRD Cells

Figure 1: Mechanism of PARP Inhibitor Synthetic Lethality in HRD Cancer Cells. PARP inhibitors (PARPi) block the Base Excision Repair (BER) pathway and trap PARP enzymes on DNA. This leads to replication fork collapse and double-strand breaks (DSBs). In cells with pre-existing Homologous Recombination Deficiency (HRD), these DSBs cannot be repaired, leading to selective cancer cell death [3] [4] [5].

patient_journey Start Start Diagnosis Diagnosis Start->Diagnosis InitialTherapy InitialTherapy Diagnosis->InitialTherapy Surgery + Platinum-CT Response Response InitialTherapy->Response PFI Platinum-Free Interval (PFI) Response->PFI PlatinumSensitive Platinum-Sensitive Disease PFI->PlatinumSensitive ≥6 months PlatinumResistant Platinum-Resistant Disease PFI->PlatinumResistant <6 months PostPARPi PostPARPi PlatinumResistant->PostPARPi Progression on Prior PARPi PamiparibContext This compound + Surufatinib Investigated PostPARPi->PamiparibContext Population for POST-PARPi Trial

Figure 2: Clinical Context of the POST-PARPi Trial. Ovarian cancer is categorized as platinum-sensitive or platinum-resistant based on the time to relapse after initial platinum-based chemotherapy (Platinum-Free Interval). The POST-PARPi trial specifically evaluated this compound in patients with platinum-resistant disease who had also progressed after prior PARP inhibitor therapy, a group with a high unmet need [6] [2].

References

The Mechanism of Pamiparib-Induced Synthetic Lethality

Author: Smolecule Technical Support Team. Date: February 2026

Synthetic lethality is a genetic concept where the simultaneous disruption of two genes or pathways leads to cell death, while disruption of either one alone does not [1] [2]. PARP inhibitors like pamiparib apply this concept therapeutically: they target cancer cells with pre-existing defects in the Homologous Recombination (HR) repair pathway, such as those with BRCA1/2 mutations or other HR deficiency (HRD) [3] [2] [4].

The following diagram illustrates this core mechanism and the key experiments used to validate it for this compound.

G This compound Synthetic Lethality Mechanism and Validation HR_Deficient HR-Deficient Cancer Cell (e.g., BRCA1/2 mutation) PARPi This compound (PARP Inhibitor) HR_Deficient->PARPi HR_Proficient HR-Proficient Normal Cell HR_Proficient->PARPi SSB Accumulation of Single-Strand Breaks (SSBs) PARPi->SSB PARPi->SSB Collapsed_Fork Replication Fork Collapse & DSB Formation SSB->Collapsed_Fork SSB->Collapsed_Fork Invis_SSB SSB->Invis_SSB Cell_Death Synthetic Lethality (Cell Death) Collapsed_Fork->Cell_Death Cell_Survival DSB Repaired (Cell Survival) Collapsed_Fork->Cell_Survival Invis_Collapse Collapsed_Fork->Invis_Collapse EnzymeAssay Enzyme Inhibitory Assay DNA_Trapping DNA Trapping Assay CellViability Cell Viability/Proliferation Assay InVivoCombo In Vivo Combo with TMZ ClinicalTrial Clinical Trial (Phase 1b)

This compound's Preclinical Profile vs. Other PARP Inhibitors

The following table summarizes key preclinical data that validates this compound's potency and selectivity.

Parameter This compound Olaparib Experimental Protocol & Context
PARP1/2 Inhibition (IC₅₀) Not explicitly stated (nM) Not explicitly stated (nM) Protocol: Commercial PARP chemiluminescent assay kits. Enzymes incubated with compound serial dilutions. Reaction initiated with biotinylated NAD+, quantified via chemiluminescent HRP reaction. IC₅₀ calculated from inhibition curves [5].
PARP-DNA Trapping (EC₅₀) Not explicitly stated (nM) Less potent than this compound Protocol: Fluorescence polarization (FP) method. PARP1 enzyme + compounds incubated with Alexa Fluor 488-labeled nicked DNA. NAD+ added to initiate PARylation; FP signal measured. EC₅₀ calculated based on inhibition of FP signal change [5].
In Vivo Efficacy (BRCA-mut xenograft) 16x more potent than olaparib Benchmark Protocol: BRCA1-mutated MDA-MB-436 breast cancer xenograft model in mice. Compounds administered orally; tumor volume measured over time to assess anti-tumor activity [5].
Blood-Brain Barrier Penetration High (not P-gp/BCRP substrate) Limited (P-gp substrate) Context: Assessed in mouse models. This compound showed superior brain penetration and ability to abrogate PARylation in brain tumor tissue at low doses (3 mg/kg) [5].
Synergy with Temozolomide (TMZ) Strong anti-tumor synergy; overcomes TMZ resistance in intracranial models Benchmark Protocol: Intracranial H209 xenograft model (TMZ-resistant SCLC). This compound and TMZ administered alone and in combination; tumor growth inhibition and animal survival monitored [5].

Detailed Experimental Protocols for Key Assays

Below are the methodologies for the core experiments used to validate this compound's activity [5].

Enzyme Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against PARP1 and PARP2 enzymes.
  • Procedure:
    • Immobilization: Histones are immobilized on the surface of high-binding assay plates.
    • Incubation: Plates are incubated with serial dilutions of this compound and the target PARP enzyme (PARP1 or PARP2) for 30 minutes.
    • Reaction Initiation: The reaction is started by adding biotinylated NAD+ and activating DNA.
    • Detection: After 1 hour at room temperature, the reaction is stopped. The biotinylated PARylation products on the histones are quantified by adding streptavidin-HRP and measuring via a chemiluminescent reaction.
    • Analysis: IC₅₀ values are calculated based on the inhibition of enzyme activity at different compound concentrations.
DNA Trapping Assay
  • Objective: To measure the compound's ability to trap PARP enzymes on damaged DNA (a key anti-tumor mechanism).
  • Procedure:
    • Setup: PARP1 enzyme and serial dilutions of this compound are added to a multi-well plate.
    • DNA Addition: A pre-nicked DNA strand labeled with a 5'-Alexa Fluor 488 tag is added to the mixture and incubated.
    • Reaction: NAD+ is added to initiate the PARylation reaction. PARylation normally frees the DNA from PARP1, reducing the FP signal.
    • Measurement: The FP signal is measured. A more potent PARP trapper will inhibit the FP signal change more effectively.
    • Analysis: The EC₅₀ value is calculated based on the concentration-dependent inhibition of the FP signal change.
Cell Proliferation Inhibitory Test
  • Objective: To assess the anti-proliferative effect of this compound on various cancer cell lines, especially those with HRD.
  • Procedure:
    • Plating: Cancer cell lines are seeded in 96-well plates and left to attach for 16 hours.
    • Dosing: Cells are treated in duplicate with a 10-point dilution series of this compound.
    • Incubation: Cells are exposed to the compound for 7 days to ensure multiple cell division cycles.
    • Viability Measurement: CellTiter-Glo reagent is added to each well. The resulting luminescent signal, proportional to the amount of ATP present (indicating metabolically active cells), is measured.
    • Analysis: Cell viability is calculated relative to mock-treated controls, and GI₅₀ (concentration for 50% growth inhibition) values can be determined.

Clinical Evidence and Combination Studies

The transition from preclinical models to human trials is crucial. The following diagram and table summarize key clinical findings.

G This compound Clinical Trial Workflow (Phase 1b) Start Phase 1b Study (NCT03150810) Locally Advanced/Metastatic Solid Tumors DoseEscalation Dose-Escalation Stage (n=66) Start->DoseEscalation FindMTD Primary Objective: Determine Safety, Tolerability, MTD, RP2D DoseEscalation->FindMTD ResultsSafety Result: Manageable Safety Profile Most Common TEAEs: Anemia, Nausea, Fatigue DoseEscalation->ResultsSafety ResultsEfficacy Result: Modest Antitumor Activity Confirmed ORR: 13.8% (Escalation), 11.6% (Expansion) DoseEscalation->ResultsEfficacy DoseExpansion Dose-Expansion Stage (n=73) FindMTD->DoseExpansion DoseExpansion->ResultsSafety DoseExpansion->ResultsEfficacy Regimen Regimen: this compound (60 mg BID) + TMZ (Pulsed or Continuous Dosing) Regimen->DoseEscalation Regimen->DoseExpansion Conclusion Conclusion: Warrants further investigation in tumors with specific DNA repair deficiencies ResultsSafety->Conclusion ResultsEfficacy->Conclusion

Trial / Context Combination Therapy Key Efficacy Findings (this compound-based) Key Safety Findings

| Phase 1b (NCT03150810) [3] | Temozolomide (TMZ) | ORR: 13.8% (dose esc.), 11.6% (dose exp.) Median PFS: 3.7 mos (dose esc.), 2.8 mos (dose exp.) Median OS: 10.5 mos (dose esc.), 9.2 mos (dose exp.) | Most Common TEAEs: Anemia (56-63%), Nausea (49-55%), Fatigue (48%) DLTs: Neutropenia (3 pts), Neutrophil count decreased (1 pt) Profile: Manageable, no treatment-related deaths | | Phase 1b (NCT02660034) [6] | Tislelizumab (anti-PD-1) | ORR: 20.4% in advanced solid tumors Included 2 Complete Responses (CR) and 8 Partial Responses (PR) | Not specified in the provided results. |

Key Differentiators and Future Directions

  • Brain Penetration: A standout feature of this compound is its demonstrated ability to cross the blood-brain barrier effectively in preclinical models, a trait not shared by all PARP inhibitors [5] [6]. This makes it a particularly compelling candidate for treating brain tumors or cancers with a high risk of brain metastasis.
  • Combination Potential: Beyond synthetic lethality, research shows PARP inhibition can upregulate PD-L1 expression in cancer cells, providing a strong rationale for combining this compound with immune checkpoint inhibitors like tislelizumab to enhance anti-tumor immunity [6] [4].
  • Addressing Resistance: A significant challenge in the clinic is that many patients with BRCA1/2 mutations either do not respond to PARPis or develop resistance. Recent research suggests that the level of "DNA gaps" in BRCA-deficient cells may be a key determinant of this response, offering new biomarkers and therapeutic targets [2].

References

×

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

298.12298928 g/mol

Monoisotopic Mass

298.12298928 g/mol

Heavy Atom Count

22

UNII

8375F9S90C

Drug Indication

Treatment of gastric and gastroesophageal junction adenocarcinoma

Wikipedia

Pamiparib

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023
[1]. Changyou Zhou, et al. Fused tetra or penta-cyclic dihydrodiazepinocarbazolones as parp inhibitors. WO 2013097225 A1.

Explore Compound Types